PDDC
Description
Properties
CAS No. |
93255-34-6 |
|---|---|
Molecular Formula |
C35H45NO4 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
3-(12-pyren-1-yldodecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C35H45NO4/c1-36(2,3)25-30(24-32(37)38)40-33(39)17-12-10-8-6-4-5-7-9-11-14-26-18-19-29-21-20-27-15-13-16-28-22-23-31(26)35(29)34(27)28/h13,15-16,18-23,30H,4-12,14,17,24-25H2,1-3H3 |
InChI Key |
JJJCYCXYQQLLIM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Synonyms |
PDDC pyrenedodecanoylcarnitine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of PDDC in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) in neuroscience. This compound is a potent, selective, and brain-penetrant non-competitive inhibitor of the enzyme neutral sphingomyelinase 2 (nSMase2).[1][2][3] Its primary role in a neuroscientific context is the modulation of cellular signaling pathways through the inhibition of nSMase2, which is critically involved in the biogenesis of extracellular vesicles (EVs), including exosomes.[1][3][4] Dysregulation of nSMase2 and EV signaling has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuroinflammation, making this compound a significant tool for both research and potential therapeutic development.[4][5][6]
Core Mechanism of Action: Inhibition of Neutral Sphingomyelinase 2 (nSMase2)
The central function of this compound is its ability to inhibit nSMase2, a key enzyme in sphingolipid metabolism.[2][5] nSMase2 catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphorylcholine.[5][7] Ceramide, in particular, acts as a critical second messenger in a variety of cellular processes, including apoptosis, inflammation, and cell membrane dynamics.[5][7] Notably, ceramide is essential for the biogenesis of exosomes, a subtype of EVs, by promoting the inward budding of the late endosomal membrane.[4]
This compound acts as a non-competitive inhibitor of nSMase2.[1] This means that this compound does not compete with the enzyme's natural substrate, sphingomyelin. Instead, it binds to an allosteric site on the enzyme, changing its conformation and thereby reducing its catalytic activity.[8] This inhibition leads to a decrease in ceramide production and, consequently, a reduction in the release of EVs from various cell types in the central nervous system (CNS), including neurons, astrocytes, oligodendrocytes, and microglia.[3][9][10]
The nSMase2 Signaling Pathway and this compound's Point of Intervention
The nSMase2 signaling pathway is a crucial component of cellular communication and response to stimuli. Various extracellular signals, such as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), can activate nSMase2.[11][12][13] This activation leads to the production of ceramide, which then influences downstream signaling cascades. By inhibiting nSMase2, this compound effectively dampens these ceramide-mediated signaling events and reduces the release of EVs that can carry pathogenic cargo, such as misfolded proteins (e.g., amyloid-beta, tau, alpha-synuclein) and inflammatory mediators between cells.[14][15]
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound, highlighting its potency, pharmacokinetic profile, and efficacy in experimental models.
| Parameter | Value | Reference |
| pIC50 | 6.57 | [1][2] |
| IC50 | ~300 nM | [4] |
| Mechanism of Inhibition | Non-competitive | [1] |
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 88% | Mouse | [1][2] |
| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | Mouse | [1][2] |
| Experimental Model | Effect of this compound | Quantitative Measurement | Reference |
| Astrocyte-derived EV (ADEV) release (in vitro) | Dose-dependent inhibition | pEC50 = 5.5 | [1][2] |
| IL-1β-induced nSMase2 activity in brain (in vivo) | Complete normalization | - | [3][10] |
| IL-1β-induced total plasma EVs (in vivo) | Complete inhibition of increase | - | [10] |
| IL-1β-induced neuronal and oligodendroglial EVs (in vivo) | Normalization of increase | - | [3][16] |
| IL-1β-induced activated microglial EVs (in vivo) | Dramatic attenuation of increase | - | [3][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are summaries of key experimental protocols used in the characterization of this compound.
This assay is used to determine the in vitro potency of this compound.
-
Enzyme Source : Cell lysates containing recombinant human nSMase2 are used as the enzyme source.[17]
-
Reaction Mixture : The reaction is typically carried out in a microplate format and includes the nSMase2-containing lysates, the substrate sphingomyelin, and a coupling enzyme system.[18] This system consists of alkaline phosphatase, choline oxidase, and horseradish peroxidase, along with the Amplex Red reagent.[8]
-
Inhibitor Addition : this compound is added at various concentrations to determine its inhibitory effect.[1]
-
Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 2-3 hours).[1][17]
-
Detection : nSMase2 activity leads to the production of phosphorylcholine, which is then acted upon by the coupling enzymes to generate hydrogen peroxide. Horseradish peroxidase uses this hydrogen peroxide to convert the non-fluorescent Amplex Red to the highly fluorescent resorufin, which is then quantified.[8]
-
Data Analysis : The rate of reaction is plotted against the substrate concentration at different this compound concentrations. Non-linear regression is used to fit the data to Michaelis-Menten kinetics, and a Lineweaver-Burk plot can be generated to determine the mechanism of inhibition.[17]
This protocol is used to assess the in vivo efficacy of this compound in a neuroinflammatory context.
References
- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia [frontiersin.org]
- 16. Izon [izon.com]
- 17. researchgate.net [researchgate.net]
- 18. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PDDC: A Potent, Brain-Penetrant Inhibitor of Extracellular Vesicle Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular vesicles (EVs) are increasingly recognized for their role in intercellular communication and the progression of various diseases, including neurological disorders. A key regulator of EV biogenesis is the enzyme neutral sphingomyelinase 2 (nSMase2). Inhibition of nSMase2 presents a promising therapeutic strategy to modulate EV-mediated pathophysiology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), a novel, potent, and brain-penetrant inhibitor of nSMase2. This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Extracellular vesicles (EVs) are cell-derived, membrane-bound vesicles that play a crucial role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids between cells.[1] In the central nervous system, EVs are implicated in both physiological processes and the progression of neurodegenerative diseases. Neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide, is a key regulator of one of the major pathways of EV biogenesis.[1] Consequently, the development of potent and specific inhibitors of nSMase2 is a significant area of interest for therapeutic intervention in neurological and other diseases.
This compound, or phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate, emerged from a high-throughput screening campaign of over 365,000 compounds as a potent and selective non-competitive inhibitor of human nSMase2.[1] Subsequent optimization efforts focused on improving its potency, selectivity, metabolic stability, and pharmacokinetic properties, leading to a compound with excellent oral bioavailability and brain penetration.[1] This guide provides a detailed account of the scientific journey from discovery to the characterization of this compound.
Discovery and Biological Activity of this compound
This compound was identified as a potent inhibitor of nSMase2 with significant potential for in vivo applications due to its favorable pharmacological properties.
In Vitro Activity
This compound demonstrates potent and selective non-competitive inhibition of nSMase2.[1] Its efficacy in inhibiting the release of astrocyte-derived extracellular vesicles (ADEVs) has been demonstrated in cell-based assays.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| nSMase2 Inhibition (pIC50) | 6.57 | [1] |
| ADEV Release Inhibition (pEC50) | 5.5 | [1] |
Pharmacokinetics and Metabolic Stability
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.[1] It also exhibits good metabolic stability in both human and mouse liver microsomes.
Table 2: Pharmacokinetic and Metabolic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | 88 | [1] |
| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | [1] |
| Metabolic Stability (Human Liver Microsomes, 1 hr) | >95% remaining | |
| Metabolic Stability (Mouse Liver Microsomes, 1 hr) | >60% remaining |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the construction of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrrolidine moiety and final carbamate formation.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-dimethyl-8-bromo-3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-bromopyridazine in a suitable solvent (e.g., DMF), add 1-bromo-3,4-dimethoxybenzene, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the Suzuki coupling reaction (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine core.
Step 2: Synthesis of (R)-tert-butyl (1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
-
Combine 2,6-dimethyl-8-bromo-3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine, (R)-tert-butyl pyrrolidin-3-ylcarbamate, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a reaction vessel.
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene) and heat the mixture under an inert atmosphere at a temperature appropriate for the Buchwald-Hartwig amination (e.g., 100-110 °C).
-
Monitor the reaction until the starting materials are consumed.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the coupled product.
Step 3: Synthesis of this compound
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.[2][3][4]
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude amine.
-
Dissolve the crude amine in an anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base (e.g., triethylamine or diisopropylethylamine) followed by the slow addition of phenyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Experimental Protocols for Biological Assays
nSMase2 Activity Assay (Amplex Red Method)
This assay measures the activity of nSMase2 by detecting the production of hydrogen peroxide in a coupled enzymatic reaction.[5][6][7]
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Sphingomyelin
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microplate reader capable of fluorescence measurement (Ex/Em ~540/590 nm)
Protocol:
-
Prepare a master mix containing Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Add the nSMase2 enzyme preparation to the wells.
-
Initiate the reaction by adding the sphingomyelin substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition of nSMase2 activity for each concentration of this compound and determine the IC50 value.
Caption: nSMase2 Amplex Red assay workflow.
Astrocyte-Derived Extracellular Vesicle (ADEV) Release Assay
This assay quantifies the release of ADEVs from cultured astrocytes using flow cytometry.[8][9]
Materials:
-
Primary astrocytes or astrocyte cell line
-
Cell culture medium and supplements
-
Fluorescently labeled antibodies against astrocyte-specific markers (e.g., GFAP, EAAT1) and a general exosome marker (e.g., CD63, CD81)
-
Flow cytometer
Protocol:
-
Culture astrocytes to a desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Isolate the extracellular vesicles from the supernatant by differential ultracentrifugation or a commercial EV isolation kit.
-
Resuspend the EV pellet in a suitable buffer (e.g., PBS).
-
Incubate the EVs with fluorescently labeled antibodies against astrocyte and exosome markers.
-
Analyze the stained EVs using a flow cytometer to quantify the number of ADEVs.
-
Determine the effect of this compound on ADEV release and calculate the EC50 value.
Caption: ADEV release assay workflow.
Signaling Pathway
This compound exerts its effect by inhibiting nSMase2, which is a key enzyme in the ceramide-dependent pathway of exosome biogenesis.
Caption: this compound's mechanism of action.
Conclusion
This compound is a promising pharmacological tool for studying the role of nSMase2 and extracellular vesicles in health and disease. Its potent and selective inhibitory activity, coupled with its excellent pharmacokinetic profile, makes it a valuable lead compound for the development of novel therapeutics for neurological disorders. This guide provides the essential technical information for researchers to synthesize, handle, and evaluate this compound in their own experimental settings. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic potential.
References
- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
The Role of the nSMase2 Inhibitor PDDC in Extracellular Vesicle Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular vesicles (EVs) are cell-derived, membrane-bound particles that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids. The biogenesis and release of EVs are complex processes involving multiple pathways. One key pathway involves the enzymatic activity of neutral sphingomyelinase 2 (nSMase2), which catalyzes the hydrolysis of sphingomyelin to ceramide. The accumulation of ceramide in the inner leaflet of the late endosomal membrane is a critical step in the inward budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), the precursors to a class of EVs known as exosomes. This technical guide focuses on the role of a potent and selective nSMase2 inhibitor, phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)carbamate (PDDC), in the modulation of EV release.
This compound: A Potent Inhibitor of nSMase2 and Extracellular Vesicle Release
This compound is a small molecule that acts as a non-competitive inhibitor of nSMase2. Its inhibitory action on this enzyme directly impacts the biogenesis of a subset of EVs, making it a valuable tool for studying the nSMase2-dependent pathway of EV release and a potential therapeutic agent for diseases where EV-mediated communication is implicated in pathology.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound in inhibiting nSMase2 activity and subsequent EV release has been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Type/System | Description |
| pIC50 | 6.57 | Recombinant nSMase2 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the nSMase2 enzyme activity in a cell-free assay. |
| pEC50 | 5.5 (95% CI: 5.3, 5.6) | Primary Astrocytes | The negative logarithm of the molar concentration of this compound that produces 50% of its maximal inhibitory effect on astrocyte-derived extracellular vesicle (ADEV) release. |
| Minimal Effective Dose | 0.3 µM | H9 (T-cell line), U1 (macrophage cell line), primary CD4 cells | The lowest concentration of this compound observed to block the release of EVs from these immune cells. |
| Toxicity Threshold | > 10 µM | H9, U1, primary CD4 cells | The highest dose tested that did not show toxic effects on these immune cells, which is 30-fold higher than its EC50 in these cells. |
| Inhibition of ADEV Release | Dose-dependent reduction | Primary Astrocytes | This compound produced a dose-dependent reduction in the release of astrocyte-derived extracellular vesicles.[1] |
| In vivo Inhibition | Robust inhibition | Inflammatory brain injury model | Systemic administration of this compound robustly inhibited the release of astrocyte-derived EVs in response to an inflammatory brain lesion.[1] |
Signaling Pathway of nSMase2-Dependent EV Release and this compound Inhibition
The biogenesis of a population of EVs is initiated within the endosomal system. The formation of ILVs within MVBs can occur through both ESCRT (Endosomal Sorting Complexes Required for Transport)-dependent and -independent pathways. The nSMase2-dependent pathway is a key ESCRT-independent mechanism.
-
Activation of nSMase2: Various stimuli can lead to the activation of nSMase2 at the limiting membrane of late endosomes.
-
Ceramide Production: Activated nSMase2 hydrolyzes sphingomyelin into ceramide and phosphocholine.
-
Membrane Curvature and Budding: The accumulation of ceramide, with its unique conical shape, induces negative curvature in the endosomal membrane, facilitating the inward budding of ILVs.
-
MVB Maturation: The endosome, now containing multiple ILVs, is termed a multivesicular body (MVB).
-
MVB Trafficking and Fusion: MVBs are transported to the plasma membrane.
-
Exosome Release: Fusion of the MVB with the plasma membrane releases the ILVs into the extracellular space as exosomes.
This compound intervenes at a critical step in this pathway by directly inhibiting the enzymatic activity of nSMase2, thereby preventing the production of ceramide and the subsequent formation of ILVs.
Caption: The nSMase2 signaling pathway for exosome biogenesis and its inhibition by this compound.
Experimental Protocols
Quantification of Extracellular Vesicle Release using Nanoparticle Tracking Analysis (NTA)
NTA is a method used to determine the size distribution and concentration of nanoparticles in a liquid sample.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary astrocytes or other cell types of interest in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.03–30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[1]
-
-
EV Isolation:
-
Collect the cell culture media.
-
Perform differential centrifugation to isolate EVs. A typical protocol involves:
-
Centrifugation at 300 x g for 10 minutes to remove cells.
-
Centrifugation of the supernatant at 2,000 x g for 10 minutes to remove dead cells.
-
Centrifugation of the supernatant at 10,000 x g for 30 minutes to remove cell debris.
-
Ultracentrifugation of the supernatant at 100,000 x g for 70 minutes to pellet EVs.
-
-
Resuspend the EV pellet in a known volume of filtered phosphate-buffered saline (PBS).
-
-
NTA Measurement:
-
Dilute the resuspended EV sample in filtered PBS to achieve an optimal particle concentration for analysis (typically 20-100 particles per frame).
-
Inject the diluted sample into the NTA instrument (e.g., ZetaView Nanoparticle Tracker).
-
Record multiple videos (e.g., 3 videos of 60 seconds each) for each sample.
-
The NTA software tracks the Brownian motion of individual particles and calculates their hydrodynamic diameter using the Stokes-Einstein equation. The software also provides the particle concentration.
-
-
Data Analysis:
-
Analyze the recorded videos using the NTA software to obtain the size distribution and concentration of EVs.
-
Compare the EV concentration in this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Caption: Experimental workflow for quantifying EV release using Nanoparticle Tracking Analysis.
Assessment of Cell Viability using the Lactate Dehydrogenase (LDH) Assay
It is crucial to ensure that the observed reduction in EV release is not a result of cytotoxicity. The LDH assay is a common method to assess cell membrane integrity and, by extension, cell viability.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat them with the same concentrations of this compound and for the same duration as in the EV release experiment.[1]
-
Include three control groups for each condition:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.
-
Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
-
Absorbance Measurement:
-
Add a stop solution to each well to terminate the reaction.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) * 100
-
-
A lack of significant increase in cytotoxicity in this compound-treated cells compared to the vehicle control indicates that the compound does not compromise cell viability at the tested concentrations.
-
Caption: Experimental workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
The Broader Context: PDZ Domain Proteins in EV Biogenesis
While this compound's mechanism is through the inhibition of nSMase2, it is important for researchers to be aware of other key players in EV biogenesis, particularly those involving PDZ domains, as the user's initial query may have been directed towards this area. PDZ domain-containing proteins are crucial scaffold proteins that organize signaling complexes and are involved in vesicle trafficking.
One prominent example is the interaction between syntenin , a PDZ domain-containing protein, and ALIX (ALG-2-interacting protein X), an ESCRT-associated protein. This interaction is critical for an alternative, ESCRT-I-dependent pathway of ILV formation. Syntenin links cargo, such as syndecans, to ALIX, which then recruits the ESCRT-III machinery to drive membrane budding and scission.
Caption: Role of the PDZ domain protein Syntenin and ALIX in ESCRT-dependent EV biogenesis.
Conclusion
The nSMase2 inhibitor this compound serves as a powerful tool for investigating the role of the ceramide-dependent pathway in extracellular vesicle release. Its high potency and selectivity allow for the specific interrogation of this pathway's contribution to various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for quantifying the effects of this compound and other potential modulators of EV release, while the pathway diagrams offer a visual representation of the underlying molecular mechanisms. A thorough understanding of these processes is essential for the development of novel therapeutic strategies targeting EV-mediated intercellular communication.
References
Beyond nSMase2: An In-depth Technical Guide to the Alternative Biological Targets of PDDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDDC (6-((2-(4-(2-butoxyphenoxy)phenyl)ethyl)amino)-N,N-dimethyl-hexanamide) is a potent, selective, and non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). Its ability to modulate the production of extracellular vesicles has positioned it as a valuable tool in neuroscience and a potential therapeutic agent for a variety of neurological disorders. As with any pharmacological agent, a thorough understanding of its full biological interaction profile is crucial for both elucidating its complete mechanism of action and for anticipating potential off-target effects in a clinical setting. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond nSMase2, presenting available quantitative data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways.
Off-Target Profile of this compound
To investigate the selectivity of this compound, it was evaluated in a comprehensive screen against a panel of 44 targets, known as the Eurofins SafetyScreen44. This screen is designed to identify undesirable off-target activities of compounds early in the drug discovery process. At a concentration of 10 μM, this compound showed inhibitory activity against four specific targets, suggesting a degree of interaction, albeit with significantly lower potency compared to its inhibition of nSMase2.
Quantitative Data Summary
The following table summarizes the observed inhibitory activity of this compound against its identified off-targets from the SafetyScreen44 panel. It is important to note that this data represents the percentage of inhibition at a single concentration and does not provide IC50 or Ki values, indicating a weaker interaction with these off-targets compared to its primary target, nSMase2.
| Target Family | Target | Ligand/Substrate | Assay Type | This compound Concentration (μM) | % Inhibition |
| GPCR | α1A Adrenoceptor | [3H]Prazosin | Radioligand Binding | 10 | 47-84 |
| Ion Channel | Ca2+ Channel (L-type) | [3H]Dihydropyridine | Radioligand Binding | 10 | 47-84 |
| Ion Channel | Na+ Channel (Site 2) | [3H]Batrachotoxin | Radioligand Binding | 10 | 47-84 |
| Transporter | Dopamine Transporter (DAT) | [3H]WIN 35,428 | Radioligand Binding | 10 | 47-84 |
Table 1: Summary of this compound Off-Target Activity. Data is derived from the Eurofins SafetyScreen44 panel, showing the range of inhibition observed at a 10 μM concentration of this compound.
Experimental Protocols for Off-Target Identification
The following sections detail the general methodologies employed in panels like the SafetyScreen44 to assess the interaction of compounds with various biological targets. These protocols are representative of the standard techniques used in the pharmaceutical industry for off-target profiling.
Radioligand Binding Assay for α1A Adrenoceptor
Objective: To determine the ability of a test compound to inhibit the binding of a specific radioligand to the α1A adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human α1A adrenoceptor.
-
Radioligand: [3H]Prazosin (a high-affinity antagonist for α1 adrenoceptors).
-
Non-specific binding control: A high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Test compound (this compound).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the cell membrane preparation, the radioligand ([3H]Prazosin) at a concentration close to its Kd, and either the test compound (this compound at 10 μM) or vehicle.
-
For the determination of non-specific binding, a separate set of wells is prepared containing the membrane preparation, radioligand, and a saturating concentration of the non-labeled competing ligand.
-
The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Following incubation, the reaction is terminated by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The percentage of inhibition by the test compound is calculated by comparing the specific binding in the presence of the test compound to the specific binding in the absence of the test compound.
Ion Channel Interaction Assays
Objective: To assess the interaction of a test compound with the dihydropyridine binding site of L-type calcium channels.
Methodology: This assay is typically a radioligand binding assay similar to the one described for the α1A adrenoceptor.
-
Membrane Preparation: Membranes from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex) or a cell line expressing the channel are used.
-
Radioligand: A radiolabeled dihydropyridine, such as [3H]nitrendipine or [3H]PN200-110, is used.
-
Procedure: The assay follows the same principles of competitive binding, incubation, filtration, and scintillation counting as described above.
Objective: To evaluate the interaction of a test compound with site 2 of the voltage-gated sodium channel.
Methodology: This is also a radioligand binding assay.
-
Membrane Preparation: Synaptosomes or membrane preparations from brain tissue (e.g., rat cortex) are commonly used.
-
Radioligand: A radiolabeled ligand that binds to site 2, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), is employed.
-
Procedure: The assay is conducted using a competitive binding format, followed by separation of bound and free radioligand and quantification of radioactivity.
Dopamine Transporter (DAT) Uptake Assay
Objective: To measure the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.
Methodology: This is a functional assay that measures the activity of the transporter.
-
Cell System: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) is used.
-
Radiolabeled Substrate: [3H]Dopamine or a radiolabeled DAT inhibitor like [3H]WIN 35,428 is used.
-
Procedure:
-
Cells are plated in a 96-well plate and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer.
-
The cells are pre-incubated with the test compound (this compound at 10 μM) or vehicle for a short period.
-
The radiolabeled substrate is then added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period at an appropriate temperature (e.g., room temperature or 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of dopamine uptake by the test compound is calculated relative to the uptake in the vehicle-treated control.
-
Signaling Pathways of Off-Target Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways associated with the identified off-targets of this compound.
α1A Adrenoceptor Signaling Pathway
Calcium Channel Modulation and Signaling
Sodium Channel Function and Inhibition
Dopamine Transporter (DAT) and Dopamine Reuptake
Conclusion
While this compound is a highly selective inhibitor of nSMase2, comprehensive screening has revealed potential interactions with the α1A adrenoceptor, L-type calcium channels, site 2 of voltage-gated sodium channels, and the dopamine transporter at micromolar concentrations. The observed inhibition at 10 μM is modest, suggesting a significant therapeutic window with respect to its potent, sub-micromolar inhibition of nSMase2. Nevertheless, for researchers and drug development professionals, an awareness of these potential off-target interactions is essential. The information and standardized protocols provided in this guide serve as a valuable resource for further investigation into the complete pharmacological profile of this compound and for the design of future studies. A thorough understanding of a compound's interactions with unintended targets is a cornerstone of safe and effective drug development.
The nSMase2 Inhibitor PDDC: A Technical Guide to its Effects on Ceramide Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a critical role in a variety of cellular processes, including apoptosis, cell cycle regulation, inflammation, and membrane biogenesis.[1][2] The intracellular concentration of ceramides is tightly regulated by a complex network of enzymes involved in their synthesis and degradation. One of the key pathways for ceramide generation is the hydrolysis of sphingomyelin, a major component of cellular membranes. This reaction is catalyzed by sphingomyelinases (SMases).[3]
Among the different types of SMases, neutral sphingomyelinase 2 (nSMase2) has garnered significant attention as a therapeutic target. nSMase2 is a magnesium-dependent enzyme that is activated in response to various cellular stresses, leading to the production of ceramide at the plasma membrane.[3] This localized increase in ceramide can trigger downstream signaling cascades and is implicated in the biogenesis of extracellular vesicles (EVs), which are involved in intercellular communication and the spread of pathogenic proteins in various diseases.[1][4]
This technical guide focuses on a potent and selective inhibitor of nSMase2, known as PDDC, and its effects on ceramide pathways. The compound initially identified by the user, p-phenylenediconjugated diisothiocyanate, lacks documented effects on ceramide metabolism. Therefore, this guide will detail the properties and applications of the pharmacologically relevant phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (this compound) , a molecule of significant interest in the fields of neurodegenerative disease, virology, and oncology.[5][6][7]
This compound: A Profile of a Selective nSMase2 Inhibitor
This compound is a structurally novel, non-competitive inhibitor of human nSMase2.[8] It was identified through high-throughput screening and subsequent chemical optimization.[8] As a non-competitive inhibitor, this compound does not compete with the substrate (sphingomyelin) for the active site of the enzyme but rather binds to an allosteric site, thereby reducing the maximal velocity (Vmax) of the enzymatic reaction.[8]
Effects on Ceramide Pathways: Quantitative Data
The primary effect of this compound on ceramide pathways is the reduction of ceramide production from sphingomyelin. This leads to a decrease in the cellular levels of specific ceramide species and a concurrent increase in the levels of their precursor, sphingomyelin.
The following table summarizes the quantitative effects of this compound on nSMase2 activity, ceramide and sphingomyelin levels, and its pharmacokinetic properties, as reported in various preclinical studies.
| Parameter | Value | Species/Model | Source |
| In Vitro Potency | |||
| nSMase2 IC50 | 300 nM (pIC50 = 6.57) | Human recombinant nSMase2 | [1][8] |
| ADEV Release pEC50 | 5.5 | Primary mouse astrocytes | [8] |
| In Vivo Efficacy | |||
| Reduction in Cortical Ceramide C16:0 | Significant reduction | EcoHIV-infected mice | [3] |
| Reduction in Cortical Ceramide C22:0 | Significant reduction | EcoHIV-infected mice | [3] |
| Reduction in Cortical Ceramide C24:0 | Significant reduction | EcoHIV-infected mice | [3] |
| Increase in Cortical Sphingomyelin C16:0 | Significant increase | EcoHIV-infected mice | [3] |
| Increase in Cortical Sphingomyelin C18:1 | Significant increase | EcoHIV-infected mice | [3] |
| Normalization of nSMase2 activity | Complete normalization | IL-1β-induced brain injury in mice | [9] |
| Pharmacokinetics (in mice) | |||
| Oral Bioavailability (%F) | 88% | Mice | [8] |
| Brain/Plasma Ratio (AUC) | 0.60 | Mice | [8] |
| Clearance (i.v.) | 9.40 ± 0.42 ml·min⁻¹·kg⁻¹ | Mice | [8] |
| Cmax (10 mg/kg i.v.) | 22.10 ± 1.8 nmol·ml⁻¹ | Mice | [8] |
Signaling Pathway and Experimental Workflow
Ceramide Synthesis Pathway and this compound Inhibition
The following diagram illustrates the sphingomyelin-to-ceramide pathway and highlights the inhibitory action of this compound on nSMase2.
References
- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 3. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Pyridinium-Derived Dicationic Compounds (PDDCs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of pyridinium-derived dicationic compounds (PDDCs), a class of molecules with demonstrated potential in anticancer research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and workflows to facilitate a deeper understanding of the cellular and molecular mechanisms of PDDC action.
Introduction
Pyridinium-derived dicationic compounds (PDDCs) are synthetic molecules characterized by two positively charged pyridinium rings, often connected by a linker of varying length and composition. This structural feature imparts unique physicochemical properties that have been exploited in various applications, including as ionic liquids and, more recently, as potential therapeutic agents. In the context of drug discovery, particularly in oncology, the dicationic nature of these compounds is believed to facilitate interactions with negatively charged biological macromolecules, such as DNA and certain proteins, leading to cytotoxic and anti-proliferative effects in cancer cells.
The in vitro characterization of PDDCs is a critical first step in the drug development pipeline. It involves a series of assays designed to assess their biological activity, potency, and mechanism of action at the cellular and molecular level. This guide will focus on the core in vitro assays essential for a thorough preclinical evaluation of these compounds.
Experimental Workflow for In Vitro Characterization
A systematic approach is crucial for the efficient and comprehensive in vitro evaluation of PDDCs. The following workflow outlines the key stages of characterization, from initial synthesis to mechanistic studies.
An In-depth Technical Guide to the Preclinical Evaluation of PDDC in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical studies of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), a novel, potent, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). This compound is under investigation as a potential therapeutic for neurological diseases due to its role in modulating the release of extracellular vesicles (EVs), which are implicated in the progression of various pathologies.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for this compound from preclinical animal studies.
Table 1: Summary of Pharmacokinetic Parameters of this compound in CD1 Mice Following a Single 10 mg/kg Dose [1]
| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%F) | Brain/Plasma Ratio (AUC) |
| Intravenous (i.v.) | - | - | - | - | - | - |
| Intraperitoneal (i.p.) | - | - | - | - | 130 | - |
| Oral (p.o.) | - | - | - | - | 88 | 0.60 |
Data derived from non-compartmental analysis.
Table 2: Efficacy of this compound in an Acute Brain Injury Mouse Model [3][4]
| Animal Model | Treatment | Dosage | Key Findings |
| Mice with intra-striatal IL-1β injection | This compound-containing chow | 100 mg/kg/day | - Completely normalized the IL-1β-induced increase in striatal nSMase2 activity.[3][4] - Normalized the IL-1β-induced increase in plasma levels of neuron-derived (CD171+) and oligodendrocyte-derived (PLP1+) EVs.[3][4] - Attenuated the increase in EVs from activated microglia (CD11b+).[4] |
| This compound-containing chow | 30 mg/kg/day | - Did not significantly change the IL-1β-induced increase in brain nSMase2 activity.[3] |
Table 3: Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease [5][6]
| Animal Model | Treatment | Dosage | Key Findings |
| 5XFAD mice | This compound | - | - Improved performance in contextual and cued fear-conditioning assays.[6] - Reduced body weight loss.[6] |
| EcoHIV-infected mice | This compound | - | - Reduced the elevated nSMase2 activity in the brain. |
| PS19 mice (tauopathy model) | This compound | - | - Reduced plasma levels of neuronal- and microglial-derived EVs. - Lowered pTau levels in neuronal-derived EVs. |
| Tau propagation model | This compound | - | - Normalized the tau-induced increase in brain ceramides. - Significantly reduced tau propagation to the contralateral side of the brain. |
Experimental Protocols
Detailed methodologies for key preclinical experiments with this compound are provided below.
Experimental Protocol 1: Pharmacokinetic Analysis of this compound in CD1 Mice
-
Animal Model: Male CD1 mice.
-
Dosing:
-
Sample Collection:
-
Plasma and brain samples were collected at 0.183, 0.25, 0.50, 1, 3, 6, and 8 hours post-dosing (n=3 per time point).[1]
-
-
Analytical Method:
-
This compound concentrations in plasma and brain homogenates were quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.[1]
-
-
Data Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were determined using non-compartmental analysis with software such as WinNonlin®.[1]
-
Oral bioavailability (%F) was calculated as (AUCp.o./AUCi.v.) x 100.
-
Brain penetration was assessed by the ratio of the AUC in the brain to the AUC in the plasma.[1]
-
Experimental Protocol 2: Evaluation of this compound Efficacy in an Acute Brain Injury Model
-
Animal Model: Mice were allowed to acclimate for at least 7 days before experimentation.[3]
-
Treatment:
-
Induction of Brain Injury:
-
Outcome Measures:
-
nSMase2 Activity Assay: Two hours after IL-1β injection, the striatum was dissected, and nSMase2 enzymatic activity was measured.[3][4]
-
Extracellular Vesicle (EV) Analysis: Plasma was collected, and EVs were analyzed using multiplexed Surface Plasmon Resonance imaging (SPRi).[3][4] The SPRi array was designed to capture EVs from specific brain cell types, including neurons (anti-CD171), oligodendrocytes (anti-PLP1), astrocytes (anti-GLAST), and microglia (IB4 and anti-CD11b).[3]
-
Experimental Protocol 3: Assessment of this compound in an Alzheimer's Disease (5XFAD) Mouse Model
-
Animal Model: Aged (e.g., 11-month-old) hemizygous 5XFAD mice.[5]
-
Treatment:
-
This compound was administered to the mice, though the specific route and duration for the behavioral studies were not detailed in the provided search results. For pharmacokinetic confirmation, a terminal intraperitoneal dose of 10 mg/kg was used.[5]
-
-
Behavioral Assessments:
-
Contextual and Cued Fear Conditioning: This test was used to evaluate learning and memory. The performance of this compound-treated mice was compared to vehicle-treated controls.[6]
-
-
Physiological Measures:
-
Body weight was monitored throughout the study.[6]
-
-
Biomarker Analysis:
-
In related models, brain ceramide levels and the propagation of phosphorylated tau (pTau) were assessed.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting nSMase2-mediated EV release.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Izon [izon.com]
- 5. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Brain Penetrant nSMase2 Inhibitor PDDC: A Technical Guide to Bioavailability and Central Nervous System Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the brain penetration and bioavailability of PDDC (phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate), a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] Given the implication of nSMase2 in the pathogenesis of several neurological disorders, including Alzheimer's disease and HIV-associated neurocognitive disorders, brain-penetrant inhibitors like this compound are of significant interest for therapeutic development.[3][4]
Quantitative Pharmacokinetic Data
This compound exhibits excellent oral bioavailability and brain penetration, making it a promising candidate for central nervous system (CNS) drug development.[1][4] The following tables summarize the key pharmacokinetic parameters of this compound in preclinical studies.
Table 1: Oral Bioavailability of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability (%F) | 88% | Mouse | Oral (p.o.) | [1] |
Table 2: Brain Penetration of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | 0.60 | Mouse | Oral (p.o.) / Intraperitoneal (i.p.) | [1] |
Table 3: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Intraperitoneal (i.p.) |
| Dose (mg/kg) | 10 | 10 | 10 |
| Cmax (ng/mL) | 1050 ± 150 | 430 ± 60 | 680 ± 90 |
| AUC0-t (ng·h/mL) | 1680 ± 210 | 1430 ± 180 | 2180 ± 270 |
| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.3 |
| CL (L/h/kg) | 0.36 ± 0.05 | - | - |
| Vss (L/kg) | 0.9 ± 0.1 | - | - |
Data presented as mean ± standard deviation. Data sourced from non-compartmental analysis.[1]
Mechanism of Action: nSMase2 Inhibition
This compound functions as a non-competitive inhibitor of nSMase2.[2] This enzyme is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine.[5] The generation of ceramide is a key step in the biogenesis of extracellular vesicles (EVs), which are implicated in the intercellular spread of pathogenic proteins in neurodegenerative diseases.[4] By inhibiting nSMase2, this compound reduces the release of these EVs.[1]
Experimental Protocols
The following sections describe representative methodologies for assessing the brain penetration and bioavailability of a compound like this compound. These are based on standard preclinical practices and the information available in the cited literature.
In Vivo Pharmacokinetic Study (Representative Protocol)
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following intravenous and oral administration in mice.
Animals: Male CD-1 mice (8-10 weeks old).
Procedure:
-
Dosing:
-
Intravenous (IV): A cohort of mice receives a single 10 mg/kg bolus dose of this compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline) via the tail vein.
-
Oral (p.o.): A separate cohort of mice receives a single 10 mg/kg dose of this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), three mice per time point are euthanized.
-
Blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.
-
The brain is rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Brain samples are stored at -80°C.
-
-
Sample Analysis:
-
Plasma and brain tissue homogenates are prepared.
-
This compound concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss) are calculated from the plasma and brain concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
-
Oral bioavailability (%F) is calculated using the formula: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Brain penetration is assessed by the brain-to-plasma AUC ratio (AUCbrain/AUCplasma).
-
nSMase2 Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro potency and mechanism of inhibition of this compound against nSMase2.
Materials:
-
Recombinant human nSMase2 enzyme.
-
Sphingomyelin (substrate).
-
Amplex Red Sphingomyelinase Assay Kit.
-
This compound.
Procedure:
-
Enzyme Activity Assay:
-
The assay is performed in a 96-well plate format.
-
Reactions are initiated by adding nSMase2 to a reaction mixture containing sphingomyelin and the Amplex Red reagent system (horseradish peroxidase, choline oxidase, and alkaline phosphatase).
-
The fluorescence generated by the enzymatic cascade is measured over time using a fluorescence plate reader.
-
-
IC50 Determination:
-
A fixed concentration of sphingomyelin is incubated with a serial dilution of this compound.
-
The reaction is initiated by the addition of nSMase2.
-
The rate of fluorescence increase is measured, and the percent inhibition is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
-
Mechanism of Inhibition Study:
-
Enzyme kinetics are measured at various concentrations of both sphingomyelin and this compound.
-
Data are plotted using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a non-competitive inhibitor like this compound, Vmax will decrease with increasing inhibitor concentration, while Km will remain unchanged.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
The Impact of Pyrrolidinedithiocarbamate (PDDC) on Tau Pathology Propagation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the tau protein, present a significant challenge to human health. The propagation of tau pathology throughout the brain is a key driver of disease progression. This technical guide provides an in-depth analysis of the impact of Pyrrolidinedithiocarbamate (PDDC), a potent, selective, and orally bioavailable inhibitor of neutral sphingomyelinase 2 (nSMase2), on the propagation of tau pathology. Through its multifaceted mechanism of action, this compound demonstrates promise in attenuating tau hyperphosphorylation, aggregation, and cell-to-cell spread. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative disease.
Introduction to Tau Pathology and Propagation
The microtubule-associated protein tau plays a crucial role in stabilizing microtubules within neurons. In tauopathies, such as Alzheimer's disease, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). This pathological process is not confined to individual neurons; emerging evidence indicates that pathological tau "seeds" can propagate from cell to cell, spreading the pathology through anatomically connected brain regions. This prion-like propagation is a critical factor in the progression of cognitive decline and neurodegeneration.
This compound's Mechanism of Action in Mitigating Tau Pathology
Pyrrolidinedithiocarbamate (this compound) has emerged as a compound of interest for its potential to interfere with tau pathology. Its mechanisms of action are multifactorial, primarily involving the inhibition of nSMase2 and modulation of key signaling pathways that influence tau phosphorylation and neuroinflammation.
Inhibition of Neutral Sphingomyelinase 2 (nSMase2)
This compound is a potent inhibitor of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. Elevated nSMase2 activity and subsequent ceramide production have been implicated in the biogenesis of extracellular vesicles (EVs), which are thought to be a primary vehicle for the intercellular transfer of pathological tau seeds. By inhibiting nSMase2, this compound reduces the release of these tau-containing EVs, thereby impeding the propagation of tau pathology.
Modulation of the Akt/GSK-3β Signaling Pathway
The serine/threonine kinase Akt and its downstream target, glycogen synthase kinase 3β (GSK-3β), are central regulators of tau phosphorylation. GSK-3β is a major tau kinase, and its overactivity leads to hyperphosphorylation of tau. This compound has been shown to activate the Akt pathway. Activated Akt, in turn, phosphorylates and inhibits GSK-3β, leading to a reduction in tau phosphorylation at multiple disease-associated sites.[1]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key components of tauopathies and can exacerbate tau pathology. This compound exhibits both anti-inflammatory and antioxidant properties, which are mediated, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
-
NF-κB Signaling: Pathological tau can activate NF-κB in microglia, the resident immune cells of the brain, leading to the production of pro-inflammatory cytokines that contribute to neurodegeneration. This compound has been reported to inhibit NF-κB activation, thereby dampening the neuroinflammatory response.
-
Nrf2 Signaling: The Nrf2 pathway is a primary cellular defense against oxidative stress. This compound has been shown to activate Nrf2 in astrocytes, leading to the upregulation of antioxidant enzymes and a reduction in oxidative damage.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on tau pathology.
| Animal Model | Treatment | Parameter Measured | Result | Reference |
| PS19 Tau Transgenic Mice | This compound | Brain nSMase2 Activity | Normalized to wild-type levels | Tallon et al., 2023 |
| PS19 Tau Transgenic Mice | This compound | Brain Ceramide Levels | Normalized to wild-type levels | Tallon et al., 2023 |
| PS19 Tau Transgenic Mice | This compound | AT8 (pSer202/pThr205) Tau Immunostaining | Significantly attenuated | Tallon et al., 2023 |
| PS19 Tau Transgenic Mice | This compound | Hippocampal Neuronal Cell Layer Thinning | Significantly attenuated | Tallon et al., 2023 |
| PS19 Tau Transgenic Mice | This compound | Mossy Fiber Synaptophysin Immunostaining | Significantly attenuated | Tallon et al., 2023 |
| PS19 Tau Transgenic Mice | This compound | Glial Activation | Significantly attenuated | Tallon et al., 2023 |
| AAV-hTau Propagation Model | This compound | Brain Ceramide Levels | Normalized | Tallon et al., 2023 |
| AAV-hTau Propagation Model | This compound | Contralateral Tau Spreading | Significantly decreased | Tallon et al., 2023 |
| APP/PS1 Mice | This compound | Hippocampal Tau Phosphorylation (AT8) | Reduced immunoreactivity | Malm et al., 2007[1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies.
Animal Models
-
PS19 Tau Transgenic Mice: These mice express the P301S mutation in the human tau gene, leading to the development of age-dependent tau pathology, including neurofibrillary tangles and neuronal loss.
-
AAV-hTau Propagation Model: This model involves the stereotaxic injection of an adeno-associated virus (AAV) encoding human tau (e.g., with P301L/S320F mutations) into a specific brain region, such as the hippocampus. This allows for the study of tau propagation to synaptically connected regions.
-
APP/PS1 Mice: This double transgenic mouse model of Alzheimer's disease expresses a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). While primarily a model for amyloid pathology, it also develops some tau pathology.
Tau Seeding and Propagation Assays
-
FRET-Based Biosensor Cell Assay: This in vitro assay utilizes cells expressing a tau repeat domain fused to fluorescent proteins (e.g., CFP and YFP). The introduction of tau "seeds" from biological samples induces the aggregation of the biosensor protein, which can be quantified by Förster Resonance Energy Transfer (FRET) using flow cytometry.
Western Blot Analysis for Phosphorylated Tau
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry
-
Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.
-
Antigen Retrieval: Sections are treated to unmask the epitopes.
-
Immunostaining: Sections are incubated with primary antibodies against specific tau phosphosites (e.g., AT8).
-
Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are used, followed by a chromogen (e.g., DAB) to visualize the staining.
-
Imaging and Analysis: Stained sections are imaged using a microscope, and the extent of pathology is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using PDDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidinedithiocarbamate (PDDC) is a widely utilized synthetic compound in biomedical research, primarily known for its inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It also possesses metal-chelating and antioxidant or pro-oxidant properties, depending on the cellular context.[3][4] These characteristics make this compound a valuable tool for investigating inflammatory processes, cancer biology, and oxidative stress-related pathologies in vivo.
This document provides detailed application notes and standardized protocols for the preparation and administration of this compound solutions for in vivo studies, ensuring reproducibility and adherence to best practices.
Data Presentation
Table 1: this compound Solution Preparation for In Vivo Administration
| Vehicle Composition | Achievable Concentration | Administration Route | Notes | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Intraperitoneal (i.p.) | Prepare a clear stock solution first, then add co-solvents sequentially. Recommended to be prepared fresh. | |
| Carboxymethyl cellulose-sodium (CMC-Na) solution | ≥ 5 mg/mL | Oral | Forms a homogeneous suspension. | |
| DMSO (stock) diluted with PEG300, Tween-80, and ddH₂O | Variable | Not specified | A clarified DMSO stock solution is prepared first and then diluted. The mixed solution should be used immediately. | |
| Corn oil with DMSO stock | Variable | Not specified | A clear DMSO stock solution is added to corn oil. The mixed solution should be used immediately. |
Note: The solubility of this compound in DMSO is reported to be between 32-33 mg/mL. When preparing solutions, it is crucial to start with a fresh, high-purity DMSO to avoid reduced solubility due to moisture absorption.
Table 2: Exemplary In Vivo Dosing and Effects of this compound
| Animal Model | This compound Dose | Administration Route | Observed Effect | Source(s) |
| Mice | 50 and 100 mg/kg | Intraperitoneal (i.p.) | Not specified in abstract | |
| Rats with immunological liver injury | Not specified | Not specified | Lowered activated NF-κB levels and reduced IL-1β and TNF-α levels. | |
| Mice with carrageenan-induced pleurisy | 10–100 mg/kg | Not specified | Dose-dependent reduction in myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels in the lung. | |
| Mice with collagen-induced arthritis | 100 mg/kg | Not specified | Marked reduction in immunostaining for nitrotyrosine and PAR (indicative of PARP activation) in the paw. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection (10 mg/mL)
Materials:
-
Pyrrolidinedithiocarbamate (this compound), ammonium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle: In a sterile 50 mL conical tube, prepare the vehicle by mixing the components in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
-
Weigh this compound: Accurately weigh the required amount of this compound. To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Dissolve this compound in DMSO: In a sterile 15 mL conical tube, add the weighed this compound. Add the required volume of DMSO (1 mL for a 10 mL final solution) to the this compound. Vortex thoroughly until the this compound is completely dissolved and the solution is clear. This is your concentrated stock.
-
Add Co-solvents Sequentially: To the this compound-DMSO stock solution, add the PEG300 (4 mL for a 10 mL final solution). Vortex until the solution is homogeneous.
-
Next, add the Tween-80 (0.5 mL for a 10 mL final solution) and vortex thoroughly.
-
Finally, add the sterile saline (4.5 mL for a 10 mL final solution) to reach the final desired volume and concentration. Vortex again to ensure a homogeneous solution.
-
Final Solution: The resulting solution should be clear. It is highly recommended to prepare this solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. However, the stability of this compound under these conditions should be validated.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (26-28 gauge)
-
70% Ethanol wipes
-
Appropriate animal restraint device
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Restraint: Securely and safely restrain the mouse. One common method is to place the mouse in dorsal recumbency with its head tilted slightly downward. This allows for a clear view of the abdomen and helps to move the abdominal organs away from the injection site.[5][6][7][8]
-
Identify Injection Site: The preferred site for i.p. injection in mice is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.[5][8]
-
Disinfect the Site: Clean the injection site with a 70% ethanol wipe.[5][6]
-
Prepare the Syringe: Draw the calculated volume of the this compound solution into a sterile syringe fitted with a new sterile needle for each animal. The maximum recommended injection volume is typically 10 µL per gram of body weight.[7]
-
Injection: Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.[5][7]
-
Aspirate: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-attempt the injection in a slightly different location with a fresh needle and syringe.[5][7][8]
-
Administer the Solution: If no fluid is aspirated, slowly and steadily inject the this compound solution into the peritoneal cavity.[7]
-
Withdraw the Needle: After injection, withdraw the needle smoothly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: this compound can activate the Nrf2 antioxidant pathway.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for the Use of PDDC, a PI3K Inhibitor, in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDDC is a potent, cell-permeable, and selective inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a frequent occurrence in a wide range of human cancers, making it a key target for therapeutic development.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell viability and to confirm its mechanism of action through the analysis of protein phosphorylation.
Mechanism of Action
This compound specifically targets the p110 catalytic subunit of Class I PI3Ks.[5][6] Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][7][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[7][8] This leads to the phosphorylation and activation of Akt by upstream kinases like PDK1.[2][9] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[3][9] this compound inhibits the production of PIP3, thereby blocking the downstream activation of Akt and its subsequent signaling events. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[2][7]
Data Presentation
The following table summarizes typical quantitative data obtained from experiments using a representative PI3K inhibitor, which can be expected with this compound, on various cancer cell lines.
| Parameter | Cell Line | PI3K Inhibitor | Value | Reference |
| IC50 (48h) | SW480 (colorectal) | BKM120 | 1.5 µM | [1] |
| A549 (lung) | BKM120 | 2.1 µM | [1] | |
| MCF-7 (breast) | BKM120 | 1.8 µM | [1] | |
| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 | BKM120 | ~65% | [1] |
| Cell Cycle Arrest | SW480 | BKM120 | G2/M phase arrest | [1] |
| Inhibition of Akt Phosphorylation | Various Cell Lines | Wortmannin (100 nM) | Significant reduction | [10][11] |
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of 400 g/mol ) in 250 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Solutions are unstable and should be freshly prepared for optimal results.[5]
Protocol for Cell Treatment with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 96-well)
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to also prepare a vehicle control, which contains the same concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
Cell Viability Assay (MTT Assay)
This protocol measures cell proliferation and viability based on the metabolic activity of the cells.[1]
Materials:
-
Cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the desired incubation period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.[1]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[1]
Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm the inhibition of the PI3K pathway by assessing the phosphorylation status of Akt.[8][12]
Materials:
-
Cells treated with this compound in 6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt[8]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Following treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.[8]
-
Scrape the cells and transfer the lysate to a microfuge tube.[8]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[12]
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Polaprezinc (PDDC) to Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polaprezinc (PDDC), a chelated compound of zinc and L-carnosine, is a mucosal protective agent with a well-established safety profile.[1] It is primarily used in the treatment of gastric ulcers.[2][3][4] Its mechanism of action is multifaceted, involving antioxidant properties, induction of heat shock proteins (HSPs), and modulation of inflammatory signaling pathways.[1][3][5][6] In mouse models, polaprezinc has been investigated for its therapeutic potential in various conditions, including drug-induced toxicity, intestinal mucositis, and endotoxin shock.[2][7][8] These notes provide detailed protocols for the administration of polaprezinc to mouse models based on published studies.
Mechanism of Action
Polaprezinc exerts its protective effects through several mechanisms:
-
Antioxidant Activity: It acts as a scavenger of free radicals, reducing oxidative stress in tissues.[3][6]
-
Induction of Heat Shock Proteins (HSPs): Polaprezinc has been shown to induce the expression of HSP70, which protects cells from various stressors.[1][2][9]
-
Anti-inflammatory Effects: It can inhibit the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators like TNF-α and nitric oxide.[3][8]
-
Mucosal Protection: Polaprezinc enhances the integrity of the mucosal barrier and stimulates the production of growth factors involved in tissue repair.[3][5][6]
Data Presentation
The following tables summarize quantitative data from studies administering polaprezinc to mouse models.
Table 1: Pharmacokinetics of Oral Polaprezinc Administration in Mice
| Dosage (mg/kg) | Time Post-Administration (hours) | Plasma Zinc Concentration (µg/ml) | Reference |
| 10 | 1 | ~1.5 | [8] |
| 50 | 1 | ~2.5 | [8] |
| 100 | 1 | ~3.5 | [8] |
| 100 | 2 | ~2.0 | [8] |
| 100 | 4 | ~1.5 | [8] |
| 100 | 8 | ~1.2 | [8] |
Table 2: Efficacy of Polaprezinc in Different Mouse Models
| Mouse Model | Administration Route | Dosage (mg/kg) | Treatment Schedule | Outcome | Reference |
| Acetaminophen-induced hepatotoxicity | Oral | 100 | 4 hours before acetaminophen | Suppressed increase in plasma ALT activity | [2] |
| 5-Fluorouracil-induced intestinal mucositis | Oral | Not specified | Prophylactically | Reduced diarrhea and body weight loss | [7] |
| Endotoxin shock (LPS-induced) | Oral | 100 | 2 hours before LPS | Increased survival rate from 20% to 80% | [8] |
| Endotoxin shock (LPS-induced) | Oral | 100 | 1 hour before LPS | Increased survival rate from 20% to 55% | [8] |
| Dextran sodium sulfate (DSS)-induced colitis | Intrarectal | 60 | Once daily for 10 days | Significant reduction in diarrhea | [9] |
| Dextran sodium sulfate (DSS)-induced colitis | Intrarectal | 120 | Once daily for 10 days | Mild diarrhea | [9] |
Experimental Protocols
Protocol 1: Oral Administration of Polaprezinc for Protective Effects Against Drug-Induced Toxicity
This protocol is based on studies investigating the protective effects of polaprezinc against acetaminophen-induced hepatotoxicity and endotoxin shock.
Materials:
-
Polaprezinc (this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose sodium salt solution)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal balance
Procedure:
-
Preparation of Polaprezinc Suspension:
-
Weigh the required amount of polaprezinc based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
-
Suspend the polaprezinc in the vehicle solution. For example, to prepare a 20 mg/ml suspension for a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg of polaprezinc in 0.125 ml of vehicle. Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the prepared polaprezinc suspension into the syringe fitted with the oral gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension. The typical volume for oral gavage in mice is 5-10 ml/kg.[8]
-
-
Timing of Administration:
Protocol 2: Intrarectal Administration of Polaprezinc for Colitis Models
This protocol is adapted from a study on dextran sodium sulfate (DSS)-induced colitis in mice.[9]
Materials:
-
Polaprezinc (this compound)
-
Vehicle (e.g., pH 6.8 balanced salt solution)
-
Flexible catheter (e.g., 3.5 French)
-
Syringes (1 ml)
-
Animal balance
Procedure:
-
Preparation of Polaprezinc Solution:
-
Dissolve the required amount of polaprezinc in the vehicle to achieve the desired concentration for the target dose (e.g., 60 or 120 mg/kg).
-
-
Animal Handling and Dosing:
-
Lightly anesthetize the mouse if necessary to prevent injury during the procedure.
-
Gently insert the flexible catheter into the rectum to a depth of approximately 3-4 cm.
-
Slowly instill the polaprezinc solution (typically 100-200 µl).
-
After instillation, keep the mouse in a head-down position for a few minutes to ensure retention of the solution.
-
-
Treatment Schedule:
-
Administer the polaprezinc solution once daily for the duration of the experiment (e.g., 10 consecutive days in the DSS colitis model).[9]
-
Signaling Pathways and Visualizations
Polaprezinc modulates key signaling pathways involved in inflammation and cellular protection.
NF-κB Signaling Pathway Inhibition
Polaprezinc has been shown to inhibit the activation of NF-κB. This is a critical anti-inflammatory mechanism, as NF-κB activation leads to the transcription of numerous pro-inflammatory genes. The zinc component of polaprezinc is thought to be primarily responsible for this effect.[8]
Caption: Inhibition of the NF-κB signaling pathway by Polaprezinc.
Heat Shock Protein 70 (HSP70) Induction
Polaprezinc induces the expression of HSP70, a molecular chaperone that plays a crucial role in protecting cells from stress and apoptosis.
Caption: Induction of HSP70 expression by Polaprezinc.
Experimental Workflow for Evaluating Polaprezinc in a Mouse Model of Acute Toxicity
This diagram outlines a typical experimental workflow for assessing the protective effects of polaprezinc.
References
- 1. Recent advances on polaprezinc for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc Supplementation with Polaprezinc Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Polaprezinc used for? [synapse.patsnap.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Polaprezinc? [synapse.patsnap.com]
- 7. Oral Administration of Polaprezinc Attenuates Fluorouracil-induced Intestinal Mucositis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polaprezinc Protects Mice against Endotoxin Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Determining the Effective Dosage of PDDC in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the effective dosage of phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2). The protocols and data presented are derived from preclinical studies in mice and serve as a foundational resource for designing subsequent investigations in rats.
Overview of this compound
This compound is a novel, structurally distinct, and potent non-competitive inhibitor of nSMase2. It exhibits excellent oral bioavailability and brain penetration, making it a promising therapeutic candidate for neurological diseases where nSMase2 activity and the release of extracellular vesicles (EVs) are implicated in pathology.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound in mice. This information is critical for dose selection and study design in rats.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value | Route of Administration | Dosage |
| Oral Bioavailability (%F) | 88% | p.o. | 10 mg/kg |
| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | i.p. | 10 mg/kg |
| Time to Max Concentration (Tmax) - Plasma | ~1 hour | p.o. | 10 mg/kg |
| Time to Max Concentration (Tmax) - Brain | ~3 hours | p.o. | 10 mg/kg |
| Half-life (t1/2) - Plasma | > 8 hours | p.o. | 10 mg/kg |
| Half-life (t1/2) - Brain | > 8 hours | p.o. | 10 mg/kg |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Brain Injury [1][3]
| Dosage | Route of Administration | Effect |
| 1 mg/kg | i.p. | Partial inhibition of astrocyte-derived EV release |
| 10 mg/kg | i.p. | Maximal inhibition (83 ± 13%) of astrocyte-derived EV release |
| 30 mg/kg | i.p. | No significant additional inhibition compared to 10 mg/kg |
| 30 mg/kg (in chow) | p.o. | No significant decrease in brain nSMase2 activity |
| 100 mg/kg (in chow) | p.o. | Complete normalization of IL-1β-induced increase in brain nSMase2 activity |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for studies in rats.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween-80, 90% saline)[1]
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous and intraperitoneal administration)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing Groups: Divide animals into groups for different routes of administration (e.g., intravenous, oral, intraperitoneal). A typical dose to start with, based on mouse data, would be 10 mg/kg.[1]
-
This compound Formulation: Prepare the dosing solution of this compound in the chosen vehicle.
-
Administration:
-
Oral (p.o.): Administer the this compound solution using oral gavage.
-
Intravenous (i.v.): Administer via a tail vein injection.
-
Intraperitoneal (i.p.): Administer into the peritoneal cavity.
-
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). At each time point, euthanize a subset of animals and collect brain tissue.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue.
-
-
Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and oral bioavailability.
In Vivo Efficacy Study Protocol (Inflammatory Brain Injury Model)
Objective: To evaluate the efficacy of this compound in reducing nSMase2 activity and EV release in a rat model of neuroinflammation.
Materials:
-
This compound
-
Interleukin-1 beta (IL-1β)
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical tools
-
Equipment for quantifying nSMase2 activity and EV levels
Procedure:
-
Animal Preparation: Anesthetize rats and place them in a stereotaxic frame.
-
This compound Administration: Administer this compound at various doses (e.g., 1, 10, 30 mg/kg, i.p.) or via formulated chow (e.g., 100 mg/kg) for a specified period before inducing injury.[1][3]
-
Induction of Neuroinflammation: Induce a focal inflammatory brain lesion by intracerebral injection of IL-1β.[3]
-
Sample Collection: At a defined time point after IL-1β injection (e.g., 2 hours), collect blood and brain tissue.[3]
-
Analysis:
-
Measure nSMase2 activity in brain tissue homogenates.
-
Isolate and quantify brain-derived EVs from plasma.
-
-
Data Analysis: Compare the levels of nSMase2 activity and EV release between vehicle-treated and this compound-treated groups.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in inhibiting EV release.
Caption: Experimental workflows for PK and efficacy studies.
References
- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
PDDC as a Tool to Investigate nSMase2 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral sphingomyelinase-2 (nSMase2), an enzyme encoded by the SMPD3 gene, is a key player in cellular signaling, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] This enzymatic activity is implicated in a multitude of physiological and pathological processes, including inflammation, apoptosis, cell growth arrest, and the biogenesis of extracellular vesicles (EVs).[1][3] Given its significant role, particularly in the central nervous system and various disease states, nSMase2 has emerged as a promising therapeutic target.[1][4]
Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC) is a potent, selective, and brain-penetrant non-competitive inhibitor of nSMase2.[5][6][7] Its favorable pharmacokinetic and pharmacodynamic properties make it an invaluable research tool for elucidating the multifaceted functions of nSMase2 in vitro and in vivo.[2][7] These application notes provide detailed protocols for utilizing this compound to investigate the roles of nSMase2 in various cellular processes.
Data Presentation
The following tables summarize the key quantitative data related to this compound's characteristics and its effects on nSMase2-mediated processes.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| nSMase2 Inhibition (pIC50) | 6.57 | Human | [5] |
| nSMase2 Inhibition (IC50) | 0.3 µM (300 nM) | Human | [6][8] |
| Mechanism of Inhibition | Non-competitive with respect to Sphingomyelin | Human | [5] |
| Oral Bioavailability (%F) | 88% | Mouse | [5] |
| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | Mouse | [5] |
| Inhibition of Astrocyte-Derived EV Release (pEC50) | 5.5 | Mouse | [5] |
Table 2: Effects of this compound on nSMase2 Activity and Downstream Cellular Processes
| Cell Type/Model | This compound Concentration/Dose | Effect | Quantitative Change | Reference |
| Primary Mouse Astrocytes | 0.03 - 30 µM | Inhibition of Astrocyte-Derived EV Release | Dose-dependent inhibition | [5] |
| 5XFAD Alzheimer's Disease Mouse Model | Not Specified | Reversal of memory impairment | Not specified | [1] |
| EcoHIV-infected Mice | 30 mg/kg | Normalization of cortical brain nSMase2 activity | Significant reduction | [2][6] |
| EcoHIV-infected Mice | 30 mg/kg | Normalization of brain-derived EV levels | Complete normalization | [2] |
| APP/PS1 Mice | Not Specified | Reduction in Aβ1–40 and Aβ1–42 production | Significant reduction | [9] |
| PS19 AD Mouse Model | Not Specified | Normalization of brain ceramide levels and nSMase2 activity | Complete normalization | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: nSMase2 Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Investigating nSMase2 Function Using this compound.
Experimental Protocols
In Vitro nSMase2 Activity Assay (Amplex Red Method)
This protocol is adapted from fluorescence-based assays used to determine the inhibitory activity of compounds on nSMase2.[5][11][12]
Materials:
-
Cell or tissue lysates containing nSMase2
-
This compound stock solution (in DMSO)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Sphingomyelin (SM) substrate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare a solution of sphingomyelin substrate in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of cell or tissue lysate (containing a known amount of protein, e.g., 1.9 µg) to each well of the 96-well plate.
-
Add 25 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the sphingomyelin substrate solution to each well.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the this compound concentration to determine the IC50 value.
-
Cellular Assays for Extracellular Vesicle (EV) Release
This protocol describes a general method for assessing the effect of this compound on EV release from cultured cells.
Materials:
-
Adherent cells of interest (e.g., primary astrocytes)
-
Appropriate cell culture medium and supplements
-
EV-depleted fetal bovine serum (FBS) (prepared by ultracentrifugation of FBS at 100,000 x g for 18 hours)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents and equipment for EV isolation (see Protocol 3)
-
Reagents and equipment for EV quantification (e.g., Nanoparticle Tracking Analysis, ELISA for EV markers like CD63 or CD81)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Replace the growth medium with a medium containing EV-depleted FBS.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Conditioned Media Collection:
-
Collect the conditioned medium from each well.
-
Perform a low-speed centrifugation (e.g., 300 x g for 10 minutes) to pellet any detached cells.
-
Transfer the supernatant to a new tube and perform a higher-speed centrifugation (e.g., 2,000 x g for 20 minutes) to remove larger debris and apoptotic bodies.
-
The resulting supernatant contains the EVs.
-
-
EV Isolation and Quantification:
-
Isolate EVs from the supernatant using a suitable method, such as differential ultracentrifugation (see Protocol 3).
-
Quantify the isolated EVs using methods like Nanoparticle Tracking Analysis (NTA) to determine particle concentration and size distribution, or by measuring the levels of exosomal protein markers (e.g., CD9, CD63, CD81) via ELISA or Western blotting.[1][3]
-
-
Data Analysis:
-
Compare the number of EVs released from this compound-treated cells to that from vehicle-treated control cells.
-
Plot the EV concentration against the this compound concentration to determine the dose-dependent effect of this compound on EV release.
-
Isolation of Extracellular Vesicles by Differential Ultracentrifugation
This is a standard protocol for enriching for EVs from cell culture supernatant.[13][14]
Materials:
-
Conditioned cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge and appropriate rotors (e.g., SW 32 Ti or equivalent)
-
Ultracentrifuge tubes
Protocol:
-
Low-Speed Centrifugation:
-
Centrifuge the collected conditioned medium at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube.
-
-
Medium-Speed Centrifugation:
-
Centrifuge the supernatant at 2,000 x g for 20 minutes at 4°C to pellet dead cells and larger debris.
-
Transfer the supernatant to a new tube.
-
-
High-Speed Centrifugation:
-
Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles.
-
Carefully transfer the supernatant to ultracentrifuge tubes.
-
-
Ultracentrifugation:
-
Centrifuge at 100,000 x g for 70-120 minutes at 4°C to pellet EVs.
-
Discard the supernatant and resuspend the EV pellet in a large volume of PBS.
-
Repeat the ultracentrifugation step (100,000 x g for 70-120 minutes at 4°C) to wash the EV pellet.
-
-
Final Pellet Resuspension:
-
Discard the supernatant and resuspend the final EV pellet in a small volume of PBS or an appropriate buffer for downstream analysis.
-
Measurement of Cellular Ceramide Levels
This protocol provides a general workflow for measuring changes in cellular ceramide levels following this compound treatment.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for different ceramide species
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound or vehicle control for the desired time.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in an appropriate buffer.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch method. This typically involves the addition of a chloroform/methanol mixture to the cell lysate to separate the lipid phase.
-
Add internal standards for various ceramide species to the samples before extraction to control for extraction efficiency and for quantification.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipid phase under nitrogen gas and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Separate the different ceramide species using liquid chromatography.
-
Detect and quantify the individual ceramide species using mass spectrometry.
-
-
Data Analysis:
-
Normalize the levels of each ceramide species to the amount of the corresponding internal standard and to the total protein or cell number.
-
Compare the ceramide levels in this compound-treated cells to those in vehicle-treated control cells.
-
In Vitro Apoptosis Assay
This protocol outlines a general method to assess the effect of this compound on apoptosis, a process in which nSMase2-derived ceramide is implicated.[3]
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent (optional, e.g., TNF-α)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to attach.
-
Treat cells with this compound or vehicle control. In some experiments, cells may be co-treated with an apoptosis-inducing agent.
-
Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in this compound-treated groups to the control group.
-
Cytokine Production Assay
This protocol describes a method to investigate the role of nSMase2 in inflammation by measuring cytokine production in response to stimuli, and the effect of this compound.
Materials:
-
Immune cells (e.g., macrophages, microglia) or other relevant cell types
-
This compound stock solution (in DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, IL-1β)[13][15]
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Cell Stimulation and Treatment:
-
Plate the cells and allow them to acclimate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a short period (e.g., 1-2 hours).
-
Add the inflammatory stimulus to the wells.
-
Incubate for a time course appropriate for the specific cytokine production (e.g., 4-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
ELISA:
-
Perform an ELISA for the cytokines of interest on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels in the this compound-treated, stimulated cells to the vehicle-treated, stimulated cells to determine the inhibitory effect of this compound.
-
Conclusion
This compound is a robust and versatile pharmacological tool for investigating the diverse functions of nSMase2. Its high potency, selectivity, and in vivo applicability make it suitable for a wide range of studies, from basic cell biology to preclinical drug development. The protocols outlined in these application notes provide a foundation for researchers to explore the intricate roles of nSMase2 in health and disease. As with any pharmacological inhibitor, appropriate controls, including the use of an inactive analog where possible, are crucial for validating the specificity of the observed effects.
References
- 1. Extracellular Vesicles: Current Analytical Techniques for Detection and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid isolation and quantification of extracellular vesicles from suspension‐adapted human embryonic kidney cells using capillary‐channeled polymer fiber spin‐down tips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
- 6. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing of SARS-CoV-2 by pDCs and their subsequent production of IFN-I contribute to macrophage-induced cytokine storm during COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmacytoid dendritic cells mediate anti-inflammatory responses to a gut commensal molecule via both innate and adaptive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel three step protocol to isolate extracellular vesicles from plasma or cell culture medium with both high yield and purity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 14. protocols.io [protocols.io]
- 15. Plasmacytoid dendritic cells initiate a complex chemokine and cytokine network and are a viable drug target in chronic HCV patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDDC Treatment in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies evaluating the efficacy of PDDC (Pyridinyl-Dihydropyridazinone Derivative Compound), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), in both in vitro and in vivo models of neuroinflammation.
Introduction
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of pro-inflammatory mediators.[1][2] This inflammatory cascade contributes to neuronal damage and disease progression. This compound is a brain-penetrant small molecule that inhibits nSMase2, an enzyme implicated in the production of the bioactive lipid ceramide and the biogenesis of extracellular vesicles (EVs)[3][4][5]. By inhibiting nSMase2, this compound has been shown to modulate the release of astrocyte-derived EVs and attenuate the inflammatory response in the brain, making it a promising therapeutic candidate for neuroinflammatory disorders.[3][6][7]
The following protocols detail the use of this compound in lipopolysaccharide (LPS)-induced models of neuroinflammation, a widely used approach to mimic the inflammatory conditions observed in various neurological disorders.[8][9][10]
Signaling Pathway of this compound in Neuroinflammation
This compound exerts its anti-inflammatory effects by inhibiting nSMase2. This enzyme's activity is upstream of key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][11] Pro-inflammatory stimuli, such as TNF-α and IL-1β, can activate nSMase2, leading to the phosphorylation of p38, ERK1/2, and JNK, as well as the activation of the NF-κB pathway.[1][12][13][14] By inhibiting nSMase2, this compound effectively dampens these downstream inflammatory signals.
Figure 1: Simplified signaling pathway of this compound's anti-neuroinflammatory action.
Experimental Protocols
Part 1: In Vitro Model of Neuroinflammation
This protocol describes the use of the BV2 microglial cell line to assess the anti-inflammatory effects of this compound.
1.1. Cell Culture and Treatment Workflow
Figure 2: Experimental workflow for the in vitro assessment of this compound.
1.2. Detailed Protocol: LPS Stimulation of BV2 Microglia
-
Cell Seeding: Seed BV2 microglia cells in 6-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
This compound Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).[3] Incubate for 2 hours.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL.[10] Incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate) and store at -80°C for Western blot analysis.
-
1.3. Data Presentation: In Vitro Experimental Parameters
| Parameter | Description |
| Cell Line | BV2 Microglia |
| Seeding Density | 2.5 x 10^5 cells/well (6-well plate) |
| This compound Concentrations | 0.1, 1, 10 µM (and vehicle control) |
| Pre-treatment Time | 2 hours |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) |
| LPS Concentration | 100 ng/mL |
| Stimulation Time | 24 hours |
| Primary Readouts | |
| Cytokine Levels | TNF-α, IL-1β, IL-6 (measured by ELISA) |
| Signaling Pathways | p-p65/p65, p-p38/p38 (measured by Western Blot) |
1.4. Protocol: Western Blot for p-p65 and p-p38
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the protein levels.[15][16][17]
Part 2: In Vivo Model of Neuroinflammation
This protocol describes the use of a systemic LPS injection model in mice to evaluate the in vivo efficacy of this compound.
2.1. Animal Treatment Workflow
Figure 3: Experimental workflow for the in vivo assessment of this compound.
2.2. Detailed Protocol: LPS-Induced Systemic Inflammation
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 10-30 mg/kg.[3][18][19] A suitable vehicle for this compound is 5% DMSO / 5% Tween-80 / 90% saline.[3]
-
LPS Administration: One hour after this compound administration, inject LPS i.p. at a dose of 1 mg/kg.
-
Euthanasia and Tissue Collection: 24 hours after the LPS injection, euthanize the mice via an approved method.
-
Blood Collection: Collect blood via cardiac puncture for plasma separation and cytokine analysis.
-
Brain Tissue: Perfuse the mice transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Harvest the brains and post-fix in 4% PFA overnight at 4°C. Then, transfer the brains to a 30% sucrose solution for cryoprotection.
-
2.3. Data Presentation: In Vivo Experimental Parameters
| Parameter | Description |
| Animal Model | Adult Male C57BL/6 Mice |
| Group Size | 8-10 mice per group |
| This compound Dosage | 10-30 mg/kg (and vehicle control) |
| Route of Administration | Intraperitoneal (i.p.) |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) |
| LPS Dosage | 1 mg/kg, i.p. |
| Time Points | Sacrifice 24 hours post-LPS |
| Primary Readouts | |
| Glial Activation | Iba1 (microglia) and GFAP (astrocytes) by Immunohistochemistry |
| Brain Cytokine Levels | TNF-α, IL-1β, IL-6 in brain homogenates (by ELISA) |
2.4. Protocol: Immunofluorescence for Iba1 and GFAP
-
Sectioning: Section the cryoprotected brains into 30 µm coronal sections using a cryostat.
-
Antigen Retrieval (Optional): For some antibodies, antigen retrieval may be necessary. This can be done by heating the sections in a citrate buffer (pH 6.0).[20]
-
Permeabilization and Blocking:
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) diluted in the blocking buffer overnight at 4°C.[2][20]
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488 and Donkey anti-Goat Alexa Fluor 594) for 2 hours at room temperature in the dark.
-
Washing: Wash the sections three times in PBS for 10 minutes each in the dark.
-
Counterstaining and Mounting: Mount the sections onto slides and coverslip with a mounting medium containing DAPI for nuclear staining.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. The activation of microglia and astrocytes can be quantified by measuring the fluorescence intensity and analyzing cell morphology.[2][22]
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Izon [izon.com]
- 6. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role for neutral sphingomyelinase-2 in tumor necrosis factor alpha-stimulated expression of vascular cell adhesion molecule-1 (VCAM) and intercellular adhesion molecule-1 (ICAM) in lung epithelial cells: p38 MAPK is an upstream regulator of nSMase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 21. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 22. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PDDC Efficacy in Inhibiting Extracellular Vesicle Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular vesicles (EVs) are cell-derived, membrane-enclosed particles that play a crucial role in intercellular communication in both normal physiological processes and the progression of various diseases. The cargo of EVs, which includes proteins, lipids, and nucleic acids, can modulate the function of recipient cells. The biogenesis and release of a significant population of EVs, particularly exosomes, are dependent on the activity of neutral sphingomyelinase 2 (nSMase2). This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a lipid that facilitates the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles (ILVs), the precursors to exosomes. Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) has been identified as a potent, selective, and brain-penetrant non-competitive inhibitor of nSMase2, making it a valuable tool for studying the roles of EVs and a potential therapeutic agent for diseases where EV signaling is implicated.[1][2]
These application notes provide a comprehensive guide to utilizing this compound to inhibit EV release and detail the experimental protocols required to measure its efficacy.
Mechanism of Action of this compound
This compound functions as a non-competitive inhibitor of nSMase2.[1] By inhibiting nSMase2, this compound prevents the conversion of sphingomyelin to ceramide.[2][3] This reduction in ceramide levels disrupts the ESCRT-independent pathway of EV biogenesis, which is critical for the formation of ILVs within MVBs.[2][4] Consequently, the fusion of these MVBs with the plasma membrane and the subsequent release of exosomes into the extracellular space are diminished.[3][4]
Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent exosome release.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative metrics of this compound's inhibitory activity based on published data.
Table 1: In Vitro Efficacy of this compound [1]
| Parameter | Value | Cell Type/Assay Condition |
| nSMase2 Inhibition (pIC50) | 6.57 | Recombinant nSMase2 assay |
| EV Release Inhibition (pEC50) | 5.5 | Primary cultured mouse astrocytes |
| Minimal Effective Dose | 0.3 µM | H9, U1, and primary CD4 cells |
| Non-toxic Dose | Up to 30 µM | Primary cultured mouse astrocytes (2-hour incubation) |
| Non-toxic Dose | 10 µM | H9, U1, and primary CD4 cells |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Brain Injury [1]
| Dose (mg/kg, i.p.) | Inhibition of Astrocyte-Derived EV (ADEV) Release | Brain nSMase2 Activity Inhibition |
| 1 | Not specified | 3 ± 1% |
| 10 | 83 ± 13% (maximal inhibition) | 20 ± 2% |
| 30 | Not significantly different from 10 mg/kg | 14 ± 3% |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in inhibiting EV release in a cell culture setting.
Caption: Workflow for assessing this compound's impact on EV release from cell culture.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture your cell line of interest (e.g., primary astrocytes, H9, U1) in standard culture conditions until they reach 70-80% confluency.
-
For EV collection experiments, switch to media supplemented with EV-depleted fetal bovine serum (FBS). To prepare EV-depleted FBS, ultracentrifuge the FBS at 100,000 x g for 18 hours at 4°C and collect the supernatant.
-
Seed the cells in the desired format (e.g., 6-well plates, 10 cm dishes) at an appropriate density in media containing EV-depleted FBS.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in culture media to achieve the desired final concentrations (e.g., 0.03 - 30 µM).[1] Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
-
Remove the culture media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for EV release.
-
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed reduction in EV release is not due to cytotoxicity, perform a cell viability assay (e.g., LDH assay, MTT assay) on cells treated with the same concentrations of this compound for the same duration.[1]
-
Protocol 2: Isolation of Extracellular Vesicles
A standard method for isolating EVs from cell culture supernatant is differential ultracentrifugation.
-
Collection of Supernatant:
-
After the incubation period, collect the cell culture supernatant from each condition.
-
-
Removal of Cells and Debris:
-
Centrifuge the supernatant at 300 x g for 10 minutes at 4°C to pellet any floating cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles like microvesicles.
-
-
Pelleting of Small EVs (Exosomes):
-
Carefully transfer the supernatant to an ultracentrifuge tube.
-
Ultracentrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet the small EVs.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the EV pellet with a large volume of phosphate-buffered saline (PBS).
-
Repeat the ultracentrifugation step (100,000 x g for 70-90 minutes at 4°C).
-
Discard the supernatant and resuspend the EV pellet in a small volume of PBS or a suitable buffer for downstream analysis.
-
Protocol 3: Quantification and Characterization of Extracellular Vesicles
Several methods can be used to quantify and characterize the isolated EVs.
-
Nanoparticle Tracking Analysis (NTA):
-
NTA is used to determine the size distribution and concentration of EVs.
-
Dilute the resuspended EV pellet in PBS to a concentration suitable for the NTA instrument.
-
Analyze the samples according to the manufacturer's instructions.
-
Compare the EV concentration (particles/mL) and size profiles between the different this compound treatment groups and the vehicle control.
-
-
Flow Cytometry:
-
Flow cytometry can be used to quantify EVs and analyze their surface markers.[5][6]
-
Label the EVs with fluorescently conjugated antibodies against common EV markers (e.g., CD63, CD81, CD9) or cell-specific markers.[6]
-
Analyze the samples using a flow cytometer capable of detecting nanoparticles.
-
Compare the number of positive events for each marker between the different treatment groups.
-
-
Western Blotting:
-
Western blotting is used to confirm the presence of EV-specific protein markers and the absence of contaminating cellular proteins.
-
Lyse the EV pellet and measure the total protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against EV markers (e.g., ALIX, TSG101, CD63, CD81) and a negative control (e.g., Calnexin, a marker of the endoplasmic reticulum).
-
Develop the blot and compare the band intensities for the EV markers across the different treatment groups.
-
-
Transmission Electron Microscopy (TEM):
-
TEM provides visualization of the morphology of the isolated EVs.
-
Fix the EV pellet and prepare grids for TEM analysis.
-
Image the EVs to confirm their characteristic cup-shaped morphology and size.
-
Data Interpretation
A successful experiment will demonstrate a dose-dependent decrease in the concentration of EVs released from cells treated with this compound compared to the vehicle control, as measured by NTA or flow cytometry. This should be accompanied by a corresponding decrease in the intensity of EV marker bands in western blots. Importantly, these effects should not be associated with a significant decrease in cell viability at the effective concentrations of this compound.
By following these protocols, researchers can effectively measure the efficacy of this compound in inhibiting EV release and further investigate the role of nSMase2-dependent EV signaling in their specific models of interest.
References
- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Measuring Concentrations of Extracellular Vesicles in Human Blood Plasma with Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Measuring Concentrations of Extracellular Vesicles in Human Blood Plasma with Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of PDDC (as Doxorubicin) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the detection and quantification of the cytotoxic agent PDDC (represented by the well-characterized analog, Doxorubicin) in tissue samples. Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy.[1][2] Accurate measurement of its concentration in tissues is crucial for pharmacokinetic studies, assessing drug delivery efficacy, and understanding its therapeutic and toxic effects.[3][4]
I. Overview of Analytical Methods
Several analytical techniques can be employed for the detection of Doxorubicin in biological matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the research question. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (HPLC-FL): This is a widely used method that leverages the natural fluorescence of Doxorubicin for detection.[5][6][7] It offers a good balance of sensitivity and accessibility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying Doxorubicin and its metabolites in complex biological samples like tissue homogenates.[1][8][9][10][11]
-
Fluorescence Microscopy: This technique is used for visualizing the distribution of Doxorubicin within tissue sections, providing spatial information about drug penetration and cellular uptake.[3][4][12]
II. Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for Doxorubicin detection in tissue samples.
| Parameter | HPLC-FL | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.005 µg/g | 7.8 pg | [6][7][8] |
| Limit of Quantification (LOQ) | 0.01 µg/g - 0.4 µg/mg | 1 ng/mL (in tissue homogenate) | [1][6][7][13] |
| Linear Range | Not explicitly stated | 1–2500 ng/g | [10] |
| Recovery Rate | 89.2% - 92.8% | 80% ± 12% | [1][6][8] |
| Internal Standard | Daunorubicin | Daunorubicin or Epirubicin | [1][6][10] |
III. Experimental Protocols
This protocol is adapted from validated methods for the sensitive quantification of Doxorubicin in small tissue samples.[1][8][9]
1. Materials and Reagents:
-
Doxorubicin and Daunorubicin (internal standard) standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Tissue homogenizer
-
Centrifuge
-
HPLC-MS/MS system
2. Sample Preparation:
-
Weigh approximately 30 mg of the frozen tissue sample.
-
Add a known amount of internal standard (e.g., 20 ng of Daunorubicin).
-
Homogenize the tissue in a suitable buffer (e.g., PBS).[1]
-
To the homogenate, add ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., ACQUITY UPLC BEH C18)[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[10]
-
MRM Transitions:
4. Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of Doxorubicin in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This protocol allows for the qualitative assessment of Doxorubicin distribution within tissue sections.[3][4][12]
1. Materials and Reagents:
-
Fresh or frozen tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
2. Sample Preparation:
-
Embed the fresh tissue sample in OCT compound and freeze rapidly.
-
Cut thin sections (e.g., 5-10 µm) using a cryostat.
-
Mount the sections on microscope slides.
-
If desired, perform a nuclear counterstain with DAPI.
-
Mount with a coverslip using an appropriate mounting medium.
3. Fluorescence Imaging:
-
Examine the slides using a fluorescence microscope.
-
Use a filter set appropriate for Doxorubicin's fluorescence (Excitation: ~470 nm, Emission: ~560-590 nm).[3][6]
-
Use a separate filter set for DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Capture images of Doxorubicin fluorescence and DAPI staining. Merged images will show the localization of Doxorubicin relative to the cell nuclei.
IV. Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in tissue.
Caption: Simplified mechanism of this compound (Doxorubicin) action.
References
- 1. ekjcp.org [ekjcp.org]
- 2. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosj.org [rosj.org]
- 5. Extraction and quantification of daunomycin and doxorubicin in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Stability and Storage of PDDC Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDDC, or phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate, is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2). Its potential as a therapeutic agent necessitates a thorough understanding of its long-term stability and appropriate storage conditions to ensure its quality, efficacy, and safety throughout its lifecycle. These application notes provide a comprehensive overview of the recommended storage conditions, general protocols for assessing long-term stability, and methodologies for developing stability-indicating analytical methods for this compound.
While specific long-term stability data and defined degradation pathways for this compound are not extensively available in the public domain, this document outlines generalized protocols based on industry best practices and regulatory guidelines for small molecule drug substances. Researchers are encouraged to adapt these protocols to their specific formulations and analytical capabilities.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of the this compound compound. The following conditions are recommended based on available supplier information.
Table 1: Recommended Storage Conditions for this compound Compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. |
| -20°C | Long-term (months to years) | Ensure the container is tightly sealed to prevent moisture absorption. A shelf life of over 3 years has been suggested if stored properly[1]. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended to minimize degradation. |
Note: For in vivo studies, it is recommended to prepare fresh working solutions on the day of use. If a stock solution shows precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols for Stability Assessment
To determine the intrinsic stability of this compound and identify potential degradation products, a combination of long-term stability studies and forced degradation studies should be performed.
Protocol 1: Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
Objective: To establish a shelf-life for the this compound compound under defined storage conditions.
Materials:
-
This compound compound (solid powder)
-
Appropriate storage containers (e.g., amber glass vials)
-
Controlled environment stability chambers
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Dispense an accurately weighed amount of this compound solid powder into multiple amber glass vials.
-
Tightly seal the vials.
-
Prepare a sufficient number of samples for testing at each time point.
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH for real-time studies and 40°C/75% RH for accelerated studies).
-
-
Time Points:
-
Define the testing intervals. For a 12-month study, typical time points are 0, 3, 6, 9, and 12 months.
-
-
Analytical Testing:
-
At each time point, remove the designated samples from the stability chamber.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating method to determine the purity of this compound and quantify any degradation products.
-
Perform visual inspection for any changes in physical appearance (e.g., color, crystallinity).
-
-
Data Analysis:
-
Tabulate the purity of this compound and the levels of any degradation products at each time point.
-
Evaluate any trends in degradation.
-
Table 2: Example Data Table for Long-Term Stability Study of this compound (Solid)
| Time (Months) | Storage Condition | Appearance | Purity (%) | Individual Impurity 1 (%) | Total Impurities (%) |
| 0 | - | White powder | 99.8 | < 0.1 | 0.2 |
| 3 | 25°C/60% RH | No change | |||
| 6 | 25°C/60% RH | No change | |||
| 9 | 25°C/60% RH | No change | |||
| 12 | 25°C/60% RH | No change | |||
| 3 | 40°C/75% RH | No change | |||
| 6 | 40°C/75% RH | Slight yellowing |
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol aims to accelerate the degradation of this compound to identify likely degradation products and pathways. This information is crucial for developing and validating a stability-indicating analytical method.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-quality water and organic solvents for HPLC
-
Photostability chamber
-
Oven
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and keep at room temperature or heat at a controlled temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.
-
Analyze an unstressed sample as a control.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation. A target degradation of 5-20% is generally considered optimal for method validation purposes.
-
Table 3: Example Data Table for Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Purity (%) | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 2 | 10.5 |
| 0.1 M NaOH, RT | 24 h | 92.1 | 1 | 5.8 |
| 3% H₂O₂, RT | 24 h | 95.5 | 1 | 3.2 |
| Dry Heat, 80°C | 48 h | 98.7 | 1 | 1.1 |
| Photolytic | 1.2 million lux h | 99.1 | 1 | 0.7 |
Signaling Pathways and Experimental Workflows
Potential Degradation Pathway of this compound
Based on the chemical structure of this compound, which contains an imidazo[1,2-b]pyridazine core, a carbamate linkage, and ether groups, potential degradation pathways under forced conditions may include hydrolysis of the carbamate bond and oxidation of the imidazopyridazine ring or the electron-rich dimethoxyphenyl ring.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of this compound involves a series of interconnected steps, from initial characterization to comprehensive stability studies.
Decision Tree for this compound Storage
This logical diagram provides a simplified decision-making process for the appropriate storage of the this compound compound.
Conclusion
References
Application of Pyridoxal-5'-Phosphate-Dependent Decarboxylases in High-Throughput Screening Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-5'-phosphate (PLP) dependent decarboxylases (PDDCs) are a crucial class of enzymes that catalyze the removal of a carboxyl group from various amino acids and their derivatives. These reactions are fundamental to numerous metabolic pathways, including the synthesis of neurotransmitters and other bioactive amines. Consequently, PDDCs have emerged as significant therapeutic targets for a range of diseases, including neurological disorders, cancer, and inflammatory conditions. High-throughput screening (HTS) assays are indispensable tools in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of enzyme activity. This document provides detailed application notes and protocols for various HTS assays tailored for the study of PDDCs.
Key Pyridoxal-5'-Phosphate-Dependent Decarboxylases in Drug Discovery
Several PDDCs are of high interest in drug discovery due to their roles in human health and disease:
-
Glutamate Decarboxylase (GAD): Responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][2] Modulators of GAD activity are sought for conditions such as epilepsy, anxiety, and other neurological disorders.
-
Histidine Decarboxylase (HDC): The sole enzyme responsible for the synthesis of histamine from histidine.[3][4] Inhibitors of HDC are of interest for treating allergic and inflammatory conditions.
-
Aromatic L-Amino Acid Decarboxylase (AADC): Also known as DOPA decarboxylase (DDC), this enzyme is involved in the final step of the biosynthesis of the neurotransmitters dopamine and serotonin.[5] AADC is a key target in the management of Parkinson's disease and other neurological conditions.[6]
-
Ornithine Decarboxylase (ODC): The rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. ODC is a well-established target for cancer chemotherapy.
High-Throughput Screening Assays for PDDCs
A variety of HTS assay formats have been developed for PDDCs, each with its own advantages and limitations. The choice of assay depends on factors such as the specific enzyme, the desired throughput, and the available instrumentation.
Colorimetric Assay for Glutamate Decarboxylase (GAD)
This assay relies on the pH change that occurs during the decarboxylation of glutamate to GABA, where a proton is consumed, leading to an increase in pH.[7] The pH indicator bromocresol green is used to monitor this change colorimetrically.
Signaling Pathway: GABA Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Aromatic L-Amino Acid Decarboxylase (AADC) Is Crucial for Brain Development and Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PDDC in Combination with Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidinedithiocarbamate (PDDC) is a potent nuclear factor-kappa B (NF-κB) inhibitor and antioxidant that has demonstrated neuroprotective effects in various preclinical models of neurological disorders. Its ability to mitigate inflammatory pathways and oxidative stress makes it a compelling candidate for combination therapies with existing neurological drugs. This document provides detailed application notes and protocols for researchers interested in exploring the synergistic or additive effects of this compound in combination with standard-of-care treatments for Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and epilepsy.
Disclaimer: The scientific literature to date does not contain studies that have specifically investigated the combination of this compound with L-DOPA, riluzole, or anti-epileptic drugs. Therefore, the following sections provide detailed protocols for the individual substances and propose hypothetical experimental designs for combination studies. These proposed protocols are intended as a starting point for research and should be adapted and optimized based on preliminary findings.
Section 1: this compound in Combination with L-DOPA for Parkinson's Disease
Background and Rationale
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Levodopa (L-DOPA), a dopamine precursor, is the most effective symptomatic treatment for Parkinson's disease.[2][3] However, long-term L-DOPA therapy is often associated with motor fluctuations and dyskinesias.[2] this compound's neuroprotective and anti-inflammatory properties could potentially protect dopaminergic neurons from further degeneration and mitigate the inflammatory responses that may contribute to the side effects of L-DOPA.
Proposed Preclinical Investigation of this compound and L-DOPA Combination
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease is a well-established model that recapitulates the loss of dopaminergic neurons.[4]
Experimental Groups:
-
Control (Vehicle)
-
MPTP + Vehicle
-
MPTP + L-DOPA/Carbidopa
-
MPTP + this compound
-
MPTP + L-DOPA/Carbidopa + this compound
Experimental Protocols
1.3.1 MPTP-induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. All procedures should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
Post-lesion period: Allow 7-10 days for the development of the dopaminergic lesion before commencing treatment.
1.3.2 Drug Administration
-
L-DOPA/Carbidopa: Administer L-DOPA (e.g., 25 mg/kg) in combination with carbidopa (e.g., 2.5 mg/kg) intraperitoneally or by oral gavage once daily. Carbidopa is a peripheral dopa-decarboxylase inhibitor that prevents the peripheral conversion of L-DOPA to dopamine.[5]
-
This compound: Administer this compound (e.g., 50 mg/kg) intraperitoneally or by oral gavage once daily.
-
Combination Therapy: Administer this compound approximately 30-60 minutes before L-DOPA/Carbidopa to allow for its absorption and potential neuroprotective effects to be initiated prior to dopamine replacement.
-
Duration: Treat animals for a period of 2-4 weeks.
1.3.3 Behavioral Assessment: Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimatize mice to the rotarod for 2-3 days prior to baseline testing.
-
For testing, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
Conduct behavioral testing at baseline (post-MPTP, pre-treatment) and at weekly intervals throughout the treatment period.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Latency to Fall (seconds) - Week 2 | Latency to Fall (seconds) - Week 4 |
| Control | 280 ± 25 | 285 ± 20 |
| MPTP + Vehicle | 110 ± 15 | 100 ± 18 |
| MPTP + L-DOPA/Carbidopa | 190 ± 20 | 175 ± 22 |
| MPTP + this compound | 130 ± 18 | 125 ± 20 |
| MPTP + L-DOPA/Carbidopa + this compound | 220 ± 25 | 210 ± 28 |
Signaling Pathway and Workflow Diagrams
L-DOPA and this compound Signaling Pathways
References
- 1. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clinical Response of Levodopa Carbidopa Combination in Patients with Idiopathic Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dopa decarboxylase inhibitor (carbidopa) combined with levodopa and levodopa alone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PDDC Solubility Solutions
Welcome to the technical support center for PDDC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water or buffer. | Low intrinsic aqueous solubility of this compound. | 1. Verify Purity: Ensure the this compound is of high purity. 2. Particle Size Reduction: Use a mortar and pestle to gently grind the powder to increase surface area. For more significant reduction, techniques like micronization can be employed.[1][2] 3. Agitation & Sonication: Vigorously vortex or sonicate the solution to aid dissolution. 4. Gentle Heating: Warm the solution to 37°C, but monitor for any degradation.[3] |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or there has been a change in temperature or pH. | 1. Maintain Constant Temperature: Store the solution at a consistent temperature.[3] 2. Buffer the Solution: If pH was adjusted to aid solubility, ensure the solution is well-buffered to maintain a stable pH.[4][5] 3. Use Anti-Nucleating Polymers: For some formulations, these polymers can help maintain a supersaturated state.[5] |
| High variability in experimental results between batches. | Inconsistent dissolution of this compound leading to variable concentrations. | 1. Standardize Preparation Protocol: Ensure the exact same procedure for solution preparation is used for every experiment.[6] 2. Optimize Formulation: Consider using a formulation strategy like solid dispersions or lipid-based formulations to improve consistency.[6] |
| The prepared this compound solution is not at the expected concentration. | Incomplete dissolution or degradation of this compound. | 1. Confirm Equilibrium: Ensure the solution has reached equilibrium by allowing sufficient time for dissolution (typically 24-72 hours with agitation).[7][8] 2. Filter and Quantify: After allowing undissolved solid to settle or centrifuging, filter the supernatant and accurately measure the concentration using a validated analytical method like HPLC.[8] |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the aqueous solubility of this compound?
The solubility of a compound like this compound is influenced by several factors:
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pH: As an ionizable compound, this compound's solubility is likely pH-dependent. For weakly acidic or basic compounds, adjusting the pH can significantly increase solubility by forming a more soluble salt.[3][4][9]
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Temperature: For most substances, solubility increases with temperature as the dissolution process is endothermic.[9][10] However, this should be balanced with the potential for thermal degradation.
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution and can increase apparent solubility.[2][9]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of this compound can have different solubilities. Amorphous forms are typically more soluble than their crystalline counterparts.[11]
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Presence of Other Solutes: The addition of salts or other excipients can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound.[10]
2. How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:[1][2][12]
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pH Adjustment: If this compound is a weak acid or base, adjusting the pH of the solution to ionize the compound can significantly improve its solubility.[13]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase solubility.[1][3] It is crucial to start with a stock solution in the organic solvent and add it to the aqueous buffer.
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.
-
Solid Dispersions: Creating a solid dispersion of this compound in a carrier polymer can improve its dissolution rate and solubility.[14]
3. What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility measures the concentration of a compound that dissolves in an aqueous buffer after being added from a DMSO or other organic solvent stock solution, followed by a short incubation period. It is a high-throughput method often used in early drug discovery.[11][15]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound present. This measurement requires a longer incubation time (24-72 hours) to reach equilibrium and is considered the "gold standard" for solubility determination.[11][15]
For initial screening, kinetic solubility may be sufficient. For formulation development and more definitive studies, thermodynamic solubility is essential.
Experimental Protocols
Protocol 1: Determination of Equilibrium (Thermodynamic) Aqueous Solubility of this compound
This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of this compound.[8]
Materials:
-
This compound powder
-
Purified, deionized water or relevant aqueous buffer
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass vial to ensure a saturated solution can be formed.[7]
-
Add a known volume of the aqueous solvent (e.g., 1 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vial for 24-72 hours to allow the solution to reach equilibrium.[7][8]
-
After incubation, visually confirm the presence of undissolved solid this compound.
-
Separate the solid and liquid phases by centrifuging the vial at high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[7][8]
-
Dilute the filtered solution as needed and analyze the concentration of dissolved this compound using a validated analytical method.
Protocol 2: Enhancing this compound Solubility using a Co-solvent System
This protocol describes how to prepare a solution of this compound using a water-miscible organic co-solvent.
Materials:
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This compound powder
-
Water-miscible organic solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of choice
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic co-solvent (e.g., 10 mM in DMSO). Ensure this compound is fully dissolved in the organic solvent.
-
In a separate tube, place the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the this compound stock solution to the buffer. This gradual addition to a stirred solution helps prevent immediate precipitation.
-
The final concentration of the organic co-solvent should be kept to a minimum, typically below 5% (v/v), as it can affect biological assays.[16]
-
Visually inspect the final solution for any signs of precipitation.
Visual Guides
Troubleshooting this compound Solubility Issues
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
PDDC Technical Support Center: Optimizing Dosage for Maximum Efficacy
Welcome to the technical support center for PDDC (Phospho-Dependent Dimerization Compound). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical upstream regulator in the Cell Survival Pathway (CSP). By binding to the ATP-binding site of KX, this compound prevents the phosphorylation of its primary downstream target, Protein Y (PY). This inhibition blocks the subsequent activation of Transcription Factor Z (TFZ), leading to the downregulation of anti-apoptotic genes and promoting programmed cell death in cancer cells dependent on this pathway.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the experimental objective.[1] For initial experiments, a broad dose-response curve is recommended to determine the IC50 (the concentration that inhibits 50% of the biological activity).[2][3] A suggested starting range is from 0.01 µM to 50 µM. Refer to the data tables below for cell-line-specific recommendations.
Q4: How can I confirm that this compound is inhibiting its target, Kinase X (KX), in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis to measure the phosphorylation status of the downstream target, Protein Y (PY).[4] A dose-dependent decrease in the level of phosphorylated PY (p-PY) upon treatment with this compound would indicate successful target inhibition. It is crucial to also probe for the total amount of Protein Y to ensure the observed decrease in the phospho-signal is not due to a reduction in the total protein level.[5]
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Navigating Common Challenges in PDK1 In Vivo Experiments
Welcome to the technical support center for researchers utilizing in vivo models to study Phosphoinositide-Dependent Protein Kinase 1 (PDK1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data interpretation.
Section 1: Animal Models
FAQ 1.1: I am planning to start in vivo studies on PDK1. Can I use a full PDK1 knockout mouse model?
Answer: A full knockout of the Pdpk1 gene in mice results in embryonic lethality around day E9.5.[1][2] This is due to the critical role of PDK1 in the development of various tissues and organs, including the forebrain, somites, and neural crest-derived tissues.[2] Therefore, a complete germline knockout model is not viable for studying PDK1 function in adult animals.
To overcome this limitation, researchers have developed several alternative models:
-
Conditional Knockout Models: These models utilize the Cre-loxP system to delete Pdpk1 in a tissue-specific or temporally controlled manner. For example, crossing a mouse with floxed Pdpk1 alleles (Pdk1fl/fl) with a mouse expressing Cre recombinase under a tissue-specific promoter (e.g., Pdx1-Cre for pancreas-specific deletion) allows for the investigation of PDK1 function in a particular organ.[3]
-
Hypomorphic Allele Models: These models express a reduced level of PDK1 protein, typically around 10% of the normal level.[2] These mice are viable and fertile, offering a model to study the effects of reduced, but not absent, PDK1 activity.[2]
-
Knock-in Models with Point Mutations: To study specific aspects of PDK1 function, knock-in mice with point mutations can be generated. For instance, a mutation in the PIF-binding pocket (L155E) disrupts the interaction of PDK1 with some of its substrates, allowing for the dissection of specific signaling pathways.[4][5] Similarly, a mutation in the PH domain (K465E) impairs its ability to bind to phosphoinositides.[6][7]
Experimental Protocol: Generating a Tamoxifen-Inducible, Heart-Specific PDK1 Knockout Mouse
This protocol describes a method to generate an adult mouse model with heart-specific deletion of Pdk1, as this can circumvent the embryonic lethality associated with a full knockout.
Methodology:
-
Animal Breeding: Cross mice homozygous for the floxed Pdk1 allele (Pdk1fl/fl) with mice expressing a tamoxifen-inducible Cre recombinase under the control of a heart-specific promoter (e.g., α-myosin heavy chain promoter, αMHC-MerCreMer).
-
Genotyping: Offspring should be genotyped to identify Pdk1fl/fl; αMHC-MerCreMer+ mice.
-
Tamoxifen Induction: At the desired age (e.g., 8-10 weeks), administer tamoxifen to the experimental group to induce Cre-mediated recombination and subsequent deletion of the Pdk1 gene specifically in cardiomyocytes. A common regimen is daily intraperitoneal injections of tamoxifen (e.g., 20 mg/kg body weight) for 5 consecutive days.
-
Control Groups: It is crucial to include appropriate control groups:
-
Pdk1fl/fl; αMHC-MerCreMer+ mice receiving vehicle (e.g., corn oil) instead of tamoxifen.
-
Pdk1fl/fl; αMHC-MerCreMer- mice receiving tamoxifen to control for any non-specific effects of tamoxifen.
-
-
Confirmation of Knockout: After a suitable period following tamoxifen administration (e.g., 2-4 weeks), confirm the knockout of PDK1 in heart tissue via Western blot or immunohistochemistry.
Diagram: Logic for Choosing a PDK1 In Vivo Model
Caption: Decision tree for selecting an appropriate PDK1 mouse model.
Section 2: Inhibitors and Drug Delivery
FAQ 2.1: I am using a PDK1 inhibitor in my in vivo experiments, but I am concerned about its specificity. What are the common issues?
Answer: While several small molecule inhibitors targeting PDK1 have been developed, a significant challenge is their specificity.[8][9] Many early-generation PDK1 inhibitors, such as UCN-01 and BX-795, have been found to be poorly specific and can inhibit other kinases, leading to off-target effects.[8][10][11] For instance, BX-795 was shown to cause G2/M cell cycle arrest in both wild-type and PDK1 knockout cells, indicating that this effect is independent of PDK1 inhibition.[8]
More recent and specific inhibitors like GSK2334470 have shown higher potency and selectivity for PDK1.[1][12] However, it is always crucial to validate the on-target effects of any inhibitor in your specific experimental system.
Table: Comparison of Commonly Used PDK1 Inhibitors
| Inhibitor | IC50 for PDK1 | Key Characteristics | References |
| BX-795 | 6 nM | Also a potent inhibitor of TBK1 and IKKε. Shows off-target effects on cell cycle. | [8][12] |
| GSK2334470 | 10 nM | Highly specific and potent inhibitor of PDK1. | [1][9][12] |
| BX-517 | 6 nM | Potent and selective, but has poor solubility and ADME properties. | [11][12] |
| PDK1-IN-2 | - | Competitively binds to the PIF pocket of PDK1. | [12] |
Experimental Protocol: Validating the On-Target Effect of a PDK1 Inhibitor In Vivo
Methodology:
-
Dose-Response Study: Perform a pilot study to determine the optimal dose of the inhibitor that effectively inhibits PDK1 activity without causing overt toxicity.
-
Pharmacodynamic (PD) Marker Analysis:
-
Treat a cohort of animals with the inhibitor at the determined dose and for a specific duration.
-
Harvest relevant tissues at peak drug exposure times.
-
Analyze the phosphorylation status of direct PDK1 substrates, such as Akt at Threonine 308 (p-Akt T308), and downstream effectors like S6K. A reduction in the phosphorylation of these targets would indicate on-target activity.
-
-
Control Groups:
-
Vehicle-treated control group.
-
If available, use a PDK1 knockout or knockdown model as a positive control for the expected signaling changes.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the harvested tissues.
-
Perform Western blotting using antibodies specific for total PDK1, p-Akt (T308), total Akt, p-S6K, and total S6K.
-
Quantify the band intensities to assess the degree of inhibition.
-
Section 3: Experimental Design and Execution
FAQ 3.1: How can I measure PDK1 activity in vivo from tissue samples?
Answer: Measuring PDK1 activity directly from tissue samples can be challenging. A common and reliable method is to assess the phosphorylation of its downstream substrates as a surrogate for its activity.[3]
-
Phosphorylation of Akt at T308: The phosphorylation of Akt at Threonine 308 is a well-established downstream event of PDK1 activation.[8] This can be measured by Western blot using a phospho-specific antibody.
-
Phosphorylation of S6 Ribosomal Protein (rpS6): The phosphorylation of rpS6 can be used as an indicator of PDK1 activity, as S6K, a downstream target of PDK1, phosphorylates rpS6.[3] This can be assessed by immunohistochemistry or Western blot.
For a more direct measurement, an in vitro kinase assay can be performed on PDK1 immunoprecipitated from tissue lysates.
Experimental Protocol: In Vitro Kinase Assay for PDK1 Activity from Tissue Lysates
Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of PDK1:
-
Incubate the tissue lysate with an anti-PDK1 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the PDK1-antibody complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing a known PDK1 substrate (e.g., T308tide peptide) and [γ-32P]ATP.[13]
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Measurement of Substrate Phosphorylation:
-
Stop the reaction and spot the supernatant onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the kinase activity in samples from different experimental groups.
Section 4: Data Interpretation
FAQ 4.1: I observed incomplete inhibition of Akt phosphorylation at T308 even with a potent PDK1 inhibitor. What could be the reason?
Answer: Incomplete inhibition of p-Akt (T308) despite using a PDK1 inhibitor can be due to several factors. In PTEN-deficient models, for example, the PI3K pathway is highly activated, leading to elevated levels of PIP3. This strong upstream signal might mean that even with partial inhibition of PDK1, the remaining activity is sufficient to phosphorylate a significant amount of Akt.[8] It has been suggested that in such scenarios, PDK1 may not be the rate-limiting factor, and targeting other nodes in the pathway, such as Akt or mTOR, might be more effective.[8]
Diagram: PDK1 Signaling Pathway and Points of Intervention
Caption: Simplified PDK1 signaling pathway and potential therapeutic intervention points.
References
- 1. Targeting PDK1 for Chemosensitization of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of PDK1 in regulating cell size and development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pdk1 activity controls proliferation, survival, and growth of developing pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation of the 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) Substrate-Docking Site in the Developing Brain Causes Microcephaly with Abnormal Brain Morphogenesis Independently of Akt, Leading to Impaired Cognition and Disruptive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Interaction of PDK1 with Phosphoinositides Is Essential for Neuronal Differentiation but Dispensable for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of PD-1/PD-L1 Drug Conjugates (PDDCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) Drug Conjugates (PDDCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of PDDCs, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with PDDCs?
A1: Off-target toxicity of PDDCs, like other antibody-drug conjugates (ADCs), is primarily driven by three mechanisms:
-
Fc-mediated Uptake: The crystallizable fragment (Fc) region of the antibody can bind to Fc gamma receptors (FcγRs) on healthy cells, particularly immune cells like macrophages and Kupffer cells in the liver. This interaction can lead to the internalization of the PDDC and subsequent release of the cytotoxic payload in non-target cells[1][2][3].
-
Premature Payload Release: The linker connecting the antibody to the cytotoxic drug can be unstable in systemic circulation. This instability can lead to the premature release of the payload before the this compound reaches the tumor, causing systemic toxicity[2][4][5].
-
"On-Target, Off-Tumor" Toxicity: The target antigens, PD-1 and PD-L1, are not exclusively expressed on tumor cells. They are also present on various normal cells, including activated T-cells, B-cells, and myeloid cells. The binding of PDDCs to these non-malignant cells can result in their unintended depletion or damage[5].
Q2: How can I reduce off-target liver uptake of my this compound?
A2: A primary strategy to reduce off-target liver uptake is through Fc engineering. Modifying the Fc region to reduce its binding affinity to FcγRs can significantly decrease accumulation in the liver. One common approach is the introduction of mutations, such as the LALAPG triple mutation, which has been shown to reduce liver accumulation of antibodies by up to four-fold in preclinical models[1][3][6].
Q3: What is the difference between cleavable and non-cleavable linkers, and which is better for minimizing off-target toxicity?
A3:
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes like cathepsins, which are more active within tumor cells. However, they can sometimes be cleaved prematurely in circulation, leading to off-target toxicity[4][5].
-
Non-cleavable linkers are more stable in circulation as they rely on the complete lysosomal degradation of the antibody to release the payload. This generally results in a better toxicity profile and less off-target effects[4][5][7].
A meta-analysis of clinical trials has shown that ADCs with non-cleavable linkers are associated with a lower incidence of grade ≥3 adverse events compared to those with cleavable linkers[2][4].
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the off-target effects of my this compound?
A4: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter. A high DAR can increase the potency of the this compound but can also lead to increased off-target toxicity and faster clearance from circulation. Conversely, a low DAR may result in suboptimal efficacy. Therefore, optimizing the DAR is crucial to balance efficacy and toxicity. Site-specific conjugation methods are often employed to achieve a more homogenous DAR and a more favorable therapeutic index[8][9][10].
Troubleshooting Guides
Issue 1: High cytotoxicity observed in off-target cell lines in vitro.
| Possible Cause | Troubleshooting Step |
| Fc-mediated uptake by FcγR-expressing cells. | Use an Fc-engineered version of your anti-PD-1/PD-L1 antibody with reduced FcγR binding. Alternatively, use a target-negative cell line that does not express FcγRs as a negative control to confirm Fc-mediated uptake. |
| Premature release of a membrane-permeable payload. | If using a cleavable linker, compare its in vitro cytotoxicity with a non-cleavable linker version of your this compound. A significant reduction in off-target killing with the non-cleavable linker suggests premature payload release is the issue. |
| "On-target, off-tumor" binding to cells expressing low levels of PD-L1. | Quantify the PD-L1 expression on your off-target cell line using flow cytometry. If expression is detected, this may be the cause. Consider using an antibody with a lower affinity for PD-L1 to potentially reduce binding to cells with low antigen density. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) between batches.
| Possible Cause | Troubleshooting Step |
| Stochastic conjugation to lysine or cysteine residues. | Switch to a site-specific conjugation method. This can involve engineering specific cysteine residues (THIOMABs) or utilizing enzymatic conjugation to achieve a more defined and consistent DAR[8]. |
| Suboptimal reaction conditions. | Carefully control and optimize reaction parameters such as pH, temperature, and the molar ratio of the linker-payload to the antibody. Minor variations in these conditions can lead to significant differences in DAR[8]. |
| Inaccurate DAR measurement. | Utilize orthogonal methods to confirm your DAR. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are reliable methods for determining both the average DAR and the distribution of different drug-loaded species[9][][12]. |
Issue 3: High background or non-specific staining in immunofluorescence (IF) or immunohistochemistry (IHC) for PD-L1.
| Possible Cause | Troubleshooting Step |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it[13][14][15][16][17]. |
| Inadequate blocking. | Increase the blocking time and/or use a blocking serum from the same species as the secondary antibody to minimize non-specific binding of the secondary antibody[13][15]. |
| Secondary antibody is binding non-specifically. | Run a control experiment where you omit the primary antibody. If staining is still observed, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody[13][17]. |
Data Summary
Table 1: Impact of Fc-Engineering on Off-Target Liver Uptake of ⁸⁹Zr-labeled Antibodies
| Antibody Fc Type | Liver Accumulation (%IA/cm³) at 48h | Liver Accumulation (%IA/cm³) at 96h | Reference |
| Wild-type Fc | 16.2 | 13.1 | [1][3] |
| LALAPG Fc | 5.4 | 5.1 | [1][3] |
%IA/cm³: Percentage of Injected Activity per cubic centimeter
Table 2: Comparison of Systemic Toxicities between Cleavable and Non-Cleavable Linker ADCs (Meta-analysis of Clinical Trials)
| Linker Type | Incidence of Grade ≥3 Adverse Events | Reference |
| Cleavable | 47% | [4] |
| Non-cleavable | 34% | [4] |
Table 3: In Vitro Cytotoxicity (IC50) of MMAE and MMAE-containing ADCs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| vc-MMAE | SKBR3 | 410.54 ± 4.9 | [18] |
| vc-MMAE | HEK293 | 482.86 ± 6.4 | [18] |
| MMAE | BxPC-3 | 0.97 ± 0.10 | [19] |
| MMAE | PSN-1 | 0.99 ± 0.09 | [19] |
| cAC10-vcMMAE (DAR 2) | L-82 | ~55 ng/mL | [20] |
| cAC10-vcMMAE (DAR 4) | L-82 | ~10 ng/mL | [20] |
| cAC10-vcMMAE (DAR 8) | L-82 | ~2 ng/mL | [20] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of target engagement by your this compound within intact cells. The principle is that drug binding to the target protein (PD-1 or PD-L1) increases its thermal stability.
Materials:
-
Target cells expressing PD-1 or PD-L1
-
Your this compound and a vehicle control (e.g., DMSO)
-
PCR plate and thermal cycler
-
Lysis buffer
-
Antibodies for detecting the target protein (e.g., for Western blot or ELISA)
Procedure:
-
Treat cells with your this compound or vehicle control at various concentrations and incubate at 37°C.
-
Transfer cell suspensions to a PCR plate.
-
Heat the plate in a thermal cycler across a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using a suitable detection method (e.g., Western blot, ELISA).
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
A detailed protocol can be adapted from Jove's video protocol on CETSA.[21]
Protocol 2: Flow Cytometry-Based Internalization Assay
This protocol quantifies the internalization of your this compound upon binding to its target on the cell surface.
Materials:
-
Target cells expressing PD-1 or PD-L1
-
Your this compound labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypan blue or a viability dye
-
Flow cytometer
Procedure:
-
Incubate your target cells with the fluorescently labeled this compound at 4°C to allow for surface binding without internalization.
-
Wash the cells with cold FACS buffer to remove unbound this compound.
-
Shift the cells to 37°C for various time points to allow for internalization. A 4°C control should be maintained to represent surface binding only.
-
At each time point, stop internalization by placing the cells on ice and washing with cold FACS buffer.
-
Quench the fluorescence of the surface-bound antibody using trypan blue or an anti-fluorophore antibody.
-
Analyze the cells by flow cytometry. The remaining fluorescence intensity represents the internalized this compound.
A detailed protocol for a FACS-based internalization assay can be found in publications from Creative Biolabs.[22][23]
Protocol 3: In Vitro Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the payload released from target-positive cells to kill neighboring target-negative cells.
Materials:
-
Target-positive cells (e.g., PD-L1 high)
-
Target-negative cells (e.g., PD-L1 negative) labeled with a fluorescent protein (e.g., GFP)
-
Your this compound
-
Cell culture medium and plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the target-positive and labeled target-negative cells at a defined ratio in a multi-well plate.
-
Treat the co-culture with a range of concentrations of your this compound. As a control, treat a monoculture of the labeled target-negative cells with the same concentrations.
-
Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
At the end of the incubation, quantify the viability of the labeled target-negative cells using fluorescence microscopy or a plate reader.
-
A significant decrease in the viability of the target-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Detailed protocols for bystander effect assays are available from Agilent and in publications on ADC characterization.[24][25][26][27]
Signaling Pathways and Experimental Workflows
Caption: Workflow for identifying and mitigating this compound off-target effects.
References
- 1. Fc-engineered monoclonal antibodies to reduce off-target liver uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Fc-engineered monoclonal antibodies to reduce off-target liver uptake | springermedizin.de [springermedizin.de]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 17. origene.com [origene.com]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. agilent.com [agilent.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PDDC (pyridinyldiaminocyclohexane)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of PDDC (pyridinyldiaminocyclohexane) and strategies to prevent it. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specific chemical entity for which detailed public degradation studies are limited. The information provided here is based on the known reactivity of its core chemical moieties: the pyridine ring and the diaminocyclohexane scaffold. These guidelines should be used as a starting point for developing your own robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, or pyridinyldiaminocyclohexane, is a molecule combining a pyridine ring with a diaminocyclohexane group. The stability of such a compound is crucial for the reproducibility of experimental results, as degradation can lead to a loss of active compound, formation of interfering byproducts, and misleading data. The pyridine ring can be susceptible to oxidation, while the amino groups on the cyclohexane ring can also be reactive.
Q2: What are the likely causes of this compound degradation?
Based on the chemistry of its constituent parts, this compound degradation is likely to be caused by:
-
Oxidation: The nitrogen atom in the pyridine ring and the amino groups can be susceptible to oxidation from atmospheric oxygen or oxidizing agents present in the experimental setup.[1][2][3] This can be exacerbated by exposure to light and elevated temperatures.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, certain derivatives or formulations might be more susceptible, especially at extreme pH values.
-
pH Instability: The protonation state of the pyridine nitrogen and the amino groups is pH-dependent, which can influence the molecule's overall stability and reactivity.
-
Incompatible Solvents or Reagents: The choice of solvents and other reagents in your experiment can significantly impact this compound stability.
Q3: How should I store my this compound samples to minimize degradation?
To minimize degradation during storage, it is recommended to:
-
Store in a cool, dark, and dry place.
-
Use amber vials to protect from light.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Use tightly sealed containers to prevent moisture ingress.
-
For long-term storage, consider storing at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in solution. | Oxidation or hydrolysis. | 1. Prepare fresh solutions for each experiment. 2. Degas solvents before use. 3. Work under an inert atmosphere if possible. 4. Check the pH of your solution and buffer if necessary. 5. Analyze for potential degradation products using techniques like LC-MS. |
| Inconsistent or non-reproducible experimental results. | This compound degradation leading to variable concentrations of the active compound. | 1. Implement stricter storage and handling protocols (see FAQs). 2. Perform a stability study of this compound in your experimental medium (see Experimental Protocols). 3. Include a positive control with freshly prepared this compound in each experiment. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry. 2. Compare the chromatograms of fresh and aged samples to track the appearance of new peaks. 3. Based on the likely degradation pathways (see below), predict the mass of potential byproducts. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To quickly assess the stability of this compound in a specific solvent or buffer under your experimental conditions.
Methodology:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent/buffer.
-
Divide the solution into two aliquots:
-
Time Zero Sample: Analyze immediately using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration.
-
Test Sample: Store under the intended experimental conditions (e.g., temperature, light exposure) for a defined period (e.g., 24, 48, 72 hours).
-
-
After the incubation period, analyze the Test Sample using the same analytical method.
-
Calculate the percentage of this compound remaining: (Concentration at Time X / Concentration at Time Zero) * 100.
-
A significant decrease in concentration suggests instability under the tested conditions.
Protocol 2: General Protocol for Investigating this compound Degradation
Objective: To systematically evaluate the impact of different factors (pH, temperature, light) on this compound stability.
Methodology:
-
Prepare a series of this compound solutions in different buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
For each pH condition, create multiple aliquots to be tested under different storage conditions:
-
Room temperature with light exposure.
-
Room temperature in the dark.
-
Elevated temperature (e.g., 40°C) in the dark.
-
Refrigerated (4°C) in the dark.
-
-
Establish a time course for sample analysis (e.g., 0, 4, 8, 24, 48, 72 hours).
-
At each time point, analyze the respective samples by a stability-indicating analytical method (e.g., HPLC with a gradient method capable of separating degradation products).
-
Quantify the remaining this compound and any major degradation products.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
Visualizations
Hypothesized Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways for this compound based on the known chemistry of pyridine and amine compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability assessment.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Troubleshooting Urinary Pyridinoline (PYD) and Deoxypyridinoline (DPD) Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with urinary pyridinoline (PYD) and deoxypyridinoline (DPD) measurements. These crosslinks are critical biomarkers for bone resorption, and accurate quantification is essential for reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of urinary PYD and DPD, leading to inconsistent results.
High Variability in Results Between Samples from the Same Subject
Question: We are observing significant variability in PYD/DPD levels in urine samples collected from the same patient or animal subject over a short period. What could be the cause?
Answer: High intra-subject variability is a common challenge and can often be attributed to pre-analytical factors. Bone turnover markers are subject to significant biological fluctuations.[1]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Circadian Rhythm | The excretion of PYD and DPD follows a marked circadian rhythm, with levels being highest in the early morning and reaching a low point in the afternoon and evening.[2][3] This can cause up to 50% variation.[3][4] | Standardize the collection time for all samples. It is highly recommended to use the second morning void (after discarding the first) collected between 8:00 and 10:00 AM after an overnight fast.[2][3] |
| Diet | While PYD and DPD are less affected by diet than other bone markers like hydroxyproline, some dietary components can have minor effects. Food intake, in general, can reduce bone resorption. | For longitudinal studies, it is best to collect samples after an overnight fast to minimize dietary influence.[2] |
| Physical Activity | Exercise can influence bone turnover rates.[1] The results from studies on the effect of physical exercise on bone markers have been inconsistent.[1] | Advise subjects to maintain their usual level of physical activity and avoid strenuous exercise immediately before collection. |
| Inconsistent Collection Protocol | Variations in the type of urine sample (e.g., first morning void vs. random vs. 24-hour collection) will lead to different results. | Strictly adhere to a standardized collection protocol for all time points and all subjects in a study. The second morning void is often recommended to reduce variability.[3][4] |
Inconsistent Results Between Different Assay Runs (High Inter-Assay Variability)
Question: We are seeing a lack of reproducibility between different batches of our ELISA/HPLC analysis. What are the potential sources of this inconsistency?
Answer: High inter-assay variability can stem from both the assay procedure itself and the reagents used. For immunoassays, inter-assay coefficients of variation (CV) can be 10-15%, while HPLC methods may have inter-assay CVs around 7-9%.[1][5]
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Reagent Variability | Differences between lots of antibodies, standards, or reagents can introduce variability. Improper storage or handling of reagents can also lead to degradation. | Qualify new lots of reagents before use. Always store reagents according to the manufacturer's instructions. Allow all reagents to come to room temperature before use. |
| Calibration Issues | An inaccurate or inconsistent standard curve is a primary source of error. This can be due to pipetting errors, degradation of standards, or improper curve fitting. | Use freshly prepared standards for each run. Perform serial dilutions carefully. Ensure the standard curve is run in duplicate or triplicate and that it covers the expected range of the samples. |
| Procedural Drift | Minor, unintentional variations in incubation times, temperatures, or washing steps between assays can accumulate to cause significant differences. | Strictly follow the validated protocol. Use calibrated timers and temperature-controlled incubators. Ensure consistent and thorough washing steps for ELISAs. |
| Instrument Performance | Fluctuations in the performance of the plate reader, HPLC pump, or detector can affect results. | Perform regular maintenance and calibration of all laboratory equipment as per the manufacturer's guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in urinary PYD and DPD measurements?
A1: The variability in PYD and DPD results can be broadly categorized into three areas:
-
Biological Variability: This includes factors inherent to the subject, such as age, sex, circadian rhythm, diet, exercise, and physiological states like menopause or pregnancy.[6]
-
Pre-analytical Variability: This relates to how the sample is collected, handled, and stored. Key factors include the type of urine collection (e.g., first vs. second morning void), exposure to UV light, and storage temperature.[4]
-
Analytical Variability: This arises from the measurement process itself, including the specific assay used (HPLC vs. immunoassay), reagent quality, calibration, and instrument performance.
Q2: How should urine samples for PYD and DPD analysis be collected and stored?
A2: To minimize pre-analytical variability, the following sample collection and storage protocol is recommended:
-
Collection Time: Collect the second morning void of urine (after the first urination is discarded) to minimize circadian effects.[3][4]
-
Container: Use a plain, sterile universal container with no preservatives.[2]
-
Volume: A minimum of 10 mL of urine is typically required.[2][4]
-
Protection from Light: PYD and DPD are sensitive to UV light. Samples should be protected from light immediately after collection using an amber container or by wrapping the container in foil.[4]
-
Storage: If the assay is not performed immediately, the urine sample should be frozen at -20°C or lower.[4] Samples are stable for an extended period when frozen.
Q3: What are the typical ranges of variability I can expect?
A3: Variability can be significant, and understanding these ranges is key to interpreting your data.
| Type of Variability | Pyridinoline (PYD) | Deoxypyridinoline (DPD) | Reference |
| Within-Day (Intra-subject) | 57 - 78% | 53 - 75% | [6][7] |
| Between-Day (Inter-subject) | 12 - 21% | 5 - 24% | [6][7] |
| Inter-Assay CV (Immunoassay) | ~10-15% | ~10-15% | [5] |
| Inter-Assay CV (HPLC) | ~7.0% | ~8.6% | [1] |
Q4: Can medications or disease states affect PYD and DPD levels?
A4: Yes. PYD and DPD levels are markers of bone resorption and will be altered by any condition or treatment that affects this process.
-
Diseases Increasing Levels: Osteoporosis, Paget's disease of bone, primary hyperparathyroidism, and bone metastases can all lead to elevated PYD and DPD excretion.[3]
-
Treatments Decreasing Levels: Anti-resorptive therapies such as bisphosphonates, estrogen, and calcitonin will decrease the excretion of PYD and DPD.[3][4]
-
Other Conditions: Conditions like hypothyroidism have been shown to reduce PYD and DPD excretion, which then normalizes with thyroid hormone replacement therapy.[8]
Experimental Protocols
General Urine Sample Preparation for PYD and DPD Analysis
-
Collection: Collect a second morning void urine sample in a sterile container protected from light.
-
Centrifugation: Centrifuge the urine at approximately 2,000 x g for 15 minutes to remove particulate matter.
-
Storage: If not analyzed immediately, aliquot the supernatant into cryovials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Creatinine Measurement: Measure the creatinine concentration in an aliquot of the urine sample to normalize the PYD and DPD results for urine dilution.
Representative ELISA Protocol for Free DPD
This protocol is a representative example based on commercially available kits. Always refer to the specific manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all components to reach room temperature before use.
-
Standard and Sample Addition: Pipette 100 µL of standards and urine samples into the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2 hours at 37°C).
-
Biotin-Antibody Addition: Aspirate the wells and add 100 µL of diluted biotin-conjugated antibody to each well.
-
Incubation: Cover and incubate (e.g., 1 hour at 37°C).
-
Washing: Aspirate and wash the wells three to five times with the provided wash buffer.
-
HRP-Avidin Addition: Add 100 µL of diluted HRP-avidin to each well.
-
Incubation: Cover and incubate (e.g., 1 hour at 37°C).
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 90 µL of TMB substrate to each well and incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Immediately read the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the DPD concentration from the standard curve and normalize to the creatinine concentration.
Visualizations
Signaling Pathway for Bone Resorption
The release of PYD and DPD from bone is a direct result of osteoclast activity. This process is primarily regulated by the RANK/RANKL/OPG signaling pathway.
Caption: The RANK/RANKL/OPG signaling pathway regulating osteoclast activation and bone resorption.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to identify the source of variability in your PYD/DPD measurements.
Caption: A systematic workflow for troubleshooting inconsistent PYD and DPD assay results.
References
- 1. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RANKL/RANK/OPG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining PDDC administration protocols for chronic studies
PDDC Chronic Administration: Technical Support Center
Welcome to the technical support center for this compound (Pyrrolo[2,3-d]pyrimidine-derived compound), a novel MEK1/2 kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining administration protocols for long-term (chronic) in vivo studies.
Frequently Asked Questions (FAQs)
1. Formulation & Administration
-
Q: What is the recommended vehicle for this compound in chronic oral gavage studies? A: Due to its low aqueous solubility, this compound should be formulated as a suspension for oral administration. The recommended starting vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween-80 in purified water. This vehicle has been shown to maintain a homogenous suspension for up to 4 hours under ambient conditions and is generally well-tolerated in rodents for chronic studies.[1][2] Alternative vehicles for poorly soluble compounds may include polymer preparations of cyclodextrin (CD) or polyethylene glycol (PEG), but these may require additional toxicity assessments.[1][3]
-
Q: My this compound suspension appears to be precipitating or clumping before I can dose all the animals. What should I do? A: This indicates a loss of suspension homogeneity. Ensure you are following the recommended formulation protocol precisely. Prepare the dosing formulation fresh daily, if possible, or within the established stability window.[4] It is critical to stir the suspension continuously with a magnetic stir bar at a moderate speed during the entire dosing procedure to maintain uniformity. If issues persist, consider increasing the viscosity by adjusting the CMC concentration (e.g., to 1.0%) after appropriate vehicle tolerability checks.
-
Q: Can I dissolve this compound in DMSO for oral administration? A: It is strongly discouraged to use DMSO as the primary vehicle for chronic oral studies. While useful for creating high-concentration stock solutions, DMSO can have pharmacological and toxicological effects on its own, which can confound study results.[1][3] If a co-solvent is necessary, the final concentration of DMSO in the dosing vehicle should be minimized, ideally less than 5% and used with caution.[5]
2. Dosing & Tolerability
-
Q: What are the common challenges or side effects observed during chronic this compound administration? A: In multi-week rodent studies, potential findings associated with multi-kinase inhibitors like this compound can include body weight changes and potential for muscle wasting.[6] It is crucial to include twice-weekly body weight measurements and daily clinical observations to monitor animal health. Should significant body weight loss (>15%) or other adverse clinical signs be observed, dose modification or cessation should be considered as per your institution's animal care guidelines.
-
Q: How do I properly perform an oral gavage to minimize stress and injury? A: Proper training and technique are essential. Use a flexible, ball-tipped gavage needle appropriate for the animal's size to reduce the risk of esophageal or stomach perforation.[7][8] Ensure the animal is properly restrained to align its head and body, and advance the needle gently along the roof of the mouth into the esophagus.[9] Never use force. If resistance is met, withdraw and reposition.[7] Administer the dose slowly to prevent aspiration.[7][9]
-
Q: I'm observing high variability in my pharmacokinetic (PK) data. What are the potential causes? A: High PK variability in chronic studies can stem from several factors:
-
Inconsistent Formulation: Lack of homogeneity in the suspension can lead to animals receiving different effective doses. Ensure continuous stirring during dosing.[10]
-
Dosing Errors: Inaccurate gavage technique can lead to incomplete dose delivery.
-
Biological Variation: Factors like stress, diet, and the health status of the animals can influence drug absorption and metabolism.[11]
-
Pre-analytical Errors: Issues with blood sample collection, processing, or storage can degrade the analyte.
-
Troubleshooting Guides
Guide 1: Inconsistent Dosing Formulation
| Problem | Potential Cause | Recommended Solution |
| Precipitation or settling of this compound in the vehicle. | Inadequate suspension, formulation has exceeded its stability window. | Prepare formulation fresh daily. Use a magnetic stirrer to keep the suspension homogenous during the entire dosing period. Validate the in-use stability of your formulation for the intended duration.[4] |
| Clogging of the gavage needle. | Particle size of this compound is too large or particles are agglomerating. | Ensure the this compound powder is finely milled. Briefly sonicate the suspension after preparation to aid in particle dispersion. |
| Phase separation or change in color. | Chemical degradation of this compound or vehicle components. | Confirm the stability of this compound in the chosen vehicle under the specified storage and use conditions (e.g., temperature, light exposure).[4][12] |
Guide 2: Adverse Events in Animals
| Problem | Potential Cause | Recommended Solution |
| Animal exhibits coughing, choking, or respiratory distress post-dosing. | Accidental administration into the trachea (aspiration). | Immediately stop the procedure. This is a serious complication. Review and retrain on proper gavage technique.[7][8] Ensure the gavage needle length is correct (measure from the corner of the mouth to the last rib).[7] |
| Significant body weight loss (>15%) or lethargy. | Compound-related toxicity or vehicle intolerance. | First, ensure the vehicle alone is well-tolerated by including a vehicle-only control group.[1] If toxicity is compound-related, consider reducing the dose level or dosing frequency (e.g., from daily to every other day) after consulting the study plan. |
| Skin rashes, diarrhea, or other clinical signs. | Potential off-target effects of the kinase inhibitor. | Record all clinical observations with detailed descriptions and frequency. These may be known side effects of inhibiting the target pathway or off-target kinases.[13] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of 0.5% CMC / 0.1% Tween-80 Suspension
-
Preparation of Vehicle:
-
Add 0.5 g of low-viscosity CMC to approximately 90 mL of purified water while stirring vigorously with a magnetic stirrer.
-
Heat the mixture to 40-50°C while stirring to facilitate the dissolution of CMC.
-
Once the CMC is fully dissolved, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween-80 and mix thoroughly.
-
Add purified water to bring the final volume to 100 mL. Store at 4°C.
-
-
Preparation of this compound Dosing Suspension (Example: 10 mg/mL):
-
Weigh the required amount of this compound powder (e.g., 100 mg for 10 mL of vehicle).
-
Using a mortar and pestle, triturate the this compound powder with a small volume of the vehicle to create a smooth paste. This helps prevent clumping.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the suspension to a suitable container (e.g., a glass beaker) and place it on a magnetic stir plate for at least 15 minutes before dosing to ensure homogeneity. Maintain stirring throughout the dosing procedure.
-
Protocol 2: In-Use Formulation Stability Assessment
-
Prepare a batch of the this compound dosing suspension as described above.
-
Immediately after preparation (T=0), take two samples from the top and bottom of the stirred suspension.
-
Store the bulk suspension under the intended 'in-use' conditions (e.g., on a stir plate at room temperature).
-
At subsequent time points (e.g., 2 hours, 4 hours, 8 hours), take additional top and bottom samples while the suspension is being stirred.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
The formulation is considered stable and homogenous if the concentration of all samples is within ±10% of the initial (T=0) concentration and the top and bottom samples are within 5% of each other.[4]
Visualizations: Pathways and Workflows
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Workflow for daily oral administration of this compound in chronic studies.
Caption: Troubleshooting guide for high pharmacokinetic (PK) variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 10. Qualitative risk assessment of homogeneity, stability, and residual concentrations of antimicrobials in medicated feed and drinking water in pig rearing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 12. fda.gov [fda.gov]
- 13. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
Technical Support Center: Addressing Polydiallyldimethylammonium Chloride (PDADMAC) Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing toxicity issues encountered when using Polydiallyldimethylammonium chloride (PDADMAC) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is PDADMAC and why is it used in cell culture?
Polydiallyldimethylammonium chloride (PDADMAC) is a cationic polymer. In cell culture, it is sometimes used as a coating agent to enhance cell adhesion to culture surfaces due to its positive charge, which facilitates electrostatic interactions with the negatively charged cell membrane. It is also used in some bioprocessing applications for flocculation of cells and cellular debris.[1][2][3]
Q2: What is the primary mechanism of PDADMAC toxicity?
The cytotoxicity of PDADMAC is primarily attributed to its high positive charge density. This leads to electrostatic interactions with the negatively charged components of the cell membrane, causing membrane disruption, loss of integrity, and ultimately cell death.[1][4][5]
Q3: Is the toxicity of PDADMAC dependent on its molecular weight?
Yes, studies have shown a direct relationship between the molecular weight of PDADMAC and its cytotoxicity. Higher molecular weight PDADMAC generally exhibits greater toxicity.[1][5][6]
Q4: Are primary cells more sensitive to PDADMAC toxicity than cell lines?
Primary cells are often more sensitive to stressors, including chemical compounds, compared to immortalized cell lines. Therefore, it is crucial to carefully optimize the concentration and exposure time of PDADMAC when working with primary cell cultures.
Q5: How can I assess PDADMAC-induced cytotoxicity in my primary cell cultures?
Several assays can be used to quantify cytotoxicity, including:
-
MTT Assay: Measures metabolic activity, which is indicative of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Caspase-3 Assay: Detects the activation of caspase-3, a key enzyme in the apoptotic pathway.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After PDADMAC Treatment
Possible Causes:
-
Concentration is too high: The concentration of PDADMAC may be in a toxic range for the specific primary cell type.
-
High molecular weight PDADMAC: The molecular weight of the PDADMAC being used may be contributing to higher toxicity.
-
Prolonged exposure time: The duration of cell exposure to PDADMAC may be excessive.
Troubleshooting Steps:
-
Optimize PDADMAC Concentration:
-
Evaluate Different Molecular Weights:
-
Reduce Exposure Time:
-
Minimize the time cells are in contact with PDADMAC. If used as a coating, ensure thorough rinsing before seeding the cells.
-
Issue 2: Poor Cell Attachment or Spreading on PDADMAC-Coated Surfaces
Possible Causes:
-
Uneven coating: The PDADMAC solution may not have been evenly distributed on the culture surface.
-
Sub-optimal coating concentration: The concentration of PDADMAC used for coating might be too high, leading to a toxic surface, or too low, resulting in insufficient adhesion sites.
-
Residual PDADMAC: Inadequate washing after coating can leave residual polymer that is toxic to the cells.
Troubleshooting Steps:
-
Ensure Uniform Coating:
-
When coating, ensure the entire surface is covered with the PDADMAC solution and incubate for a sufficient time to allow for adsorption.
-
-
Optimize Coating Concentration:
-
Test a range of PDADMAC concentrations for coating to find the optimal balance between cell attachment and viability.
-
-
Thorough Washing:
-
After coating, wash the surface multiple times with sterile phosphate-buffered saline (PBS) or culture medium to remove any unbound PDADMAC.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Variability in PDADMAC solution: Inconsistent preparation of the PDADMAC working solution.
-
Primary cell variability: Primary cells inherently have higher donor-to-donor variability.
-
Inconsistent experimental procedures: Variations in incubation times, washing steps, or assay procedures.
Troubleshooting Steps:
-
Standardize PDADMAC Preparation:
-
Prepare a fresh stock solution of PDADMAC for each set of experiments and use a consistent dilution method.
-
-
Control for Cell Variability:
-
Whenever possible, use cells from the same donor for a set of comparative experiments. Always include appropriate controls in every experiment.
-
-
Maintain Consistent Protocols:
-
Adhere strictly to established protocols for all experimental steps, from cell seeding to data acquisition.
-
Quantitative Data Summary
The following tables summarize quantitative data on PDADMAC cytotoxicity from published studies. Note that IC50 values can vary significantly depending on the cell type, molecular weight of the PDADMAC, and the assay used.
Table 1: IC50 Values of PDADMAC in Different Cell Types
| Cell Type | Molecular Weight (Mw) | Assay | IC50 (µg/10^5 cells) | Reference |
| A549 (human lung carcinoma) | < 100,000 | MTT | ~45 | [6] |
| A549 (human lung carcinoma) | 100,000-200,000 | MTT | ~30 | [6] |
| A549 (human lung carcinoma) | 200,000-350,000 | MTT | ~15 | [6] |
| A549 (human lung carcinoma) | 400,000-500,000 | MTT | <15 | [6] |
Table 2: Cytotoxicity of PDADMAC in Primary Atlantic Salmon Hepatocytes
| Concentration | Exposure Time | Cytotoxicity Assessment | Observation | Reference |
| Elevated concentrations | Not specified | xCELLigence system, MTT test | Cytotoxic response observed | [8] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of PDADMAC in primary cell cultures.
Materials:
-
Primary cells
-
Complete culture medium
-
PDADMAC solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and stabilize overnight.
-
Prepare serial dilutions of PDADMAC in complete culture medium.
-
Remove the existing medium and add 100 µL of the PDADMAC dilutions to the respective wells. Include a vehicle control (medium without PDADMAC).
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of cell membrane damage.
Materials:
-
Primary cells
-
Complete culture medium
-
PDADMAC solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed primary cells in a 96-well plate and allow them to stabilize.
-
Treat cells with various concentrations of PDADMAC as described in the MTT assay protocol. Include positive (lysis buffer) and negative (vehicle) controls.
-
Incubate for the desired exposure time.
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.[7]
Protocol 3: Caspase-3 Assay for Apoptosis
This protocol detects the activation of caspase-3, a key marker of apoptosis.
Materials:
-
Primary cells
-
Complete culture medium
-
PDADMAC solution
-
Commercially available Caspase-3 assay kit (colorimetric or fluorometric)
Procedure:
-
Seed and treat primary cells with PDADMAC as described in the previous protocols.
-
After the desired incubation period, lyse the cells according to the assay kit's protocol.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.[10][11]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Determine the fold-increase in caspase-3 activity compared to the untreated control.
Visualizations
Caption: Experimental workflow for assessing PDADMAC cytotoxicity.
Caption: Putative signaling pathway for PDADMAC-induced cell death.
Caption: Troubleshooting logic for high cell death in PDADMAC experiments.
References
- 1. PDADMAC flocculation of Chinese hamster ovary cells: Enabling a centrifuge-less harvest process for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The mining chemical Polydadmac is cytotoxic but does not interfere with Cu-induced toxicity in Atlantic salmon hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
PDDC Metabolic Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of PDDC (phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate).
Troubleshooting Guide
Users experiencing issues with the metabolic stability of this compound in their experiments can refer to the following guide for potential solutions.
Problem: this compound shows rapid degradation in mouse in vitro or in vivo experiments.
-
Observation: You observe a rapid loss of this compound concentration over time when incubated with mouse liver microsomes or after administration in mice. This is in contrast to studies in human liver microsomes where the compound is stable.[1]
-
Potential Cause: this compound exhibits species-specific metabolism, being moderately stable in mouse models while stable in human systems.[1] This suggests that certain structural motifs within this compound are susceptible to metabolism by mouse cytochrome P450 (CYP) enzymes or other metabolic enzymes.
-
Solution Workflow:
Caption: A logical workflow for addressing this compound metabolic instability.
-
Identify Metabolic Hotspots: The first step is to pinpoint the exact location(s) on the this compound molecule that are being metabolized.
-
Experiment: Conduct a metabolite identification study using mouse liver microsomes. This involves incubating this compound with the microsomes and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.
-
Hypothesized Metabolic Liabilities: Based on the structure of this compound, potential metabolic hotspots in mice include:
-
-
Implement Structural Modification Strategies: Once the metabolic hotspots are identified, several strategies can be employed to improve stability.
-
Deuteration: Replace hydrogen atoms with deuterium at the identified metabolic hotspots. The stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes (Kinetic Isotope Effect).[6][7] For instance, if O-demethylation is observed, deuterating the methyl groups of the dimethoxy moiety (CD3) can enhance stability.
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable ones that retain similar biological activity.[3][5]
-
Blocking Metabolic Sites: Introduce bulky groups or electron-withdrawing groups near the metabolic hotspot to sterically hinder or electronically deactivate the site against enzymatic action.[9] For example, adding a fluorine atom to an aromatic ring can block a site of hydroxylation.
-
-
Synthesize and Re-evaluate Analogs: Synthesize the modified this compound analogs and re-assess their metabolic stability in mouse liver microsomes.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound stable in human liver microsomes but not in mouse liver microsomes?
A1: This phenomenon is due to species differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. The specific CYP isoforms responsible for metabolizing this compound in mice may be less active or absent in humans, or the binding pocket of the relevant human CYP enzyme may not accommodate this compound in a way that facilitates metabolism.
Q2: What are the most likely metabolic pathways for this compound in mice?
A2: While specific metabolite identification studies for this compound in mice are not publicly available, based on its chemical structure, the most probable metabolic pathways are Phase I reactions such as:
-
O-demethylation of the methoxy groups on the dimethoxyphenyl ring.
-
Aromatic hydroxylation on the phenyl or dimethoxyphenyl rings.
-
Oxidation of the nitrogen-containing imidazopyridazine ring system.
-
Hydrolysis of the carbamate ester linkage.
Caption: Potential metabolic pathways for this compound in mouse models.
Q3: How can I determine the metabolic stability of my this compound analog?
A3: The most common in vitro method is the liver microsomal stability assay . This experiment measures the disappearance of the compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes. A detailed protocol is provided below.
Q4: What is the first step I should take to improve the metabolic stability of this compound in my mouse model?
A4: The critical first step is to perform a metabolite identification study . Without knowing which part of the molecule is being modified, any structural changes will be based on speculation. This study will provide the necessary information to guide a rational drug design approach to block the identified metabolic liabilities.
Data Presentation
Table 1: Phase I Metabolic Stability of this compound in Liver Microsomes
| Species | Incubation Time (min) | % this compound Remaining (Mean ± SEM) | Stability Classification | Reference |
| Human | 60 | 100% | Stable | [1] |
| Mouse | 60 | 63% ± SEM | Moderately Stable | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Mouse Liver Microsomes
-
Objective: To determine the rate of disappearance of this compound or its analogs when incubated with mouse liver microsomes.
-
Materials:
-
This compound or analog stock solution (e.g., 10 mM in DMSO)
-
Pooled mouse liver microsomes (commercially available)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound or its analog by diluting the stock solution in buffer.
-
In a microcentrifuge tube, pre-warm a mixture of mouse liver microsomes and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Include control incubations: one without NADPH to assess non-enzymatic degradation and one without the compound to serve as a background control.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound or its analog at each time point.
-
Plot the natural logarithm of the percent remaining of the compound versus time. The slope of the linear regression will give the rate constant of degradation, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Caption: Workflow for the in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate () for sale [vulcanchem.com]
- 8. Comparative analysis and modeling of the severity of steatohepatitis in DDC-treated mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Diethoxycarbonyl-1,4-Dihydrocollidine Diet: A Rodent Model in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PDDC Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to platinum-based drugs (PDDCs) like cisplatin and carboplatin in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cisplatin resistance observed in in vitro models?
A1: Cisplatin resistance is a multifaceted issue involving several cellular mechanisms:
-
Reduced Intracellular Drug Accumulation: This can be due to decreased drug uptake, often linked to the downregulation of copper transporter 1 (CTR1), or increased drug efflux mediated by ATP-binding cassette (ABC) transporters like ATP7A and ATP7B.[1][2]
-
Enhanced DNA Repair: As cisplatin's main mode of action is the formation of DNA adducts, cancer cells can upregulate DNA repair pathways, especially the Nucleotide Excision Repair (NER) pathway, to remove these adducts and promote survival.[3][4] The ERCC1 protein is a key component of the NER pathway and its overexpression is frequently associated with cisplatin resistance.
-
Intracellular Inactivation: Molecules such as glutathione can bind to and neutralize cisplatin within the cytoplasm before it can reach the DNA.[4]
-
Altered Apoptotic Pathways: Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins.[4]
Q2: How can I establish a cisplatin-resistant cell line?
A2: A common method for developing a cisplatin-resistant cell line is through sequential treatment with escalating doses of cisplatin. This process involves treating the parental cell line with an initial dose of cisplatin for a short period (e.g., 4 hours), followed by a recovery period of 2-3 weeks. This cycle is repeated with gradually increasing concentrations of cisplatin. To maintain the chemoresistant phenotype, the established resistant cell line should be periodically exposed to a maintenance dose of cisplatin.
Q3: What are some common strategies to overcome PDDC resistance in experimental models?
A3: Several strategies are being investigated to overcome this compound resistance:
-
Combination Therapies: Using a second agent to target the resistance mechanism. For example, combining cisplatin with an Aurora kinase inhibitor has been shown to enhance cytotoxicity in resistant cells.[5][6][7][8][9]
-
Targeting DNA Repair Pathways: Inhibiting key proteins in the DNA repair pathways, such as ERCC1, can re-sensitize resistant cells to cisplatin. This is often achieved using techniques like siRNA-mediated gene silencing.
-
Modulating Drug Transporters: Strategies to upregulate influx transporters like hCtr1 using copper-lowering agents, or inhibit efflux transporters like ATP7B, are being explored.
-
Novel Drug Delivery Systems: Nanoparticle-based delivery systems can enhance the accumulation of platinum drugs in tumor cells, bypassing some resistance mechanisms.[3][10][11][12][13]
-
Targeting Signaling Pathways: Inhibiting signaling pathways that promote survival and resistance, such as the EGFR and NRF2 pathways, can increase the efficacy of cisplatin.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for cisplatin between experiments.
| Possible Cause | Solution |
| Cell Seeding Density Variation | Inconsistent cell numbers at the start of the assay will lead to variability. Always perform an accurate cell count using a hemocytometer or an automated cell counter before seeding. Ensure a single-cell suspension and uniform mixing to prevent clumping.[4] |
| Reagent Variability | The age and storage conditions of the cisplatin stock solution and viability assay reagents can impact results. Prepare fresh dilutions of cisplatin for each experiment from a validated stock solution. Check the expiration dates of all reagents and store them as recommended by the manufacturer.[4] |
| Cell Passage Number | High-passage-number cell lines can exhibit phenotypic drift. Use cells within a consistent and limited passage number range for all related experiments. It is advisable to thaw a new vial of low-passage cells when the acceptable range is exceeded.[4] |
| MTT Assay Artifacts | The MTT assay can be influenced by cell density and proliferation rates, leading to inconsistencies. Consider using a direct cell counting method or a different viability assay to confirm your results.[9][14] |
Problem 2: No significant difference in apoptosis between sensitive and resistant cells after cisplatin treatment.
| Possible Cause | Solution |
| Insufficient Drug Concentration or Time | The chosen cisplatin concentration may not be high enough to induce significant apoptosis in the resistant cell line, or the time point of analysis may be too early. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3 times its IC50) and test multiple time points (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity.[4] |
| Non-Apoptotic Cell Death | The cells may be undergoing other forms of cell death, such as necrosis or autophagy. Utilize assays that can distinguish between different cell death mechanisms, such as a combined Annexin V and propidium iodide staining for flow cytometry. |
| Technical Issues with Apoptosis Assay | For flow cytometry-based assays, improper compensation or gating can obscure the results. For western blotting of apoptosis markers, ensure efficient protein extraction and use appropriate controls. |
Problem 3: Difficulty in quantifying cisplatin-DNA adducts.
| Possible Cause | Solution |
| Low Adduct Levels | Adduct levels may be below the detection limit of the assay, especially at clinically relevant cisplatin doses. Ensure your detection method, such as a competitive ELISA, is sensitive enough. You may need to optimize antibody concentrations and incubation times. |
| Poor Antibody Quality | The monoclonal antibody used in the ELISA may have low affinity or specificity for the cisplatin-DNA adducts. Use a well-characterized and validated antibody. |
| Incomplete DNA Digestion (for some methods) | If your protocol requires enzymatic digestion of DNA, incomplete digestion can lead to inaccurate quantification. Ensure optimal digestion conditions and validate the completeness of the digestion. |
| High Background in ELISA | High background can mask the true signal. Optimize blocking conditions and washing steps to reduce non-specific binding.[13][14][15][16] |
Quantitative Data Summary
Table 1: Effect of Combination Therapies on Cisplatin IC50 Values in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Combination Agent | Fold-change in Cisplatin IC50 | Reference |
| A2780DDP (Ovarian) | Increased drug efflux | Satraplatin-loaded Nanoparticles | ~13-fold decrease | [3][10][11] |
| A549/DDP (Lung) | Enhanced DNA repair | FANCD2 siRNA | ~2-fold decrease | [5] |
| SKOV3 (Ovarian) | Hsp90 overexpression | Onalespib (Hsp90 inhibitor) | Significant decrease | [17][18] |
| 2008/C13 (Ovarian) | p53 mutation | VE 465 (Aurora kinase inhibitor) | Synergistic effect | [9] |
| MCF-7 (Breast) | - | Green Silver Nanoparticles | ~26-fold decrease | [19] |
Table 2: Efficacy of Nanoparticle-based Delivery of Platinum Drugs
| Nanoparticle System | Cell Line | Drug | IC50 (µM) - Free Drug | IC50 (µM) - Nanoparticle | Reference |
| Satraplatin-loaded TPGS-NPs | A2780DDP | Satraplatin | > 20 | 1.5 | [3][10][11] |
| Satraplatin-loaded TPGS-NPs | A2780 | Satraplatin | 0.8 | 0.178 | [3][10][11] |
| Cisplatin-loaded NPs | A549R (CTR1 low) | Cisplatin | 24.1 | - | [12] |
| Cisplatin-loaded NPs | A549 (CTR1 high) | Cisplatin | 3.4 | - | [12] |
Experimental Protocols
Protocol 1: Determination of Cisplatin IC50 using WST-1 Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of cisplatin in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom microplates
-
Cisplatin
-
WST-1 reagent
-
Microplate reader (420-480 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Drug Preparation:
-
Prepare a 2x concentrated serial dilution of cisplatin in culture medium. A typical concentration range for a sensitive cell line might be 0.1 µM to 100 µM.
-
-
Treatment:
-
Add 100 µL of the 2x cisplatin dilutions to the corresponding wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. Use wells with medium and WST-1 reagent but no cells as a blank.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each cisplatin concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the cisplatin concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: siRNA-Mediated Knockdown of ERCC1
Objective: To reduce the expression of the DNA repair protein ERCC1 in a cancer cell line to assess its role in cisplatin resistance.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium without antibiotics
-
6-well plates
-
siRNA targeting ERCC1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Western blotting reagents
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the ERCC1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Post-Transfection:
Protocol 3: Quantification of Cisplatin-DNA Adducts by Competitive ELISA
Objective: To measure the amount of cisplatin-DNA adducts in cells following treatment.
Materials:
-
Cisplatin-treated and untreated cells
-
DNA isolation kit
-
Highly platinated DNA standard
-
Monoclonal antibody specific for cisplatin-DNA adducts (e.g., recognizing Pt-[GG] intrastrand crosslinks)[12]
-
HRP-conjugated secondary antibody
-
ELISA plates
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
DNA Isolation:
-
Isolate genomic DNA from both cisplatin-treated and untreated cells using a commercial DNA isolation kit.
-
-
Plate Coating:
-
Coat a 96-well ELISA plate with the highly platinated DNA standard and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
-
Competitive Reaction:
-
Prepare a mixture of the anti-cisplatin-DNA adduct antibody and the DNA samples isolated from your cells (or a serial dilution of a platinated DNA standard for the standard curve).
-
Add this mixture to the coated and blocked plate. The free cisplatin-DNA adducts in your sample will compete with the coated adducts for antibody binding.
-
Incubate the plate.
-
-
Detection:
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
The signal will be inversely proportional to the amount of cisplatin-DNA adducts in your sample. Calculate the concentration of adducts in your samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
DNA Damage Response in Cisplatin Resistance
Caption: DNA damage response pathway in cisplatin resistance.
Role of ATP7B in Cisplatin Efflux
Caption: Role of ATP7B in mediating cisplatin efflux and sequestration.
Experimental Workflow for Assessing Combination Therapy
Caption: Workflow for evaluating a combination therapy to overcome cisplatin resistance.
References
- 1. Mechanism of tumor resistance to cisplatin mediated by the copper transporter ATP7B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered localisation of the copper efflux transporters ATP7A and ATP7B associated with cisplatin resistance in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A549 Transfection [a549.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Interactions of Cu-ATPase ATP7B with Cisplatin and the Role of ATP7B in the Resistance of Cells to the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Compound Concentration for Different Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine and adjust the optimal concentration of a cytotoxic compound for various cell lines. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new compound for a specific cell line?
A1: The crucial first step is to perform a dose-response experiment to determine the concentration range over which the compound affects cell viability. This is typically done using a cytotoxicity or cell viability assay, such as the MTT, MTS, or CellTiter-Glo® assay. The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cell population's biological function.
Q2: Why do different cell lines require different concentrations of the same compound?
A2: Cell lines exhibit significant heterogeneity in their genetic makeup, metabolic activity, proliferation rates, and expression of drug targets and resistance mechanisms.[1] These intrinsic differences can affect how a cell line responds to a particular compound, necessitating the optimization of the compound concentration for each cell line being tested.
Q3: How long should I expose the cells to the compound?
A3: The duration of compound exposure is a critical parameter and should be optimized based on the compound's mechanism of action and the cell line's doubling time. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[1] Shorter incubation times may be sufficient for fast-acting compounds, while longer times may be necessary for compounds that affect cell proliferation over several cell cycles. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to determine the optimal exposure time.
Q4: What are common controls to include in a cytotoxicity assay?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Untreated Control: Cells cultured in medium without the compound. This serves as a baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the compound, at the highest concentration present in the experimental wells. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.
-
Positive Control: A known cytotoxic drug that is effective on the cell line being tested. This confirms that the assay is working correctly.
-
Blank Control: Wells containing only culture medium without cells. This is used to subtract the background absorbance or luminescence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed even at high concentrations | - Compound is not cytotoxic to the specific cell line- Compound has low solubility or has precipitated- Incorrect compound concentration calculation- Cell density is too high | - Test the compound on a known sensitive cell line to confirm its activity.- Check the solubility of the compound in the culture medium. Consider using a different solvent or a lower concentration.- Double-check all calculations for dilutions.- Optimize the cell seeding density; a lower density may increase sensitivity. |
| All cells die, even at the lowest concentration | - Compound is highly potent- Calculation error leading to higher than intended concentrations | - Perform a wider range of serial dilutions, starting from a much lower concentration.- Verify all stock solution and dilution calculations. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation times- Different batches of reagents (e.g., serum, media) | - Use cells within a consistent and low passage number range.- Strictly adhere to the optimized incubation time.- Use the same lot of reagents for a set of comparable experiments whenever possible. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Cytotoxic compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
The following table provides an example of how to present cytotoxicity data for a hypothetical compound ("Compound X") across different cell lines.
| Cell Line | Compound X IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | 28.5 ± 3.1 |
| A549 (Lung Cancer) | 8.9 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Workflow for Optimizing Compound Concentration
Caption: A general workflow for determining the optimal concentration of a compound.
Hypothetical Signaling Pathway Affected by a Cytotoxic Compound
References
Validation & Comparative
A Comparative Guide to the Efficacy of PDDC and Other Neutral Sphingomyelinase 2 (nSMase2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PDDC (6-((2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)amino)-3-(3,4,5-trimethoxyphenyl)-1H-indazole) with other prominent neutral sphingomyelinase 2 (nSMase2) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Overview of nSMase2 and its Inhibition
Neutral sphingomyelinase 2 (nSMase2), an enzyme encoded by the SMPD3 gene, plays a critical role in cellular signaling by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][2] Ceramide, a bioactive lipid, acts as a second messenger in a multitude of cellular processes, including apoptosis, inflammation, and the biogenesis of extracellular vesicles (EVs), such as exosomes.[3][4] Given its involvement in various pathological conditions, nSMase2 has emerged as a significant therapeutic target.
A variety of small molecule inhibitors have been developed to target nSMase2, each with distinct efficacy profiles and mechanisms of action. This guide focuses on a comparative analysis of this compound against other widely studied nSMase2 inhibitors: GW4869, cambinol, and DPTIP.
Quantitative Comparison of nSMase2 Inhibitor Efficacy
The following table summarizes the key efficacy parameters for this compound and other selected nSMase2 inhibitors, providing a clear comparison of their potency and mechanism of action.
| Inhibitor | IC50 Value | Ki Value | Mode of Inhibition | Key Characteristics |
| This compound | 300 nM[5] | 0.3 µM[6] | Non-competitive[6] | Potent, selective, orally bioavailable, and brain-penetrant.[5] |
| GW4869 | 1 µM[7][8] | Not Reported | Non-competitive[7][8] | Widely used as a research tool, but has poor drug-like properties.[7] |
| Cambinol | 5 - 7 µM | 7 µM[9][10] | Uncompetitive[9][11] | Also inhibits SIRT1 and SIRT2.[12] |
| DPTIP | 30 nM[7] | Not Reported | Non-competitive | Highly potent, but exhibits poor oral bioavailability.[7] |
Experimental Protocols
The determination of the efficacy of these nSMase2 inhibitors relies on robust in vitro assays. Below are detailed methodologies for the key experiments cited.
Amplex® Red Fluorescence-Based nSMase2 Activity Assay
This is a widely used, sensitive, and continuous assay for measuring nSMase2 activity. It is a coupled enzymatic assay that results in the production of a fluorescent product, resorufin.
Principle:
-
nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine and ceramide.
-
Alkaline phosphatase (ALP) hydrolyzes phosphorylcholine to choline.
-
Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.
-
The fluorescence of resorufin is measured (excitation ~530-560 nm, emission ~590 nm), and the rate of its formation is proportional to the nSMase2 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Prepare stock solutions of Amplex® Red reagent (e.g., 10 mM in DMSO), HRP (e.g., 10 U/mL in reaction buffer), choline oxidase (e.g., 100 U/mL in reaction buffer), and ALP (e.g., 50 U/mL in reaction buffer).
-
Prepare a stock solution of sphingomyelin (e.g., 10 mM in a suitable solvent).
-
Prepare serial dilutions of the nSMase2 inhibitor (e.g., this compound) in the reaction buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well black microplate.
-
To each well, add the nSMase2 enzyme source (e.g., purified recombinant enzyme or cell lysate containing nSMase2).
-
Add the desired concentration of the inhibitor to the respective wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, choline oxidase, and ALP in the reaction buffer.
-
Initiate the reaction by adding the sphingomyelin substrate to each well.
-
Immediately begin monitoring the fluorescence in a microplate reader at 37°C. Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the mode of inhibition and Ki value, the assay is performed with varying concentrations of both the substrate (sphingomyelin) and the inhibitor. The data is then analyzed using Michaelis-Menten and Lineweaver-Burk plots.
-
Radiolabeled Sphingomyelin Assay
This is a direct and highly specific assay that measures the enzymatic activity of nSMase2 by quantifying the release of a radiolabeled product from a radiolabeled substrate.
Principle:
-
nSMase2 is incubated with sphingomyelin that is radiolabeled in the phosphocholine headgroup (e.g., [¹⁴C]-sphingomyelin).
-
The enzyme cleaves the substrate, releasing radiolabeled phosphorylcholine.
-
The radiolabeled product is separated from the unreacted substrate, typically by solvent extraction or chromatography.
-
The amount of radioactivity in the product fraction is quantified using a scintillation counter, which is directly proportional to the nSMase2 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% Triton X-100).
-
Prepare a stock solution of [¹⁴C]-sphingomyelin.
-
Prepare serial dilutions of the nSMase2 inhibitor (e.g., GW4869) in the assay buffer.
-
-
Assay Procedure:
-
The reaction is typically carried out in microcentrifuge tubes.
-
Add the nSMase2 enzyme source to each tube.
-
Add the desired concentration of the inhibitor and pre-incubate at 37°C.
-
Initiate the reaction by adding the [¹⁴C]-sphingomyelin substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Perform a phase separation by adding water or an aqueous solution, followed by centrifugation. The aqueous phase will contain the radiolabeled phosphorylcholine product, while the organic phase will contain the unreacted lipid substrate.
-
-
Data Analysis:
-
An aliquot of the aqueous phase is transferred to a scintillation vial, scintillation fluid is added, and the radioactivity is measured.
-
The nSMase2 activity is calculated based on the amount of radioactivity in the product.
-
IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: nSMase2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for nSMase2 Inhibitor Efficacy Testing.
References
- 1. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 6. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neutral Sphingomyelinase Pathway Regulates Packaging of the Prion Protein into Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to PDDC and Other nSMase2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of PDDC on neutral sphingomyelinase 2 (nSMase2) with other common alternatives. The information is supported by experimental data to aid in the selection of appropriate research tools.
Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. This process is integral to pathways involved in inflammation, apoptosis, and the biogenesis of extracellular vesicles (EVs), making nSMase2 a significant target in various disease models.[1] Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (this compound) has emerged as a potent and selective inhibitor of nSMase2.[2] This guide compares this compound with other widely used nSMase2 inhibitors: GW4869, Cambinol, and DPTIP.
Performance Comparison of nSMase2 Inhibitors
The following table summarizes the key performance indicators of this compound and its alternatives based on available experimental data. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Chemical Structure | IC50 | Mechanism of Action | Selectivity | Key Pharmacokinetic Parameters |
| This compound | Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate | ~300 nM[3] | Non-competitive[2] | Selective for nSMase2[2] | High oral bioavailability (%F = 88), excellent brain penetration (AUCbrain/AUCplasma = 0.60)[2] |
| GW4869 | N,N'-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3,3'-(p-phenylene)bis(methylene)bis(benzamide) | ~1 µM[4][5] | Non-competitive[3] | Selective for neutral SMases over acid SMase, but lacks specificity between nSMase isoforms.[6] | Poorly characterized, limited by low solubility.[4][7] |
| Cambinol | 4-[[(2-hydroxynaphthalen-1-yl)methyl]amino]benzoic acid | ~5-7 µM[4][5][8] | Uncompetitive[9] | Also inhibits SIRT1 and SIRT2.[9] | Poor in vivo pharmacokinetic profile.[9] |
| DPTIP | 2,6-dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol | ~30 nM[4][10] | Non-competitive[11] | Selective for nSMase2[4] | Poor oral bioavailability (%F < 5), short half-life (<30 min) in mice.[4] Prodrug strategies are being explored to improve PK.[10] |
Experimental Protocols
The inhibitory effect of these compounds on nSMase2 is commonly validated using an in vitro enzymatic assay. The Amplex® Red Sphingomyelinase Assay Kit is a frequently used commercial option that provides a sensitive fluorometric method.
Protocol: In Vitro nSMase2 Inhibition Assay using Amplex® Red
This protocol is a generalized procedure based on commonly cited methods. Specific parameters may require optimization depending on the enzyme source and laboratory conditions.
1. Materials:
-
Amplex® Red Sphingomyelinase Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, sphingomyelin, and reaction buffer).
-
nSMase2 enzyme (recombinant human nSMase2 is recommended for specificity).
-
Test inhibitors (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
2. Preparation of Reagents:
-
Prepare a 1X reaction buffer from the 5X stock solution provided in the kit.
-
Prepare working solutions of HRP, choline oxidase, and alkaline phosphatase in 1X reaction buffer according to the kit's instructions.
-
Prepare a stock solution of the Amplex® Red reagent in DMSO.
-
Prepare a working solution of sphingomyelin in 1X reaction buffer.
-
Prepare serial dilutions of the test inhibitors at the desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
3. Assay Procedure:
-
To each well of the 96-well plate, add the nSMase2 enzyme solution.
-
Add the desired concentration of the test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature, protected from light.
-
To initiate the enzymatic reaction, add the Amplex® Red reaction mixture containing sphingomyelin, HRP, choline oxidase, and alkaline phosphatase to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Measure the fluorescence intensity using a microplate reader.
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or inhibitor) from all experimental values.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation) using appropriate software.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate key concepts related to nSMase2 function and the experimental validation of its inhibitors.
Caption: nSMase2 signaling pathway in inflammation and EV biogenesis.
Caption: Experimental workflow for determining nSMase2 inhibitor IC50.
Caption: Logical relationship of this compound's effect on nSMase2 and downstream events.
References
- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cambinol, a novel inhibitor of neutral sphingomyelinase 2 shows neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for nSMase2 Inhibition in Vivo: PDDC vs. GW4869
For researchers in neuroscience, oncology, and inflammatory diseases, the targeted inhibition of neutral sphingomyelinase 2 (nSMase2) presents a promising therapeutic strategy. This enzyme plays a pivotal role in ceramide production and the biogenesis of exosomes, making it a key player in various pathological processes. Two small molecule inhibitors, GW4869 and the more recently developed PDDC, have emerged as the primary tools for investigating nSMase2 function in vivo. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the optimal inhibitor for their preclinical studies.
This comparison guide synthesizes available data to provide an objective overview of this compound and GW4869 for in vivo nSMase2 inhibition. We will delve into their mechanisms of action, pharmacokinetic profiles, and reported in vivo efficacy, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | GW4869 |
| Potency | pIC50 = 6.57 (IC50 ≈ 0.27 µM)[1][2] | IC50 = 1 µM[3][4] |
| Mechanism of Action | Non-competitive inhibitor of nSMase2[1] | Non-competitive inhibitor of nSMase2[3] |
| Oral Bioavailability | Excellent (%F = 88)[1] | Poor (highly lipophilic, not ideal for oral administration)[3] |
| Brain Penetration | Excellent (AUCbrain/AUCplasma = 0.60)[1] | Can cross the blood-brain barrier[5] |
| Selectivity | Selective for nSMase2 over acid sphingomyelinase and other related enzymes[1] | Selective for neutral sphingomyelinase over acid sphingomyelinase[6] |
| Drug-like Properties | Optimized for favorable pharmacokinetic and pharmacodynamic properties[7][8] | Lipophilic structure, not ideal as a clinical candidate[3] |
In-Depth Comparison
Mechanism of Action
Both this compound and GW4869 act as non-competitive inhibitors of nSMase2[1][3]. This means they do not compete with the enzyme's natural substrate, sphingomyelin, but rather bind to an allosteric site on the enzyme, changing its conformation and thereby inhibiting its activity. This shared mechanism underscores their utility in studying the direct consequences of nSMase2 inhibition.
Pharmacokinetic Profile
A critical differentiator between the two inhibitors lies in their pharmacokinetic properties. This compound was developed through a high-throughput screening campaign and subsequent chemical optimization to yield a compound with drug-like features[1]. It boasts excellent oral bioavailability (88%) and readily penetrates the brain, making it suitable for systemic administration in neurological disease models[1].
GW4869, while a widely used research tool, possesses a highly lipophilic structure that is not conducive to further development as a clinical candidate[3]. Although it has been shown to cross the blood-brain barrier and exert effects in the central nervous system, its pharmacokinetic profile is generally considered less favorable than that of this compound[5].
Table 1: Quantitative Comparison of Inhibitor Properties
| Parameter | This compound | GW4869 | Reference(s) |
| pIC50 (nSMase2) | 6.57 | - | [1][2] |
| IC50 (nSMase2) | ~0.27 µM (calculated from pIC50) | 1 µM | [1][3][4] |
| pEC50 (Astrocyte-derived EV release) | 5.5 | - | [1] |
| Mechanism | Non-competitive | Non-competitive | [1][3] |
| Oral Bioavailability (%F) | 88 | Not reported, expected to be low | [1] |
| Brain Penetration (AUCbrain/AUCplasma) | 0.60 | Crosses BBB, ratio not specified | [1][5] |
In Vivo Efficacy and Applications
Both inhibitors have been successfully used in a variety of in vivo models to probe the function of nSMase2.
This compound has demonstrated efficacy in models of neurological disease. In an in vivo inflammatory brain injury model, systemically administered this compound robustly inhibited the release of astrocyte-derived extracellular vesicles (ADEVs) and the associated peripheral immunological response[1]. Furthermore, studies in mouse models of Alzheimer's disease have shown that this compound can reduce tau pathology and improve cognitive function[9][10].
GW4869 has a longer history of use in preclinical research and has been instrumental in elucidating the role of nSMase2 in various diseases. For instance, in the 5XFAD mouse model of Alzheimer's disease, intraperitoneal injection of GW4869 reduced brain and serum exosome levels, decreased brain ceramide, and lowered the amyloid plaque load[5]. It has also been used to investigate the role of nSMase2 in inflammation, cancer, and neurodegeneration[3][11].
Experimental Protocols
In Vivo nSMase2 Inhibition with this compound
Animal Model: Mouse model of acute brain injury.
Dosing and Administration:
-
This compound can be formulated in chow for oral administration. Doses of 30 mg/kg and 100 mg/kg have been used[12].
-
For acute studies, intraperitoneal (i.p.) or oral (p.o.) administration of a 10 mg/kg dose has been shown to achieve brain concentrations well above the IC50 for nSMase2 inhibition for at least 8 hours[1].
Assessment of Target Engagement and Efficacy:
-
nSMase2 Activity Assay: Brain tissue (e.g., striatum) is homogenized in an appropriate buffer. The Amplex Red fluorescence-based nSMase2 activity assay can be used to quantify enzyme activity[1][13].
-
Exosome Release Assay: Plasma is collected, and extracellular vesicles are isolated. The number of EVs can be quantified using techniques like nanoparticle tracking analysis (NTA) or by measuring exosomal markers (e.g., CD9, CD63) via surface plasmon resonance imaging (SPRi)[12].
In Vivo nSMase2 Inhibition with GW4869
Animal Model: 5XFAD mouse model of Alzheimer's disease.
Dosing and Administration:
-
GW4869 is typically dissolved in DMSO and then diluted in saline for intraperitoneal (i.p.) injection[5].
-
A common dosing regimen is 2-2.5 µg/g body weight administered every 48 hours for several weeks[5]. Another study used 1.25 µg/g for 21 days[5].
Assessment of Target Engagement and Efficacy:
-
Brain Ceramide Levels: Brain tissue is collected and lipid extraction is performed. Ceramide levels can be quantified using methods like gas chromatography-mass spectrometry (GC-MS)[14].
-
Exosome Isolation and Quantification: Exosomes are isolated from serum or brain tissue. Levels can be assessed by western blotting for exosomal markers like Alix and Tsg101, or by measuring total exosome protein content[5].
-
Histopathological Analysis: Brain sections can be stained to visualize amyloid plaques and assess the impact of nSMase2 inhibition on pathology[5].
Visualizing the nSMase2 Signaling Pathway and Experimental Workflows
To better understand the context of nSMase2 inhibition, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The nSMase2 signaling pathway, its activators, and downstream effects.
Caption: General experimental workflow for in vivo nSMase2 inhibition studies.
Conclusion and Future Directions
Both this compound and GW4869 are valuable tools for the in vivo inhibition of nSMase2. GW4869 has been a workhorse in the field, contributing significantly to our understanding of nSMase2's role in health and disease. However, its suboptimal drug-like properties limit its translational potential.
This compound represents a significant advancement, offering a potent, selective, orally bioavailable, and brain-penetrant alternative. Its favorable pharmacokinetic profile makes it a more suitable candidate for preclinical studies aimed at therapeutic development.
For researchers initiating new in vivo studies on nSMase2, this compound is the recommended choice due to its superior drug-like properties and demonstrated efficacy. However, for studies aiming to replicate or build upon the extensive existing literature, the use of GW4869 may still be warranted, with careful consideration of its limitations. As research in this area progresses, the development of even more refined nSMase2 inhibitors will undoubtedly further accelerate the translation of these promising therapeutic strategies from the laboratory to the clinic.
References
- 1. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | nSMase2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exosome Reduction In Vivo Is Associated with Lower Amyloid Plaque Load in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 10. Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in murine Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
comparative analysis of PDDC and cambinol
An Objective Comparison of Sirtuin Inhibitors: Cambinol in Focus
A Comparative Analysis of Cambinol and Other Sirtuin Inhibitors for Researchers, Scientists, and Drug Development Professionals
Note on PDDC: Initial searches for a sirtuin inhibitor known as "this compound" did not yield a specific compound with established activity in this class. It is possible that this is a less common designation or a potential typographical error. Therefore, this guide provides a comprehensive analysis of cambinol and compares it with two well-characterized sirtuin inhibitors, Sirtinol and EX-527, to offer a valuable comparative perspective for researchers in the field.
Introduction to Sirtuin Inhibitors
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and aging. The seven mammalian sirtuins (SIRT1-SIRT7) have emerged as significant targets in drug discovery, particularly in oncology and neurodegenerative diseases. Small molecule inhibitors of sirtuins are invaluable tools for elucidating their biological functions and for their potential as therapeutic agents. This guide provides a comparative analysis of cambinol, a dual SIRT1/SIRT2 inhibitor, with Sirtinol, another dual inhibitor, and EX-527 (also known as Selisistat), a potent and selective SIRT1 inhibitor.
Comparative Analysis of Inhibitor Potency and Specificity
The inhibitory activity of cambinol, Sirtinol, and EX-527 against SIRT1 and SIRT2 has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Sirtuins | IC50 for SIRT1 | IC50 for SIRT2 | Selectivity |
| Cambinol | SIRT1, SIRT2 | ~56 µM[1][2] | ~59 µM[1][2] | Dual Inhibitor |
| Sirtinol | SIRT1, SIRT2 | ~131 µM[3][4] | ~38 µM[3][4] | Dual Inhibitor |
| EX-527 (Selisistat) | SIRT1 | ~38 nM[2] | ~19.6 µM[2] | Highly SIRT1 Selective |
Mechanism of Action and Cellular Effects
Cambinol
Cambinol acts as a competitive inhibitor with respect to the substrate peptide and is non-competitive with NAD+[3]. By inhibiting SIRT1 and SIRT2, cambinol leads to the hyperacetylation of various cellular proteins. Key targets include the tumor suppressor p53 and α-tubulin. Increased acetylation of p53 can enhance its transcriptional activity, leading to cell cycle arrest and apoptosis[1]. The hyperacetylation of α-tubulin, a SIRT2 substrate, can disrupt microtubule dynamics. In various cancer cell lines, cambinol treatment has been shown to induce apoptosis and inhibit cell proliferation[5][6]. Furthermore, cambinol has been identified as a potent inhibitor of neutral sphingomyelinase (nSMase), which may contribute to its biological effects independently of sirtuin inhibition[7][8][9][10].
Sirtinol
Sirtinol is another dual inhibitor of SIRT1 and SIRT2 that does not affect class I and II histone deacetylases (HDACs)[3][4]. Similar to cambinol, sirtinol treatment results in increased acetylation of p53, which can trigger p53-dependent apoptosis in cancer cells[9][11]. It has also been reported to induce a senescence-like growth arrest in certain cancer cell lines[9]. Some studies suggest that sirtinol's biological activity may also involve the chelation of intracellular iron[12][13].
EX-527 (Selisistat)
EX-527 is a highly potent and selective inhibitor of SIRT1[2][14]. Its high selectivity makes it a valuable tool for specifically studying the functions of SIRT1. Treatment with EX-527 leads to a significant increase in the acetylation of p53, particularly in response to DNA damage[1][5][15]. The cellular consequences of SIRT1 inhibition by EX-527 can vary depending on the cell type and context. In some cancer cells, it induces G1 cell cycle arrest, while in others, its effect on cell viability is less pronounced unless combined with other agents[8][16][17].
Effects on Cancer Cell Viability
The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines. The IC50 values for cell viability can differ based on the cell line and the duration of treatment.
| Compound | Cell Line | Assay | IC50 / Effect |
| Cambinol | MCF7 (Breast Cancer) | MTT Assay (96h) | ~57.87 µM[5] |
| MDA-MB-231 (Breast Cancer) | MTT Assay (96h) | ~40.28 µM[5] | |
| RPMI8226 (Multiple Myeloma) | CCK-8 Assay (48h) | ~77.24 µM[6] | |
| U266 (Multiple Myeloma) | CCK-8 Assay (48h) | ~79.23 µM[6] | |
| Sirtinol | MCF-7 (Breast Cancer) | Proliferation Assay | Significant inhibition at ≥33 µM[3] |
| H1299 (Lung Cancer) | Colony Formation | Inhibition at ≥33 µM[3] | |
| EX-527 | MCF-7 (Breast Cancer) | MTT Assay (72h) | ~25.30 µM[17][18] |
| NCI-H460 (Lung Cancer) | Proliferation Assay | No significant effect alone[2] |
Experimental Protocols
Sirtuin Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant sirtuin enzymes.
-
Reagents and Materials: Recombinant human SIRT1 or SIRT2, a fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H4 sequence), NAD+, assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the sirtuin enzyme in the assay buffer.
-
The reaction is initiated by adding NAD+ and the fluorogenic peptide substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated peptide.
-
The fluorescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
Western Blotting for Protein Acetylation
This technique is used to detect the levels of acetylated proteins in cells.
-
Reagents and Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the test compound, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the acetylated protein of interest. A parallel blot is often probed with an antibody for the total protein as a loading control.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal.
-
-
Data Analysis: The intensity of the bands corresponding to the acetylated protein is quantified and normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sirt 1 activator inhibits the AGE-induced apoptosis and p53 acetylation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Sirtuin inhibitor sirtinol is an intracellular iron chelator. | Semantic Scholar [semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ajms.iq [ajms.iq]
Cross-Validation of PDDC's Efficacy in Diverse Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neutral sphingomyelinase 2 (nSMase2) inhibitor, PDDC (phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate), across various disease models. It offers an objective analysis of its performance against other nSMase2 inhibitors and includes detailed experimental data and protocols to support further research and development.
Introduction to this compound and nSMase2 Inhibition
This compound is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4][5][6] nSMase2 is a key enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[2][3][4] This process is critical for the biogenesis of extracellular vesicles (EVs), which are involved in intercellular communication and have been implicated in the pathology of numerous diseases.[1][5] By inhibiting nSMase2, this compound reduces the production of ceramide and the release of EVs, offering a promising therapeutic strategy for a range of disorders.[1][7]
Comparative Efficacy of nSMase2 Inhibitors
This compound has demonstrated significant therapeutic potential in preclinical studies, particularly in models of neurodegenerative and neuroinflammatory diseases. The following tables summarize the quantitative data on this compound's effects and compare it with other notable nSMase2 inhibitors.
Table 1: Performance of nSMase2 Inhibitors in Alzheimer's Disease Models
| Compound | Disease Model | Key Findings | Dosage/Concentration | Reference |
| This compound | PS19 Tau Transgenic Mice | Normalized brain ceramide levels and nSMase2 activity; Reduced tau pathology and glial activation; Prevented thinning of hippocampal cell layers.[1][5] | 30 mg/kg daily | [1][5] |
| This compound | 5XFAD Mouse Model | Reversed cognitive impairment.[8] | Not specified | [8] |
| This compound | APP/PS1 Mice | Reduced Aβ1–40 and Aβ1–42 production by decreasing the localization of APP with BACE1 in lipid microdomains.[9] | Not specified | [9] |
| GW4869 | In vitro (neuronal cells) | Reduced EV-associated prion protein. | Not specified | [10] |
| Cambinol | In vitro (neuronal cells) | Suppressed EV production and reduced tau seed propagation.[11] | Not specified | [11] |
Table 2: Performance of nSMase2 Inhibitors in Neuroinflammation and Other Disease Models
| Compound | Disease Model | Key Findings | Dosage/Concentration | Reference |
| This compound | IL-1β-induced acute brain injury | Normalized the increase in brain nSMase2 activity and the release of neuronal, oligodendroglial, and activated microglial-derived EVs.[12] | 30 mg/kg and 100 mg/kg daily in chow | [12] |
| This compound | EcoHIV-infected mice | Reversed behavioral abnormalities relevant to major depressive disorder and cognitive impairment; Normalized cortical nSMase2 activity and brain-derived EV levels.[7][13] | 30 mg/kg daily | [7][13] |
| GW4869 | Western Diet-fed mice (Aortic Stiffness) | Prevented increases in plasma nSMase activity and aortic stiffness.[14] | Not specified | [14] |
| GW4869 | ApoE-/- mice (Atherosclerosis) | Attenuated inflammation and atherosclerosis.[15] | Not specified | [15] |
| Altenusin | TBI mouse model | Reduced gene expression of pro-inflammatory cytokines and markers of microglial activation.[8] | Not specified | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Figure 1. nSMase2 signaling pathway and the inhibitory action of this compound.
Figure 2. General experimental workflow for evaluating this compound's effects.
Detailed Experimental Protocols
In Vivo Administration of this compound in Mouse Models
1. Compound Formulation: this compound can be formulated for oral administration in various ways. For daily oral gavage, it can be dissolved in a vehicle such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethyl sulfoxide (DMSO), Tween 80, and saline (e.g., 2.5:5:92.5 v/v/v).[7] For administration in chow, this compound can be incorporated into a standard diet at concentrations calculated to deliver the desired daily dose (e.g., 30 mg/kg or 100 mg/kg), assuming an average daily food consumption.[12] A palatable jelly formulation can also be used for voluntary oral administration to minimize stress.[16][17]
2. Dosing: A commonly used and effective dose of this compound in mouse models of neurological disorders is 30 mg/kg, administered daily.[7][13] This dose has been shown to achieve brain concentrations greater than two-fold higher than its IC50 and results in significant inhibition of brain nSMase2 activity.[7]
3. Administration Procedure (Oral Gavage): Oral gavage should be performed by trained personnel to minimize stress and risk of injury to the animals.[18] The volume administered should be appropriate for the size of the mouse.
4. Treatment Duration: The duration of treatment will vary depending on the disease model and the specific endpoints being measured. For example, in the EcoHIV model, treatment began 3 weeks post-infection and continued for 2 weeks before behavioral testing.[13]
Measurement of nSMase2 Activity
1. Tissue Preparation: Brain tissue (e.g., cortex or hippocampus) is dissected and homogenized.[7]
2. Amplex Red Assay: A commonly used method for measuring nSMase2 activity is the Amplex Red fluorescence-based assay.[6] This assay involves incubating cell or tissue lysates containing nSMase2 with sphingomyelin. The activity of nSMase2 is determined by measuring the fluorescence generated by a series of coupled enzymatic reactions.
Analysis of Extracellular Vesicles (EVs)
1. Isolation from Plasma: EVs can be isolated from blood plasma using various techniques, including precipitation-based methods or size-exclusion chromatography.
2. Quantification and Characterization: The concentration and size distribution of isolated EVs can be determined using nanoparticle tracking analysis. The cellular origin of the EVs can be identified using techniques such as multiplexed surface plasmon resonance imaging (SPRi) with antibodies against cell-specific surface markers (e.g., for neurons, oligodendrocytes, and microglia).[12]
Conclusion
This compound stands out as a promising therapeutic candidate due to its potent and selective inhibition of nSMase2, coupled with favorable pharmacokinetic properties such as oral bioavailability and brain penetrance.[2][3][6] Cross-validation in various disease models, particularly in the context of Alzheimer's disease and neuroinflammation, has demonstrated its ability to normalize key pathological markers and improve functional outcomes.[1][5][7][12][13] Compared to earlier nSMase2 inhibitors like GW4869 and cambinol, which have limitations in terms of potency, solubility, or metabolic stability, this compound represents a significant advancement in the field.[6][8] The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound across a broader spectrum of diseases.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in murine Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of extracellular vesicle pathway using neutral sphingomyelinase inhibitors as a neuroprotective treatment for brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Sphingomyelinase Attenuates Diet - Induced Increases in Aortic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Independent Verification of PDDC's Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, the independent verification of a compound's mechanism of action is a critical step in its validation as a potential therapeutic agent. This guide provides an objective comparison of PDDC (phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with other alternative nSMase2 inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds.
This compound has emerged as a promising research tool and potential therapeutic candidate for neurological diseases, including Alzheimer's disease, due to its ability to modulate the release of extracellular vesicles (EVs)[1][2]. Its primary mechanism of action is the non-competitive inhibition of nSMase2, an enzyme crucial for the biogenesis of ceramide-driven EVs[3]. While the initial discovery and characterization of this compound were conducted by a single research group, subsequent studies from other independent laboratories have begun to corroborate its effects, providing the necessary independent verification of its mechanism.
Comparative Analysis of nSMase2 Inhibitors
To provide a clear comparison, the following table summarizes the key quantitative data for this compound and other commonly used or potent nSMase2 inhibitors.
| Compound | Type of Inhibition | Potency (IC50/pIC50) | Selectivity | Key Features |
| This compound | Non-competitive | pIC50 = 6.57 (IC50 ≈ 270 nM)[3] | Selective for nSMase2 over acid sphingomyelinase and alkaline phosphatase[3]. | Orally bioavailable, brain penetrant, and shown to inhibit EV release in vitro and in vivo[1][3]. |
| GW4869 | Non-competitive | IC50 ≈ 1 µM[4] | Also inhibits other sphingomyelinases at higher concentrations. | Widely used as a research tool but has poor drug-like properties, including low solubility[4][5]. |
| Cambinol | Non-competitive | pIC50 = 5.3 (IC50 ≈ 5 µM)[3] | Also inhibits sirtuins. | Lower potency compared to this compound[3]. |
| DPTIP | Not specified | IC50 = 30 nM[4] | High potency. | Limited by poor oral bioavailability and rapid clearance[6]. |
Signaling Pathway of nSMase2 in Extracellular Vesicle Biogenesis
The following diagram illustrates the role of nSMase2 in the biogenesis of extracellular vesicles and the point of intervention for inhibitors like this compound.
Caption: nSMase2-mediated EV biogenesis and inhibition by this compound.
Experimental Workflows
This section details the methodologies for key experiments used to verify the mechanism of action of nSMase2 inhibitors.
nSMase2 Activity Assay (Fluorescence-Based)
This assay is used to determine the potency and mode of inhibition of compounds against nSMase2.
Caption: Workflow for the in vitro nSMase2 activity assay.
Detailed Protocol:
-
Enzyme Preparation: Lysates from cells overexpressing recombinant human nSMase2 are used as the source of the enzyme[3].
-
Assay Principle: The assay relies on a coupled enzyme reaction. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. Alkaline phosphatase then hydrolyzes phosphorylcholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with Amplex Red to generate the fluorescent product resorufin[7].
-
Procedure:
-
Recombinant nSMase2 lysate is pre-incubated with various concentrations of the test compound (e.g., this compound) in a 96-well plate.
-
The reaction is initiated by adding a mixture containing sphingomyelin, Amplex Red, horseradish peroxidase, and alkaline phosphatase.
-
Fluorescence is measured kinetically at 37°C.
-
-
Data Analysis: The rate of fluorescence increase is proportional to nSMase2 activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration. To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (sphingomyelin) and the inhibitor, followed by analysis using Michaelis-Menten and Lineweaver-Burk plots[3].
Quantification of Extracellular Vesicle Release
This workflow describes the process of treating cells with nSMase2 inhibitors and quantifying the subsequent release of EVs.
Caption: Workflow for quantifying EV release from cultured cells.
Detailed Protocol:
-
Cell Treatment: Cells, such as primary astrocytes or various cancer cell lines, are cultured and then treated with different concentrations of the nSMase2 inhibitor (e.g., this compound) or a vehicle control[3][8].
-
EV Isolation: The conditioned media is collected and subjected to a series of differential centrifugation steps to remove cells, dead cells, and cellular debris, followed by ultracentrifugation to pellet the EVs[9][10].
-
Quantification:
-
Nanoparticle Tracking Analysis (NTA): This technique measures the size distribution and concentration of particles in the isolated EV sample based on their Brownian motion.
-
Western Blotting/ELISA: The presence and quantity of common EV marker proteins (e.g., CD9, CD63, CD81, Alix, TSG101) in the EV pellet can be determined.
-
-
Data Analysis: The concentration of EVs or the levels of EV markers from inhibitor-treated cells are compared to those from vehicle-treated cells to determine the inhibitory effect on EV release.
Conclusion
The available evidence from both the discovering laboratory and independent research groups supports the classification of this compound as a potent and selective nSMase2 inhibitor. Its mechanism of action, the inhibition of EV release, has been demonstrated through established in vitro and in vivo models. When compared to other nSMase2 inhibitors, this compound offers advantages in terms of its drug-like properties, including oral bioavailability and brain penetrance, making it a valuable tool for studying the roles of nSMase2 and EVs in health and disease, and a promising candidate for further therapeutic development. Researchers are encouraged to utilize the detailed protocols provided in this guide to independently verify and expand upon these findings.
References
- 1. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 9. Activation of neutral sphingomyelinase 2 through hyperglycemia contributes to endothelial apoptosis via vesicle-bound intercellular transfer of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting extracellular vesicles formation and release: a review of EV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of PDDC for nSMase2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neutral sphingomyelinase 2 (nSMase2) inhibitor, PDDC, with other commonly used alternatives. The focus is an objective evaluation of its specificity, supported by experimental data and detailed protocols to aid in research and development.
Introduction
Neutral sphingomyelinase 2 (nSMase2), an enzyme encoded by the SMPD3 gene, is a key player in sphingolipid metabolism. It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] This process is integral to cellular functions such as apoptosis, inflammation, and the biogenesis of extracellular vesicles (EVs).[1] Given its role in the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as its involvement in cancer and viral infections, nSMase2 has emerged as a significant therapeutic target.[1]
The development of potent and, critically, specific inhibitors of nSMase2 is essential for both studying its biological functions and for therapeutic applications. An ideal inhibitor should exhibit high potency for nSMase2 while having minimal off-target effects to avoid confounding experimental results and potential side effects in clinical settings.
This guide focuses on evaluating the specificity of This compound (phenyl(R)‐(1‐(3‐(3,4‐dimethoxyphenyl)‐2,6‐dimethylimidazo[1,2‐b]pyridazin‐8‐yl)pyrrolidin‐3‐yl)‐carbamate) , a potent and selective non-competitive inhibitor of nSMase2.[2] Its performance is compared with two widely used, albeit less specific, nSMase2 inhibitors: GW4869 and Cambinol .
Quantitative Data Comparison of nSMase2 Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their potency against nSMase2 and key off-targets.
| Inhibitor | Primary Target | IC50 / pIC50 (nSMase2) | Key Off-Targets | IC50 (Off-Targets) | Mode of Inhibition | Notes |
| This compound | nSMase2 | pIC50 = 6.57 (IC50 ≈ 0.27 µM)[2] | Acid Sphingomyelinase (aSMase) | No inhibition[2] | Non-competitive[2] | Brain penetrant and orally bioavailable.[2] Screened against a panel of 44 targets with minimal hits (see details below). |
| Alkaline Phosphatase (AP) | pIC50 < 4.0 (at 100 µM)[2] | |||||
| GW4869 | nSMase | IC50 = 1 µM[3][4] | nSMase3 | Reduces phosphatidylserine-induced activation[5] | Non-competitive, Non-specific[3][5] | Poor aqueous solubility and high molecular weight.[5] Widely used as a tool compound but known for its lack of specificity.[5] |
| Acid Sphingomyelinase (aSMase) | No inhibition (up to 150 µM)[6] | |||||
| Cambinol | nSMase2 | IC50 = 5 µM[5] | SIRT1 | IC50 = 56 µM[2][7] | Substrate-competitive (for SIRT1/2)[7] | Also inhibits SIRT2.[2][7] Originally identified as a sirtuin inhibitor.[8] |
| SIRT2 | IC50 = 59 µM[2][7] |
Off-Target Profile of this compound: Eurofins SafetyScreen44 Panel
To assess its broader selectivity, this compound was evaluated at a concentration of 10 µM against the Eurofins SafetyScreen44 panel, which consists of 44 molecular targets known to be associated with adverse drug reactions.
The screening identified four positive hits, all showing moderate inhibition (47-84%). This suggests a significant selectivity margin, as the tested concentration (10 µM) is over 30 times higher than the IC50 for nSMase2 (0.27 µM).[9]
Summary of this compound Eurofins SafetyScreen44 Panel Results at 10 µM [9]
| Target Class | Target | % Inhibition |
| Receptor | α1A Adrenoceptor | 47-84% |
| Ion Channel | Ca2+ Channel (L-type) | 47-84% |
| Ion Channel | Na+ Channel (site 2) | 47-84% |
| Transporter | Dopamine Transporter | 47-84% |
These results indicate a low potential for off-target effects at therapeutic concentrations, positioning this compound as a highly selective inhibitor for in vitro and in vivo studies.
Signaling Pathway and Experimental Workflows
nSMase2 Signaling in Neuroinflammation
This diagram illustrates the role of nSMase2 in a pro-inflammatory signaling cascade, a pathway where inhibitors like this compound have been shown to be effective.[2]
Caption: IL-1β activates nSMase2, leading to ceramide production and EV release, a process blocked by this compound.
Experimental Workflow for Evaluating Inhibitor Specificity
The following workflow outlines a systematic approach to characterize the specificity of a novel enzyme inhibitor like this compound.
References
- 1. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of Exosome Generation with GW4869 Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of nSMase2 Inhibitors: PDDC and DPTIP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the neutral sphingomyelinase 2 (nSMase2) inhibitor PDDC and analogs of a related, more potent inhibitor, DPTIP. The information presented is intended to inform drug development professionals on the advancements in optimizing the pharmacokinetic properties of this class of therapeutic agents. Experimental data and methodologies are provided to support the objective comparison.
Introduction to nSMase2 Inhibitors
Neutral sphingomyelinase 2 (nSMase2) is a critical enzyme involved in the biogenesis of extracellular vesicles (EVs), which play a significant role in various pathological conditions, including neurodegenerative diseases, cancer metastasis, and the spread of infections.[1] As such, nSMase2 has emerged as a promising therapeutic target.[1][2] Early nSMase2 inhibitors were often limited by low potency and suboptimal physicochemical properties.[1] However, subsequent research has led to the development of more potent and selective inhibitors like this compound and DPTIP, which have shown efficacy in preclinical models.[2]
Comparative Pharmacokinetic Data
While this compound exhibits oral bioavailability, its potency is considered modest.[1] A more potent nSMase2 inhibitor, DPTIP (IC50 = 30 nM), was subsequently identified.[1][3][4][5] However, DPTIP suffers from poor pharmacokinetic (PK) properties, including a short half-life of less than 30 minutes and low oral bioavailability in mice (%F < 5).[1][3][4][5] To address these limitations, a prodrug strategy was employed to improve DPTIP's in vivo performance. The following table summarizes the key pharmacokinetic parameters of this compound and compares them with DPTIP and one of its promising prodrugs.
| Compound | Administration Route | Dose | Cmax (pmol/mL) | Tmax (h) | AUC (pmol·h/mL) | T1/2 (h) | Oral Bioavailability (%F) | Species |
| This compound | i.v. | 10 mg/kg | 4730 | 0.083 | 3130 | 1.1 | - | Mouse |
| p.o. | 10 mg/kg | 1260 | 0.5 | 2650 | 1.3 | 85 | Mouse | |
| i.p. | 10 mg/kg | 2270 | 0.25 | 4080 | 1.3 | 130 | Mouse | |
| DPTIP | i.v. | 1 mg/kg | - | - | - | ≤ 0.5 | - | Dog |
| p.o. | 2 mg/kg | - | - | 701 | - | 8.9 | Dog | |
| Prodrug 9 (DPTIP prodrug) | p.o. | 2 mg/kg DPTIP equivalent | - | - | 1352 | - | 17.3 | Dog |
Note: Data for this compound was obtained from studies in CD1 mice. Data for DPTIP and its prodrug was obtained from studies in dogs. Direct comparison should be made with caution due to species differences.
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using established in vivo and bioanalytical methodologies.
In Vivo Pharmacokinetic Study in Mice (for this compound)
A typical in vivo pharmacokinetic study in mice involves the following steps:
-
Animal Model: Male CD1 mice are commonly used.[6] All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
-
Drug Administration: The compound is administered via the desired routes, such as intravenous (i.v.), oral (p.o.), or intraperitoneal (i.p.) injection. Dosing is typically calculated based on the body weight of the animal.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.[7] Common sampling sites include the submandibular vein or saphenous vein for serial sampling.[7][8] A terminal cardiac puncture can be used for the final time point.[7]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma. The resulting plasma is stored at low temperatures (e.g., -70°C) until analysis.[8]
Pharmacokinetic Study in Dogs (for DPTIP and Prodrugs)
For larger animal models like dogs, the protocol is similar, with adjustments for animal size and handling:
-
Animal Model: Beagle dogs are a common choice for non-rodent pharmacokinetic studies.
-
Drug Administration: For intravenous administration, the drug is typically infused through a cephalic vein. Oral administration is performed using capsules or by gavage.
-
Blood Sampling: Blood is drawn from a peripheral vein at specified time intervals.
-
Plasma Processing: Similar to mouse studies, blood is processed to obtain plasma, which is then stored frozen.
Bioanalytical Method: LC-MS/MS
Quantification of the compounds in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation.[8][10] This is commonly achieved by adding a solvent like acetonitrile, which may also contain an internal standard for quantification.[8] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The analytes are separated on a C8 or C18 analytical column using a mobile phase gradient, typically consisting of water and an organic solvent (e.g., acetonitrile) with additives like formic acid to improve ionization.[10]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The compounds are ionized, and specific parent-to-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).[10]
-
Data Analysis: The concentration of the analyte in the plasma samples is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the compound. Pharmacokinetic parameters are then calculated from the concentration-time data using non-compartmental analysis.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the signaling pathway involving nSMase2.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Simplified signaling pathway of nSMase2 in EV biogenesis.
Conclusion
The development of potent and selective nSMase2 inhibitors like this compound and DPTIP represents a significant advancement in targeting pathologies associated with extracellular vesicle signaling. While DPTIP shows high potency, its clinical translation has been hampered by a challenging pharmacokinetic profile. The successful application of a prodrug strategy to DPTIP analogs demonstrates a viable approach to overcoming these limitations, significantly improving oral bioavailability. This comparative guide highlights the importance of integrated pharmacokinetic and medicinal chemistry efforts in the development of novel therapeutics. Further optimization and evaluation of these and other nSMase2 inhibitors are warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of PDDC: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the nSMase2 inhibitor, PDDC, against other alternatives, supported by available preclinical experimental data. The information is presented to aid in the evaluation of its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate, or this compound, is a first-in-class, potent, selective, and orally bioavailable inhibitor of neutral sphingomyelinase 2 (nSMase2) that can penetrate the brain.[1][2][3] The enzyme nSMase2 is crucial in the biogenesis of extracellular vesicles (EVs) and the production of ceramide, both of which are implicated in the pathology of several neurological disorders.[1][4] Preclinical studies have demonstrated the potential of this compound in models of Alzheimer's disease and neuroinflammation.[2][5][6]
Comparative Analysis of this compound and Alternative nSMase2 Inhibitors
While direct head-to-head clinical trials are not yet available, preclinical data provides a basis for comparing this compound with other known nSMase2 inhibitors, such as GW4869 and cambinol.
| Feature | This compound | GW4869 | Cambinol |
| Potency (IC50) | ~300 nM[1][2] | Micromolar range[7] | More potent than GW4869, but also a SIRT1/2 inhibitor[8] |
| Oral Bioavailability | Excellent (~88%)[3][7] | Poor[7] | Information not readily available |
| Brain Penetration | Excellent (AUCbrain/AUCplasma = 0.60)[3][7] | Limited[7] | Information not readily available |
| Selectivity | Selective for nSMase2[7] | Lacks specificity[9] | Also inhibits sirtuins (SIRT1/SIRT2)[8] |
| In Vivo Efficacy | Reverses cognitive impairment in AD mouse models[2], reduces EV release in vivo[7][10] | Reduces tau propagation in vitro[11] | Neuroprotective properties, protects against inflammation in vivo[12] |
| Toxicity Profile | Well-tolerated in mice, with no significant changes in liver or kidney toxicity markers[13] | Information on in vivo toxicity is limited | Information on in vivo toxicity is limited |
Mechanism of Action and Signaling Pathways
This compound acts as a non-competitive inhibitor of nSMase2.[1][7] This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][14] By inhibiting nSMase2, this compound reduces the production of ceramide, a bioactive lipid involved in various cellular processes including apoptosis and inflammation.[11][14] Furthermore, this inhibition leads to a decrease in the release of extracellular vesicles (EVs), which are thought to play a role in the propagation of pathogenic proteins like hyperphosphorylated tau in Alzheimer's disease.[11][15]
The nSMase2 pathway is also linked to inflammatory signaling, particularly through the TNF-α receptor.[14][16] Activation of nSMase2 can be triggered by various inflammatory stimuli, and its inhibition may therefore have anti-inflammatory effects.[14]
References
- 1. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Izon [izon.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Johns Hopkins Drug Discovery - Project - Neutral Sphingomyelinase 2 [drugdiscovery.jhu.edu]
- 13. Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in murine Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PDDC with Other Extracellular Vesicle Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular vesicles (EVs) are key mediators of intercellular communication, playing a crucial role in both physiological and pathological processes. Their involvement in diseases such as cancer and neurodegenerative disorders has made the pharmacological inhibition of EV biogenesis and release a significant area of therapeutic interest. This guide provides a head-to-head comparison of Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC) with other prominent EV inhibitors, offering a detailed analysis of their mechanisms, efficacy, and the experimental protocols required for their evaluation.
Mechanisms of Extracellular Vesicle Biogenesis: A Tale of Two Pathways
The formation and release of EVs are complex processes primarily driven by two distinct pathways: the ESCRT-dependent and ESCRT-independent pathways. Understanding these pathways is critical to appreciating the specific mechanisms of action of various EV inhibitors.
-
ESCRT-Dependent Pathway: The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is a multi-protein system responsible for the inward budding of multivesicular bodies (MVBs), leading to the formation of intraluminal vesicles (ILVs). These ILVs are subsequently released as exosomes when the MVB fuses with the plasma membrane. This pathway is crucial for the sorting of ubiquitinated cargo into EVs.
-
ESCRT-Independent Pathway: This pathway relies on the enzymatic activity of neutral sphingomyelinase 2 (nSMase2). nSMase2 catalyzes the conversion of sphingomyelin to ceramide within the endosomal membrane. The accumulation of ceramide induces spontaneous negative curvature in the membrane, leading to the inward budding and formation of ILVs.
Comparative Analysis of EV Inhibitors
This section details the mechanisms of action and reported efficacy of this compound and other key EV inhibitors. The inhibitors are categorized based on their primary molecular targets.
nSMase2 Inhibitors: Targeting the ESCRT-Independent Pathway
This compound
This compound is a potent and selective, non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2)[1][2]. By inhibiting nSMase2, this compound blocks the ceramide-driven formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), thereby reducing the release of exosomes that are formed through the ESCRT-independent pathway[1][2]. It is a structurally novel compound with excellent oral bioavailability and brain penetration, making it a valuable tool for in vivo studies[1][2].
GW4869
GW4869 is one of the most widely used inhibitors of nSMase2 and, consequently, exosome secretion[3][4]. Like this compound, it acts as a non-competitive inhibitor of nSMase2[5][6]. However, GW4869 is known for its poor solubility and potential off-target effects, which can complicate the interpretation of experimental results[4][7]. It has been reported that at higher concentrations, some nSMase2 inhibitors may affect EV populations in a differential manner, in some cases increasing the release of larger microvesicles while inhibiting exosome secretion[4][7].
ESCRT-Dependent Pathway Inhibitors
Manumycin A
Manumycin A is a natural antibiotic that inhibits the farnesyltransferase required for the activation of Ras GTPases[3][8]. Ras signaling is implicated in the regulation of the ESCRT-dependent pathway of exosome biogenesis[1][8]. By inhibiting Ras farnesylation, Manumycin A can suppress the formation and release of exosomes dependent on this pathway[1][3][8]. Interestingly, it has been shown that combining Manumycin A with an nSMase2 inhibitor like GW4869 can result in a more substantial reduction in exosome production[1][3].
Inhibitors of Cytoskeletal Dynamics and EV Trafficking
Calpeptin
Calpeptin is a cell-permeable inhibitor of calpains, which are calcium-dependent proteases[2][3]. Calpains are involved in the regulation of cytoskeletal dynamics, and their inhibition can interfere with the budding of microvesicles from the plasma membrane[2][3]. Therefore, calpeptin primarily affects the release of microvesicles rather than exosomes[3].
Y-27632
Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of proteins[9][10]. The ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in the formation and budding of microvesicles from the plasma membrane[9][11]. By inhibiting ROCK, Y-27632 can reduce the release of these EVs[11].
Quantitative Data Summary
The following table summarizes the key characteristics and reported efficacy of the discussed EV inhibitors. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.
| Inhibitor | Target | Mechanism of Action | Pathway Targeted | Reported IC50 |
| This compound | nSMase2 | Non-competitive inhibition | ESCRT-Independent | 300 nM[5] |
| GW4869 | nSMase2 | Non-competitive inhibition | ESCRT-Independent | 1 µM[5][6] |
| Manumycin A | Farnesyltransferase | Inhibition of Ras activation | ESCRT-Dependent | ~250 nM (for EV inhibition)[1][12] |
| Calpeptin | Calpain | Inhibition of cytoskeletal remodeling | Microvesicle budding | 0.6 - 1.44 µM (for viral inhibition)[13] |
| Y-27632 | ROCK | Inhibition of cytoskeletal dynamics | Microvesicle budding | 2.8 - 3.3 µM[9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Major pathways of EV biogenesis and their respective inhibitors.
References
- 1. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic use of calpeptin in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting extracellular vesicles formation and release: a review of EV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 5. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 6. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inhibiting-extracellular-vesicles-formation-and-release-a-review-of-ev-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 8. adipogen.com [adipogen.com]
- 9. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK Inhibitor (Y-27632) Abolishes the Negative Impacts of miR-155 in the Endometrium-Derived Extracellular Vesicles and Supports Embryo Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Overcoming Chemoresistance via Extracellular Vesicle Inhibition [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-SARS-CoV-2 Activity of Extracellular Vesicle Inhibitors: Screening, Validation, and Combination with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phytocannabinoid Drug Delivery Combinations (PDDC) for Spasticity in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the translational potential of Phytocannabinoid Drug Delivery Combinations (PDDC) against existing therapies for the management of spasticity in Multiple Sclerosis (MS). As "this compound" represents a broad category of emerging therapeutics, this document will use Nabiximols (Sativex®), an approved oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), as a representative example. This will be compared with Baclofen , a first-line oral medication for MS-related spasticity.
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of Nabiximols and Baclofen are rooted in their distinct interactions with different neurological signaling pathways.
Nabiximols (Exemplar this compound): The THC and CBD components of Nabiximols primarily modulate the endocannabinoid system (ECS). THC acts as a partial agonist at cannabinoid type 1 (CB1) receptors, which are abundant in the central nervous system, and cannabinoid type 2 (CB2) receptors, found mainly on immune cells.[1][2] This activation is thought to reduce neuronal excitability, thereby decreasing muscle stiffness and spasms.[3] CBD has a more complex profile, with low affinity for CB1 and CB2 receptors, but it may modulate the effects of THC and interact with other receptor systems, contributing to neuroprotective and anti-inflammatory properties.[1][2][3]
Figure 1. Simplified signaling pathway for Nabiximols (THC component).
Baclofen (Existing Therapy): Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It functions as a selective agonist for GABA-B receptors, which are G-protein coupled receptors located on presynaptic and postsynaptic neurons in the spinal cord.[4][5] Activation of presynaptic GABA-B receptors inhibits calcium influx, which in turn reduces the release of excitatory neurotransmitters.[6] Postsynaptically, it increases potassium conductance, leading to hyperpolarization and a general inhibitory effect on neuronal signaling, thus reducing the frequency and severity of muscle spasms.[5][7]
References
- 1. A randomized, double-blind, placebo-controlled trial to evaluate the effect of nabiximols oromucosal spray on clinical measures of spasticity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
Comparative Analysis of Key Regulators in Tauopathy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the validated molecular players in the pathology of tauopathies. It focuses on the critical balance between protein kinases and phosphatases in regulating tau phosphorylation, a central mechanism in the development of neurodegenerative diseases such as Alzheimer's disease.
The hyperphosphorylation of the microtubule-associated protein tau is a hallmark of a class of neurodegenerative disorders known as tauopathies. This post-translational modification leads to the dissociation of tau from microtubules, its aggregation into neurofibrillary tangles (NFTs), and subsequent neuronal dysfunction and death.[1][2] The level of tau phosphorylation is tightly regulated by the opposing activities of tau kinases and protein phosphatases.[3] An imbalance in the activity of these enzymes is a crucial factor in the pathogenesis of tauopathies.[4][5] While the user's initial query focused on the Phosphatase Domain-containing D-bifunctional protein, mitochondrial (PDDC), a thorough review of peer-reviewed literature did not yield specific evidence for its direct role in tauopathy. Therefore, this guide will focus on the well-validated enzymatic regulators of tau phosphorylation.
Key Regulators of Tau Phosphorylation
The primary enzymes implicated in tau phosphorylation are proline-directed protein kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), and non-proline-directed kinases like microtubule-affinity regulated kinases (MARK).[6] Conversely, the dephosphorylation of tau is predominantly carried out by a group of protein phosphatases, with Protein Phosphatase 2A (PP2A) being the most significant contributor.[3][7]
Protein Phosphatases in Tauopathy
Several protein phosphatases, including PP1, PP2A, PP2B (calcineurin), and PP5, have been shown to dephosphorylate tau in vitro.[7] However, their relative contributions in the human brain differ significantly.
| Protein Phosphatase | Relative Contribution to Tau Dephosphorylation in Human Brain | Key Findings in Tauopathies |
| PP2A | ~71%[7] | Activity is significantly decreased in Alzheimer's disease (AD) brain tissue, correlating with increased tau hyperphosphorylation.[7][8] Inhibition of PP2A is a key event leading to neurofibrillary degeneration.[4][8] |
| PP1 | ~11%[7] | Can dephosphorylate tau at various sites.[7] Neuronal excitation can activate PP1, leading to tau dephosphorylation and increased microtubule binding.[9] |
| PP5 | ~10%[7] | Its activity is reduced by about 20% in the AD neocortex. Overexpression in cell lines leads to tau dephosphorylation at multiple sites.[4] |
| PP2B (Calcineurin) | ~7%[7] | Its activity is reportedly increased in AD brain tissue.[7] |
Protein Kinases in Tauopathy
A number of kinases have been implicated in the hyperphosphorylation of tau. Among the most prominent are GSK-3β and CDK5.[6][10]
| Protein Kinase | Role in Tau Phosphorylation | Key Findings in Tauopathies |
| GSK-3β | A proline-directed kinase that can phosphorylate numerous sites on the tau protein.[3] | Overexpression in transgenic mice leads to increased tau phosphorylation and cognitive deficits.[6] Inhibition of GSK-3β has been shown to reduce tau phosphorylation and insoluble tau aggregates in mouse models.[6] |
| CDK5 | A proline-directed kinase that is activated by its regulatory subunit p35 or the truncated form p25.[6] | The p25/CDK5 complex is associated with aberrant Cdk5 activation and is implicated in tau hyperphosphorylation and other neurodegenerative pathologies.[11] Inhibition of p25/Cdk5 has been shown to attenuate tauopathy in mouse and iPSC models.[11] |
| p38 MAPK | A member of the mitogen-activated protein kinase family that can be activated by cellular stressors. | Persistent activation of p38 MAPK signaling is implicated in the hyperphosphorylation of tau in AD.[12] |
Signaling Pathways in Tau Phosphorylation
The regulation of tau phosphorylation is a complex process involving multiple signaling pathways. Below are simplified diagrams illustrating the core interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. google.com [google.com]
- 3. Tau kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein modification in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Therapeutic Approaches to Tau, Selected Kinases, and Related Neuronal Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of protein phosphatases PP1, PP2A, PP2B and PP5 to the regulation of tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Neuronal Excitation Induces Tau Protein Dephosphorylation via Protein Phosphatase 1 Activation to Promote Its Binding with Stable Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal Alzheimer-like phosphorylation of tau-protein by cyclin-dependent kinases cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of p25/Cdk5 Attenuates Tauopathy in Mouse and iPSC Models of Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
Safety Operating Guide
Proper Disposal Procedures for PDDC (nSMase2 Inhibitor)
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe and compliant disposal of PDDC (phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)carbamate), a potent and selective nSMase2 inhibitor used in research.[1][2]
While this compound is shipped as a non-hazardous chemical, it is crucial to follow established laboratory waste disposal protocols to minimize any potential risks.[3] The following procedures are based on general best practices for research chemical disposal. However, always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete and definitive guidance.[4][5]
Chemical and Physical Properties of this compound
A clear understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate |
| CAS Number | 2232878-43-0 |
| Molecular Formula | C27H29N5O4 |
| Molecular Weight | 487.56 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
(Data sourced from multiple chemical suppliers)[3][6]
Experimental Protocols for Safe Disposal
The proper disposal of this compound, like other laboratory chemicals, involves a multi-step process that ensures the safety of personnel and compliance with regulations. This process includes waste collection, storage, and scheduling a pickup by a certified hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the sink or in the regular trash. [7][8]
-
Treat all waste containing this compound (including pure compound, solutions, and contaminated materials) as chemical waste.
-
Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.[9]
2. Collection of this compound Waste:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container if possible.[1] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
For chemically contaminated solid waste such as gloves, weighing paper, and pipette tips, line a designated pail with a clear plastic bag and place the contaminated items inside.[7]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).[1]
-
Ensure the container has a tight-fitting screw cap to prevent leaks and evaporation.[9]
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste. Subsequent rinses may be disposed of down the drain, provided they meet local pH requirements.[8]
-
-
Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the empty container should be collected and disposed of as hazardous waste.[7]
-
After rinsing, deface the original label to prevent reuse for other purposes.[1] The container can then typically be disposed of in the regular trash or recycling, but confirm this with your institution's environmental health and safety (EHS) office.[9]
-
3. Labeling and Storage of Waste:
-
All chemical waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (i.e., "this compound" and any solvents)
-
The approximate concentration of each component
-
The date of accumulation
-
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure the SAA is away from sinks and floor drains.[1]
-
Use secondary containment (such as a chemical-resistant tray or bin) for all liquid waste containers to contain any potential spills.[7][9]
-
Keep waste containers closed at all times, except when adding waste.[7][9]
4. Arranging for Disposal:
-
Do not accumulate more than 55 gallons of chemical waste in your laboratory at any one time.[8]
-
Request a waste pickup from your institution's Environmental Health & Safety (EHS) department when the container is full or before the regulatory accumulation time limit is reached.[1][7]
-
Follow your institution's specific procedures for scheduling a hazardous waste pickup.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound|2232878-43-0|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate () for sale [vulcanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
Essential Safety and Handling Guide for Polydiallyldimethylammonium Chloride (PDDC)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling of Polydiallyldimethylammonium chloride (PDDC), a cationic polymer frequently used in laboratory and industrial settings. Adherence to these guidelines is essential to ensure personnel safety and proper disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its solution form, the following personal protective equipment is mandatory to minimize exposure and mitigate potential hazards.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full face shield may be necessary for splash hazards.[1][2][3] | Protects against eye irritation or burns from splashes. Contact lenses can absorb irritants and should be avoided.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing should be worn.[1][2] | Prevents skin irritation or harmful absorption through the skin.[4][5] Gloves should be inspected before use and disposed of properly after handling.[2][4] |
| Respiratory Protection | Generally not required with adequate ventilation. For nuisance exposures or if exposure limits are exceeded, use a multi-purpose combination respirator cartridge (US) or type ABEK (EU EN 14387).[4][6] | Protects against respiratory tract irritation from inhaling vapors, mists, or dust.[4][5] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of vapors.[2]
-
Avoid all personal contact, including inhalation of mists or vapors and contact with skin and eyes.[2][3]
-
Use non-sparking tools to prevent ignition sources.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents, iron and iron salts, steel, and copper.[4]
-
Protect from freezing and physical damage.[7]
III. Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[8]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not allow the product to enter drains.[4]
-
Contaminated Packaging: Contaminated containers should be treated as the product itself.[5] They can be triple-rinsed and offered for recycling or reconditioning where permissible.[2]
IV. Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning Up:
V. First-Aid Measures
Immediate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing immediately. Consult a doctor if irritation develops.[1][2][4] |
| Eye Contact | Flush eyes with water for at least 15 minutes as a precaution. Consult a physician.[1][2][4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[1][2][4] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound, including emergency procedures.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. utsi.edu [utsi.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Poly(diallyldimethylammonium chloride) average Mw 100,000 very low molecular weight, 35wt. water 26062-79-3 [sigmaaldrich.com]
- 7. riccachemical.com [riccachemical.com]
- 8. webstore.ansi.org [webstore.ansi.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
